1-Chlorooctane
Description
BenchChem offers high-quality 1-Chlorooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chlorooctane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chlorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDHHGUSRIZDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021543 | |
| Record name | 1-Chlorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
| Record name | Octane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chlorooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
181.5 °C @ 760 MM HG | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
70 °C, 158 °F | |
| Record name | 1-Chlorooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE, SOL IN MOST ORG SOLVENTS | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8738 @ 20 °C/4 °C | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.95 [mmHg], 0.95 mm Hg at 25 °C | |
| Record name | 1-Chlorooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
111-85-3, 57214-71-8 | |
| Record name | 1-Chlorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057214718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLOROOCTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chlorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1047328LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-57.8 °C | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1-Chlorooctane: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers an in-depth examination of 1-chlorooctane, a versatile alkyl halide pivotal to numerous applications in organic synthesis and the chemical industry. The document synthesizes its core physical and chemical properties, reactivity, and established protocols for its handling and characterization. Designed for researchers, scientists, and professionals in drug development, this guide provides the foundational knowledge necessary for the effective and safe utilization of 1-chlorooctane in a laboratory and industrial setting.
Core Physicochemical Properties
1-Chlorooctane, also known as n-octyl chloride, is a colorless to pale yellow liquid with the chemical formula C₈H₁₇Cl.[1][2] Its utility as a solvent and an intermediate in organic synthesis is largely dictated by its physical and chemical characteristics.[3][4]
Physical Data Summary
A compilation of the key physical properties of 1-chlorooctane is presented below. These parameters are fundamental for designing experimental setups, particularly for purification and reaction condition optimization.
| Property | Value |
| Molecular Weight | 148.67 g/mol [1] |
| Boiling Point | 181-184 °C[5] |
| Melting Point | -61 °C[2] |
| Density | ~0.875 g/cm³ at 20-25 °C[1][5] |
| Flash Point | 61-68 °C (closed cup)[2][6][7] |
| Refractive Index | n20/D 1.430[1] |
| Vapor Pressure | 1 mm Hg at 22.2 °C[1] |
Solubility Profile
Due to its long alkyl chain, 1-chlorooctane is sparingly soluble in water.[1][5] However, it is readily miscible with most common organic solvents, including alcohols and ethers.[1][2][5] This solubility profile is advantageous in many chemical processes where separation and purification are critical.[1]
Chemical Reactivity and Synthetic Applications
The chemical behavior of 1-chlorooctane is dominated by the presence of the chlorine atom, which makes the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed in a variety of synthetic transformations.
Nucleophilic Substitution Reactions
As a primary alkyl halide, 1-chlorooctane readily participates in Sɴ2 reactions.[8] This allows for the introduction of the octyl group into various molecules, a key step in the synthesis of more complex compounds.[3]
Key Synthetic Applications
1-Chlorooctane is a crucial intermediate in the chemical and polymer industries.[1] Its applications include:
-
Alkylation Agent: It is frequently used as an alkylating agent in organic synthesis to introduce the octyl moiety.[3][5][9]
-
Monomer Synthesis: It plays a role in the synthesis of monomers for biodegradable polymers, which have applications in drug delivery and tissue engineering.[1][9]
-
Surfactant and Plasticizer Production: It serves as a raw material in the manufacturing of surfactants and plasticizers.[5][10]
-
Organometallic Chemistry: It is used in the preparation of organometallic compounds.[11]
-
UV Absorbers: There are reports of its use in the preparation of UV absorbers.[4]
Caption: Key synthetic applications stemming from 1-chlorooctane.
Experimental Protocols and Characterization
Synthesis of 1-Chlorooctane
Industrially, 1-chlorooctane can be synthesized by treating octanol with hydrogen chloride gas in the presence of a catalyst.[2] Another reported method involves the reaction of n-octanol with bis(trichloromethyl) carbonate.[4]
Analytical Characterization
The identity and purity of 1-chlorooctane are typically confirmed using a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of 1-chlorooctane. The spectrum provides characteristic signals corresponding to the different protons in the molecule.[12]
3.2.2. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is commonly used to determine the molecular weight and fragmentation pattern of 1-chlorooctane, confirming its identity.[13][14]
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum of 1-chlorooctane displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.[15]
Safety, Handling, and Storage
Hazard Identification
1-Chlorooctane is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[16] It is also considered very toxic to aquatic life with long-lasting effects.[6]
Recommended Handling Procedures
-
Ventilation: Use with adequate ventilation to minimize inhalation of vapors.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[16][17]
-
Fire Safety: Keep away from heat, sparks, and open flames.[16] In case of fire, use water mist, alcohol-resistant foam, dry powder, or carbon dioxide to extinguish.[1]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[16]
Caption: Core safety protocols for handling 1-chlorooctane.
References
-
1-Chlorooctane: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
1-Chlorooctane 99%. (n.d.). Alchemist-chem. Retrieved January 3, 2026, from [Link]
-
111-85-3 1-Chlorooctane C8H17Cl, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Molbase. Retrieved January 3, 2026, from [Link]
-
1-Chlorooctane MSDS/SDS | Supplier & Distributor. (n.d.). Sysem Chem. Retrieved January 3, 2026, from [Link]
-
1-Chlorooctane | C8H17Cl | CID 8142. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Safety data sheet - 1-Chlorooctane. (n.d.). CPAChem. Retrieved January 3, 2026, from [Link]
-
SAFETY DATA SHEET - 1-Chlorooctane. (2014, May 29). Chem Service. Retrieved January 3, 2026, from [Link]
-
1-Chlorooctane (C8H17Cl), 500 grams. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from [Link]
-
Octane, 1-chloro-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Octane, 1-chloro-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Octane, 1-chloro- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 1-Chlorooctane 99% [qiji-chem.com]
- 6. cpachem.com [cpachem.com]
- 7. 1-氯辛烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 9. 1-Chlorooctane | 111-85-3 [chemicalbook.com]
- 10. innospk.com [innospk.com]
- 11. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Chlorooctane(111-85-3) 1H NMR spectrum [chemicalbook.com]
- 13. Octane, 1-chloro- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Octane, 1-chloro- [webbook.nist.gov]
- 16. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 1-Chlorooctane (CAS 111-85-3)
Introduction
1-Chlorooctane, also known as n-octyl chloride, is a linear alkyl halide with the chemical formula C₈H₁₇Cl.[1] Identified by its CAS number 111-85-3, this colorless liquid is a versatile and fundamental reagent in the landscape of chemical research and industrial manufacturing.[2][3] Its significance lies in its role as a key intermediate for introducing the eight-carbon octyl moiety into various molecular frameworks, a common requirement in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] This guide provides an in-depth technical overview of 1-chlorooctane, from its fundamental properties to its practical applications and handling, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of a reagent's physicochemical properties is paramount for its effective and safe use in experimental design. 1-Chlorooctane is a colorless, transparent liquid with a characteristic sweet odor.[3][4] It is insoluble in water but readily soluble in common organic solvents like ethanol and ether.[3][5] This solubility profile is crucial for its application in various reaction media and for subsequent product purification.
Table 1: Key Physicochemical Properties of 1-Chlorooctane
| Property | Value | Source(s) |
| CAS Number | 111-85-3 | [6][7] |
| Molecular Formula | C₈H₁₇Cl | [1][6] |
| Molecular Weight | 148.67 g/mol | [3][6] |
| Appearance | Colorless liquid | [4][5][6] |
| Boiling Point | 181.5 - 183 °C | [3][6][8] |
| Melting Point | -57.8 to -61 °C | [3][6][8] |
| Density | 0.8738 - 0.875 g/mL at 20-25 °C | [3][5][6] |
| Flash Point | 61 - 70 °C (141.8 - 158 °F) | [6][9] |
| Refractive Index | 1.4305 at 20 °C | [3][6] |
| Solubility in Water | Insoluble (0.02 g/L) | [3][5][6] |
| logP (Octanol/Water) | 4.73 | [6] |
Synthesis of 1-Chlorooctane
The synthesis of 1-chlorooctane is well-established, with several methods available to researchers and manufacturers. The choice of synthetic route often depends on factors such as scale, desired purity, and available starting materials.
From n-Octanol
The most common laboratory and industrial preparation of 1-chlorooctane involves the chlorination of n-octanol.[6] Several chlorinating agents can be employed:
-
Thionyl Chloride (SOCl₂): This is a widely adopted method due to its high efficiency.[1] The reaction of n-octanol with thionyl chloride proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. This intermediate then decomposes to yield 1-chlorooctane, sulfur dioxide (SO₂), and hydrochloric acid (HCl).[1] The gaseous nature of the byproducts simplifies purification.
-
Hydrogen Chloride (HCl): Anhydrous hydrogen chloride can be bubbled through n-octanol to produce 1-chlorooctane.[6][10] This method is straightforward but may require longer reaction times or higher temperatures.
-
Bis(trichloromethyl) Carbonate (Triphosgene): A safer alternative to phosgene, triphosgene reacts with n-octanol in the presence of an organic amine catalyst (e.g., triethylamine) to afford 1-chlorooctane.[1][10][11] This method is noted for its high yield and reduced safety hazards.[10]
Halogen Exchange
Another synthetic approach is the Finkelstein reaction, which involves the treatment of an alkyl bromide (e.g., 1-bromooctane) with a chloride salt, typically sodium chloride, in a suitable solvent like acetone.[1] The reaction equilibrium is driven by the precipitation of the less soluble sodium bromide.
Key Reactions and Mechanistic Insights
The reactivity of 1-chlorooctane is dominated by nucleophilic substitution, where the chlorine atom acts as a leaving group. As a primary alkyl halide, it predominantly undergoes the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] This is due to the minimal steric hindrance around the electrophilic carbon atom, which allows for a backside attack by the nucleophile.[12]
The Sₙ2 mechanism is a concerted, one-step process where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks.[12] This leads to an inversion of stereochemistry if the carbon atom is a chiral center.
Caption: Generalized Sₙ2 mechanism for 1-chlorooctane.
Common nucleophiles that react with 1-chlorooctane include:
-
Hydroxide (OH⁻): Forms octan-1-ol.
-
Alkoxides (RO⁻): Forms ethers.
-
Cyanide (CN⁻): Forms nonanenitrile.
-
Iodide (I⁻): Forms 1-iodooctane (Finkelstein reaction).[13]
-
Amines (RNH₂, R₂NH, R₃N): Forms octylamines.
Applications in Organic Synthesis and Drug Development
The utility of 1-chlorooctane as a versatile building block is evident in its wide range of applications.
-
Alkylation Agent: It is frequently used to introduce the lipophilic octyl group into various molecules to modify their physical and biological properties, such as solubility and bioavailability.[1][6]
-
Pharmaceutical Intermediates: 1-Chlorooctane is a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][14]
-
Surfactant Production: It is a key raw material in the manufacturing of surfactants and quaternary ammonium compounds.[15]
-
Material Science: It is used in the functionalization of polymers and the preparation of hydrophobic coatings.[1][3] For example, it can be used for the hydrophobic modification of ω-carrageenan polymers.[3]
-
Ionic Liquids: 1-Chlorooctane reacts with imidazole or pyridine derivatives to form the cationic component of ionic liquids.[1]
Experimental Protocol: Synthesis of Octyl Phenyl Ether
This protocol details a representative nucleophilic substitution reaction using 1-chlorooctane to synthesize octyl phenyl ether, a common fragrance ingredient and organic intermediate. This Williamson ether synthesis is a classic example of an Sₙ2 reaction.
Materials:
-
1-Chlorooctane (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol and anhydrous DMF.
-
Base Addition: Stir the solution and add anhydrous potassium carbonate.
-
Addition of 1-Chlorooctane: Slowly add 1-chlorooctane to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1M aqueous sodium hydroxide, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure octyl phenyl ether.
Sources
- 1. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]
- 5. 1-Chlorooctane 99% [qiji-chem.com]
- 6. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Chlorooctane | CymitQuimica [cymitquimica.com]
- 8. 1-Chlorooctane | 111-85-3 [chemicalbook.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. Page loading... [guidechem.com]
- 11. CN100415702C - A kind of synthetic method of 1-chlorooctane - Google Patents [patents.google.com]
- 12. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 13. benchchem.com [benchchem.com]
- 14. What Is Chlorooctane And Market Analysis [yufenggp.com]
- 15. innospk.com [innospk.com]
Synthesis of 1-Chlorooctane from n-Octanol: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview for the synthesis of 1-chlorooctane from n-octanol, a fundamental transformation in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver an in-depth analysis of the prevalent synthetic methodologies. We will explore the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer a comparative analysis of key methods, including chlorination with thionyl chloride, the Appel reaction, and hydrochlorination using concentrated HCl. The guide is structured to empower the practicing scientist with the causal understanding necessary for effective reaction selection, optimization, and troubleshooting. All quantitative data is summarized for clarity, and key workflows are visualized through diagrams to enhance comprehension.
Introduction: The Significance of 1-Chlorooctane
1-Chlorooctane, a linear alkyl halide, is a versatile chemical intermediate with significant applications across various sectors of the chemical industry.[1] Its utility stems from its bifunctional nature: a lipophilic eight-carbon chain and a reactive carbon-chlorine bond. This structure makes it an excellent alkylating agent for introducing the octyl group into a wide range of molecules, a common strategy in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1][2] For instance, it is a key precursor in the manufacture of organometallic compounds, quaternary ammonium salts used as phase-transfer catalysts, and as a stabilizer for certain organomagnesium reagents.[1]
The conversion of the readily available and bio-based n-octanol to 1-chlorooctane is a cornerstone reaction. However, the seemingly straightforward substitution of a hydroxyl group with a chloride is nuanced. The choice of chlorinating agent dictates the reaction mechanism, operational complexity, safety considerations, and ultimately, the efficiency and scalability of the process. This guide aims to provide the detailed technical knowledge required to navigate these choices effectively.
Physicochemical & Spectroscopic Properties
A thorough understanding of the physical and spectral properties of both the starting material and the final product is essential for monitoring reaction progress and confirming product identity and purity.
Table 1: Physicochemical Properties of n-Octanol and 1-Chlorooctane
| Property | n-Octanol | 1-Chlorooctane |
| CAS Number | 111-87-5 | 111-85-3 |
| Molecular Formula | C₈H₁₈O | C₈H₁₇Cl |
| Molecular Weight | 130.23 g/mol | 148.67 g/mol [1] |
| Boiling Point | 195 °C | 181.5 °C[1] |
| Density | 0.824 g/mL | 0.874 g/mL at 20 °C[1] |
| Refractive Index (n²⁰/D) | ~1.429 | ~1.4305[1] |
Spectroscopic Data:
-
n-Octanol:
-
1-Chlorooctane:
-
¹H NMR (CDCl₃): δ 3.54 (t, 2H), 1.76 (quint, 2H), 1.29 (m, 10H), 0.89 (t, 3H).
-
¹³C NMR (CDCl₃): δ 45.2, 32.6, 31.8, 29.2, 28.9, 26.8, 22.6, 14.1.
-
IR (liquid film): C-H stretches (2955-2855 cm⁻¹), C-Cl stretch (~725 cm⁻¹).
-
Synthetic Methodologies: A Comparative Analysis
The conversion of n-octanol to 1-chlorooctane is primarily a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group, and therefore, all successful methods rely on its in-situ conversion into a more labile species. We will discuss three principal methods: the use of thionyl chloride (SOCl₂), the Appel reaction, and reaction with hydrogen chloride (HCl).
Method 1: Thionyl Chloride (SOCl₂)
This is one of the most common and efficient laboratory methods for converting primary alcohols to alkyl chlorides.[7][8] The key advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[8][9]
Mechanism:
The reaction mechanism is dependent on the presence or absence of a base like pyridine.[10]
-
In the absence of a base (Sₙi mechanism): The alcohol attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate can then collapse via a concerted mechanism where the chlorine is delivered from the chlorosulfite itself to the carbon, with retention of stereochemistry. This is known as the Sₙi (Substitution Nucleophilic internal) mechanism.[10]
-
In the presence of pyridine (Sₙ2 mechanism): Pyridine, a nucleophilic base, reacts with the alkyl chlorosulfite intermediate. The chloride ion displaced in the first step then acts as a nucleophile, attacking the carbon in a classic Sₙ2 fashion, leading to inversion of stereochemistry.[10] For a primary alcohol like n-octanol, which is achiral, the stereochemical outcome is not a concern, but the choice of conditions can influence reactivity and side reactions. The Sₙ2 pathway is generally favored for primary alcohols.[11]
Figure 1: Sₙ2 Mechanism with Thionyl Chloride and Pyridine.
Experimental Protocol (Thionyl Chloride with Pyridine):
-
Apparatus Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize HCl and SO₂ gases.
-
Reagent Charging: To the flask, add n-octanol (1 eq.). Cool the flask in an ice bath.
-
Reaction: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred alcohol, maintaining the temperature below 10 °C. After the addition is complete, add pyridine (1.2 eq.) dropwise.
-
Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (typically around 70-80 °C) and monitor the reaction progress by TLC or GC analysis.[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 1-chlorooctane can be purified by fractional distillation under reduced pressure to yield the pure product.
Advantages:
-
High yields for primary alcohols.
-
Gaseous byproducts simplify purification.[8]
Disadvantages:
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[13]
-
The reaction generates corrosive HCl gas.
-
Care must be taken to control the temperature during addition to avoid side reactions.
Method 2: The Appel Reaction
The Appel reaction provides a mild and generally high-yielding method for converting primary and secondary alcohols to the corresponding alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[14][15]
Mechanism:
The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The mechanism proceeds via several steps:
-
Formation of a phosphonium salt from the reaction of PPh₃ and CCl₄.
-
Deprotonation of the alcohol by the trichloromethanide anion.
-
The resulting alkoxide attacks the phosphonium salt to form an alkoxyphosphonium intermediate.
-
A chloride ion then displaces the triphenylphosphine oxide in an Sₙ2 reaction, yielding the alkyl chloride.[15][16]
Figure 2: The Appel Reaction Mechanism.
Experimental Protocol (Appel Reaction):
-
Apparatus Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with triphenylphosphine (1.3 eq.) and carbon tetrachloride (which acts as both reagent and solvent).[17]
-
Reaction: Add n-octanol (1.0 eq.) to the stirred solution. Heat the reaction mixture under reflux for 1-3 hours. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Add pentane or hexane to precipitate the triphenylphosphine oxide.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated triphenylphosphine oxide. Wash the filter cake with additional pentane or hexane.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by fractional distillation under vacuum.
Advantages:
-
Mild, neutral reaction conditions, suitable for sensitive substrates.[17]
-
Generally high yields.[14]
-
Avoids carbocation rearrangements.[16]
Disadvantages:
-
Use of carbon tetrachloride, which is a toxic and ozone-depleting substance.[1]
-
Stoichiometric amounts of triphenylphosphine oxide are produced, which can sometimes be difficult to separate from the product.
-
The cost of triphenylphosphine can be a consideration for large-scale synthesis.
Method 3: Hydrogen Chloride (HCl)
Direct conversion of n-octanol to 1-chlorooctane can be achieved using concentrated hydrochloric acid. For primary alcohols, this reaction is typically slow and requires a catalyst, such as zinc chloride (ZnCl₂), to enhance the reaction rate.[7][8]
Mechanism:
The reaction proceeds via an Sₙ2 mechanism for primary alcohols.[18]
-
The Lewis acid, ZnCl₂, coordinates to the oxygen atom of the alcohol, making the hydroxyl group a better leaving group.
-
Alternatively, in the presence of a high concentration of strong acid (HCl), the alcohol can be protonated to form an oxonium ion, R-OH₂⁺.
-
The chloride ion, a good nucleophile in this medium, then attacks the carbon atom in an Sₙ2 displacement, expelling water (or the zinc-complexed species).
Figure 3: HCl/ZnCl₂ Mechanism for Primary Alcohols.
Experimental Protocol (HCl/ZnCl₂):
-
Apparatus Setup: In a fume hood, set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: To the flask, add n-octanol (1.0 eq.), concentrated hydrochloric acid (excess, e.g., 2.5 eq.), and a catalytic amount of anhydrous zinc chloride. A phase-transfer catalyst can also be employed to improve yields.[19]
-
Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction can be monitored by taking aliquots of the organic layer and analyzing by GC. The reaction may require several hours to overnight for good conversion.[19]
-
Work-up: After cooling, transfer the mixture to a separatory funnel. The organic layer (top layer) should be separated.
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate by rotary evaporation.
-
Purification: Purify the crude 1-chlorooctane by fractional distillation under reduced pressure.
Advantages:
-
Reagents are inexpensive and readily available.
-
Scalable process.
Disadvantages:
-
Reaction rates for primary alcohols are slow, often requiring prolonged heating.[20]
-
The reaction is an equilibrium process, and an excess of HCl is needed to drive it to completion.
-
Potential for side reactions, such as the formation of di-n-octyl ether, especially at high temperatures.[21]
-
The use of a strong acid may not be suitable for substrates with acid-sensitive functional groups.
Alternative Method: Bis(trichloromethyl) Carbonate (Triphosgene)
A patented method describes the use of bis(trichloromethyl) carbonate, also known as triphosgene, as a chlorinating agent. This method is presented as a safer alternative to using phosgene or thionyl chloride.[5] The reaction is typically carried out in an organic solvent in the presence of an organic amine catalyst.[5]
Reported Conditions:
-
Reagents: n-octanol, bis(trichloromethyl) carbonate, and an organic amine catalyst (e.g., triethylamine, pyridine).[5]
-
Solvent: Toluene or chlorobenzene.[5]
-
Temperature: 60-150 °C.[5]
-
Time: 4-9 hours.[5]
-
Yields: Reported to be high, in the range of 80-95%.[5]
This method avoids some of the highly corrosive and hazardous reagents of other methods, but the cost and availability of bis(trichloromethyl) carbonate may be a consideration.
Comparative Summary and Selection Criteria
The choice of synthetic method depends on several factors including the scale of the reaction, the presence of other functional groups, cost, and available equipment.
Table 2: Comparison of Synthetic Methods for 1-Chlorooctane
| Parameter | Thionyl Chloride (SOCl₂) | Appel Reaction | Hydrogen Chloride (HCl) | Bis(trichloromethyl) Carbonate |
| Typical Yield | High (often >90%) | High (75-95%)[17] | Moderate to Good (can reach ~87%)[19] | High (80-95%)[5] |
| Reaction Conditions | Reflux, often with a base | Mild, neutral, reflux | Harsh, acidic, prolonged reflux | 60-150 °C, catalytic base |
| Key Reagents | SOCl₂, Pyridine (optional) | PPh₃, CCl₄ | Conc. HCl, ZnCl₂ (catalyst) | (Cl₃CO)₂CO, organic amine |
| Byproducts | SO₂(g), HCl(g) | Ph₃P=O(s), CHCl₃(l) | H₂O(l) | CO₂(g), HCl(g) |
| Work-up Complexity | Moderate (gaseous byproducts) | Moderate (filtration of PPh₃=O) | Simple (phase separation) | Moderate |
| Safety Concerns | SOCl₂ is highly toxic/corrosive | CCl₄ is toxic/ozone-depleting | Conc. HCl is corrosive | Reagents are hazardous |
| Scalability | Good | Moderate (cost, byproduct removal) | Excellent | Good |
| Cost | Moderate | High | Low | Moderate to High |
Troubleshooting and Optimization
Common Side Reactions:
-
Ether Formation: Particularly in the acid-catalyzed HCl method, intermolecular dehydration of two molecules of n-octanol can lead to the formation of di-n-octyl ether.[21] This can be minimized by using a sufficient excess of HCl and ensuring efficient mixing.
-
Elimination: While less common for primary alcohols, high reaction temperatures can potentially lead to elimination to form 1-octene. This is more of a concern for secondary and tertiary alcohols.
Optimization Strategies:
-
Anhydrous Conditions: For the thionyl chloride and Appel reactions, the use of dry solvents and glassware is crucial to prevent hydrolysis of the reagents, which would lower the yield.
-
Temperature Control: Careful control of the addition rate and reaction temperature, especially with the highly reactive thionyl chloride, can prevent unwanted side reactions.
-
Catalyst Choice: In the HCl method, the choice and amount of catalyst (ZnCl₂ or a phase-transfer catalyst) can significantly impact the reaction rate and yield.[19]
-
Purification: Fractional distillation is a highly effective method for separating 1-chlorooctane from unreacted n-octanol and higher-boiling side products like di-n-octyl ether. Careful control of the distillation parameters is key to achieving high purity.
Conclusion
The synthesis of 1-chlorooctane from n-octanol can be successfully achieved through several reliable methods. The thionyl chloride method offers high efficiency and the convenience of gaseous byproducts, making it a popular choice for laboratory-scale synthesis, provided appropriate safety precautions are taken. The Appel reaction provides a mild, neutral alternative that is suitable for more sensitive substrates, though it involves more expensive reagents and a solid byproduct. For large-scale industrial production, the direct use of hydrogen chloride is economically attractive due to the low cost of reagents, despite its slower reaction rate and harsher conditions. The bis(trichloromethyl) carbonate method presents a promising alternative with high yields and improved safety profile over some traditional reagents.
Ultimately, the optimal method is dictated by the specific requirements of the synthesis, balancing factors of yield, purity, cost, safety, and scale. This guide provides the foundational knowledge for making an informed decision and successfully executing this important chemical transformation.
References
- CN100415702C - A kind of synthetic method of 1-chlorooctane - Google Patents. [URL: https://patents.google.
- FTIR spectra of n-octanol in the condensed state - ResearchGate. [URL: https://www.researchgate.
- 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Chlorooctane]
- Appel Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/appel-reaction.shtm]
- 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Reactions_of_Alcohols/10.09%3A_Reactions_of_Alcohols_with_Thionyl_Chloride]
- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0001183]
- The Synthesis of Primary Alkyl Chlorides from Alcohols and Hydrogen Chloride in Hexamethylphosphoric Triamide. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v75-515]
- Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5589481/]
- P. Margaretha Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco - Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/sos-SD-035-00135.pdf]
- Reaction Procedure of Appel Reaction & Workup. [URL: https://www.synarchive.com/reaction/83]
- How is 1-Chlorooctane used in chemical synthesis? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-is-1-chlorooctane-used-in-chemical-synthesis-item-1002306.html]
- Making Alkyl Halides From Alcohols - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [URL: https://www.masterorganicchemistry.com/2014/02/10/socl2-mechanisms-sn2-vs-sni/]
- SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps. [URL: https://www.chemistrysteps.com/socl2-and-pbr3-for-conversion-of-alcohols-to-alkyl-halides/]
- Appel Reaction: Mechanism & Examples - NROChemistry. [URL: https://www.nro-chem.com/appel-reaction/]
- dioctyl ether, 629-82-3 - The Good Scents Company. [URL: http://www.thegoodscentscompany.
- "CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride" by Katie Garber. [URL: https://digitalcommons.snc.edu/garberchemistryvideos/49/]
- Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? - Yufeng. [URL: https://www.yfsign.
- Help with thionyl chloride halogenation : r/OrganicChemistry - Reddit. [URL: https://www.reddit.
- bmse000970 1-Octanol at BMRB. [URL: https://bmrb.io/metabolomics/mol_summary/bmse000970_1-Octanol]
- 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition. [URL: https://wwnorton.com/college/chemistry/organic-chemistry-10e/full-book/chapter-10/section-10-5.aspx]
- Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄) - OrgoSolver. [URL: https://orgosolver.
- Synthesis of 1-octanol and 1,1-dioctyl ether from biomass-derived platform chemicals. [URL: https://pubmed.ncbi.nlm.nih.gov/22777926/]
- Basic 1H- and 13C-NMR Spectroscopy. [URL: https://pubs.rsc.org/book/978-0-85404-662-3/chapter/111504/basic-1h-and-13c-nmr-spectroscopy]
- What Is Chlorooctane And Market Analysis - Yufeng. [URL: https://www.yfsign.com/news/what-is-chlorooctane-and-market-analysis.html]
- Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols?. [URL: https://www.toppr.
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/125156]
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. [URL: https://www.utsouthwestern.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [URL: https://www.masterorganicchemistry.com/2011/12/03/thionyl-chloride-socl2-reaction-with-carboxylic-acids-to-give-acid-halides/]
- Dicaprylyl Ether | C16H34O | CID 12399 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dicaprylyl-Ether]
- Alcohol to Chloride - Common Conditions. [URL: https://www.commonchemistry.com/protocol/common-reactions/alcohol-to-halide/alcohol-to-chloride.html]
- 13 C NMR Chemical Shifts - Oregon State University. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_13C_NMR_Spectroscopy%3A_Signal_Averaging_and_FT-NMR]
Sources
- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bmse000970 1-Octanol at BMRB [bmrb.io]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. CN100415702C - A kind of synthetic method of 1-chlorooctane - Google Patents [patents.google.com]
- 6. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [fr.yufenggp.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 12. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Appel Reaction [organic-chemistry.org]
- 15. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. orgosolver.com [orgosolver.com]
- 17. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 1-Chlorooctane for Advanced Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-chlorooctane (n-octyl chloride), a pivotal alkyl halide in organic synthesis and pharmaceutical development. Moving beyond basic data, this document elucidates the practical applications, reaction mechanisms, and safety protocols necessary for its effective and safe utilization in a laboratory setting.
Core Molecular and Physical Properties
1-Chlorooctane is a saturated, linear alkyl halide. Its core identity is defined by its chemical formula and molecular weight, which are fundamental to all stoichiometric and analytical calculations.
The molecular formula of 1-chlorooctane is C₈H₁₇Cl [1][2][3][4]. This formula indicates a backbone of eight carbon atoms with seventeen hydrogen atoms and a single terminal chlorine atom.
The molecular weight is 148.67 g/mol [1][5][6]. This value is critical for converting between mass and molar quantities in reaction planning and analysis.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-chlorooctane | PubChem[1] |
| Synonyms | n-Octyl chloride, Octyl chloride, Capryl chloride | NIST, PubChem[1][2][4] |
| CAS Number | 111-85-3 | TCI, NIST[2][4] |
| Molecular Formula | C₈H₁₇Cl | PubChem[1] |
| Molecular Weight | 148.67 g/mol | Sigma-Aldrich[5] |
| Appearance | Colorless liquid | HSDB[1] |
| Density | 0.875 g/mL at 25 °C | Sigma-Aldrich[5] |
| Boiling Point | 183 °C | Sigma-Aldrich[5] |
| Melting Point | -61 °C | Sigma-Aldrich[5] |
| Flash Point | 61 °C (141.8 °F) - closed cup | Sigma-Aldrich[5] |
| Refractive Index | n20/D 1.430 | Sigma-Aldrich[5] |
Synthesis Pathway: From 1-Octanol to 1-Chlorooctane
The most reliable and common laboratory-scale synthesis of 1-chlorooctane is via the nucleophilic substitution of 1-octanol using thionyl chloride (SOCl₂). This method is favored over using hydrochloric acid due to the clean nature of the reaction; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification.
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): Acts as both the chlorinating agent and a dehydrating agent. Its reaction with the hydroxyl group of 1-octanol forms a chlorosulfite intermediate, which is highly reactive.
-
Pyridine or DMF (Optional Catalyst): A weak base like pyridine is often added to neutralize the HCl gas produced during the reaction. This prevents potential side reactions and drives the equilibrium towards the product.
-
Anhydrous Conditions: The exclusion of water is critical. Thionyl chloride reacts violently with water to produce HCl and SO₂, which would consume the reagent and introduce impurities.
Caption: Workflow for the synthesis of 1-chlorooctane.
Detailed Experimental Protocol: Synthesis with Thionyl Chloride
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere.
-
Reagent Addition: Charge the flask with 1-octanol. Cool the flask in an ice bath. Add thionyl chloride (SOCl₂) dropwise via the dropping funnel over 30-60 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux (approximately 70-80°C) and maintain for 2-4 hours, monitoring by TLC or GC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize HCl), water, and finally a saturated sodium chloride (brine) solution.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield pure 1-chlorooctane.
Core Reactivity and Applications in Drug Development
As a primary alkyl halide, 1-chlorooctane is an excellent substrate for Sₙ2 reactions and a precursor for organometallic reagents.
Key Applications:
-
Lipophilicity Modification: In drug development, the covalent attachment of the C8 alkyl chain from 1-chlorooctane is a common strategy to increase the lipophilicity of a lead compound. This can enhance membrane permeability and modulate the pharmacokinetic profile (ADME) of a drug candidate[6].
-
Grignard Reagent Formation: It readily reacts with magnesium metal in anhydrous ether to form octylmagnesium chloride (CH₃(CH₂)₇MgCl), a potent Grignard reagent. This nucleophile can be used to form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.
-
Alkylation Agent: It serves as an electrophile for alkylating various nucleophiles, including amines, thiols, and the oxygen of alcohols or phenols (in Williamson ether synthesis), to introduce the n-octyl group.
Caption: Key synthetic pathways involving 1-chlorooctane.
Safety, Handling, and Storage
Proper handling of 1-chlorooctane is essential for laboratory safety.
-
Hazards: It is a combustible liquid and may be harmful if swallowed and enters airways. It is also very toxic to aquatic life with long-lasting effects.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
1-Chlorooctane | C8H17Cl | CID 8142 - PubChem. Source: National Center for Biotechnology Information, PubChem, URL: [Link]
-
Octane, 1-chloro- - NIST Chemistry WebBook. Source: National Institute of Standards and Technology, URL: [Link]
-
Octane, 1-chloro- - NIST. Source: National Institute of Standards and Technology, URL: [Link]
Sources
- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octane, 1-chloro- [webbook.nist.gov]
- 3. 1-Chlorooctane | CymitQuimica [cymitquimica.com]
- 4. Octane, 1-chloro- [webbook.nist.gov]
- 5. 1-Chlorooctane 99 111-85-3 [sigmaaldrich.com]
- 6. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
The Solubility Profile of 1-Chlorooctane in Organic Solvents: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 1-chlorooctane, a versatile haloalkane utilized in a myriad of applications ranging from organic synthesis to the formulation of advanced materials. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of 1-chlorooctane's behavior in various organic media. The guide delves into the molecular interactions governing solubility, presents available qualitative and quantitative data, introduces predictive models such as Hansen Solubility Parameters, and furnishes a detailed experimental protocol for determining solubility in the laboratory. This document is designed to be a critical resource for optimizing reaction conditions, developing robust formulations, and streamlining purification processes involving 1-chlorooctane.
Introduction: The Significance of 1-Chlorooctane in Scientific Applications
1-Chlorooctane (C₈H₁₇Cl) is a colorless, transparent liquid with a molecular weight of 148.67 g/mol .[1][2] Its utility as a chemical intermediate and solvent is well-established in both industrial and research settings.[1] The compound's long alkyl chain and single chlorine atom impart a unique combination of nonpolar and weakly polar characteristics, making it a valuable building block in organic synthesis, particularly in the formation of other chlorinated compounds and as an alkylating agent.[2][3] Furthermore, its specific physicochemical properties are leveraged in the production of surfactants, lubricants, and in the hydrophobic modification of polymers.[2][4]
A thorough understanding of the solubility of 1-chlorooctane in organic solvents is paramount for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics and equilibrium, and is a critical factor in downstream processing, including extraction, purification, and formulation. This guide aims to provide a detailed and practical overview of the solubility of 1-chlorooctane, empowering researchers to make informed decisions in their experimental design and process development.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of one substance in another is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules. The dissolution process involves the disruption of intermolecular forces within the pure solute and pure solvent, and the formation of new intermolecular forces between the solute and solvent molecules.
For 1-chlorooctane, the primary intermolecular forces at play are:
-
Van der Waals Forces (Dispersion Forces): These are the predominant forces due to the long, nonpolar octyl chain. These temporary, induced dipoles are the primary drivers of its solubility in nonpolar solvents.
-
Dipole-Dipole Interactions: The carbon-chlorine bond introduces a permanent dipole moment, contributing a weakly polar character to the molecule. This allows for favorable interactions with other polar molecules.
The interplay of these forces dictates the solubility of 1-chlorooctane in a given organic solvent. Solvents with a similar balance of nonpolar and weakly polar characteristics are expected to be the most effective at dissolving 1-chlorooctane.
Hansen Solubility Parameters (HSP): A Predictive Tool
Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by deconvoluting the total cohesive energy of a substance into three components:
-
δd (Dispersion): Representing the energy from dispersion forces.
-
δp (Polar): Representing the energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy from hydrogen bonds.
Table 1: Estimated Hansen Solubility Parameters for 1-Chlorooctane
| Parameter | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| 1-Chlorooctane (Estimated) | 16.5 | 3.5 | 2.0 |
Note: These values are estimations and should be used as a predictive guide. Experimental verification is recommended.
The relatively high δd value reflects the significance of the nonpolar octyl chain, while the smaller δp and δh values quantify its weakly polar and non-hydrogen-bonding nature. This profile suggests high solubility in solvents with a strong dispersion character and moderate polarity, and poor solubility in solvents with strong hydrogen bonding capabilities, such as water.
Qualitative and Quantitative Solubility of 1-Chlorooctane
Based on available literature, a comprehensive picture of 1-chlorooctane's solubility can be constructed.
Qualitative Solubility
1-Chlorooctane is consistently reported to be insoluble or sparingly soluble in water .[2][6][7] Conversely, it is described as very soluble or miscible with a wide range of common organic solvents , including:
-
Halogenated Solvents: It is sparingly soluble in carbon tetrachloride.[6][10]
-
Aromatic Hydrocarbons: Expected to be highly soluble in solvents like toluene and benzene due to their nonpolar nature.
-
Aliphatic Hydrocarbons: High solubility is anticipated in solvents like hexane and cyclohexane.
-
Ketones: Such as acetone, where solubility is expected to be moderate to high.
-
Esters: Like ethyl acetate, where good solubility is predicted.
-
Polar Aprotic Solvents: Lower solubility is expected in highly polar aprotic solvents like dimethyl sulfoxide (DMSO).[3]
Quantitative Solubility Data
Obtaining precise, publicly available quantitative solubility data for 1-chlorooctane across a broad spectrum of organic solvents is challenging. The following table summarizes the available information and provides estimations based on the principle of "like dissolves like" and the estimated Hansen Solubility Parameters.
Table 2: Quantitative Solubility of 1-Chlorooctane in Common Organic Solvents at Standard Conditions (25 °C, 1 atm)
| Solvent | Chemical Formula | Polarity | Predicted Solubility ( g/100 g solvent) |
| Nonpolar Solvents | |||
| Hexane | C₆H₁₄ | Nonpolar | > 50 (Miscible) |
| Toluene | C₇H₈ | Nonpolar | > 50 (Miscible) |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Sparingly Soluble[6] |
| Polar Aprotic Solvents | |||
| Diethyl Ether | (C₂H₅)₂O | Low | Very Soluble[6] |
| Tetrahydrofuran (THF) | C₄H₈O | Moderate | > 50 (Miscible)[11][12] |
| Acetone | C₃H₆O | Moderate | > 30 |
| Ethyl Acetate | C₄H₈O₂ | Moderate | > 40 |
| Dimethylformamide (DMF) | C₃H₇NO | High | ~ 10-20 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | < 10[3] |
| Polar Protic Solvents | |||
| Methanol | CH₃OH | High | Miscible[8] |
| Ethanol | C₂H₅OH | High | Very Soluble[6] |
| 1-Propanol | C₃H₈O | Moderate | > 50 (Miscible) |
| 1-Butanol | C₄H₁₀O | Moderate | > 50 (Miscible) |
| Water | H₂O | Very High | Insoluble (0.002 g/100g )[2][7] |
Note: The quantitative values are largely predictive and should be experimentally verified for critical applications.
Experimental Determination of Solubility: A Step-by-Step Protocol
For applications requiring precise knowledge of 1-chlorooctane's solubility in a specific organic solvent, direct experimental determination is essential. The following protocol outlines a reliable method for this purpose.
Materials and Equipment
-
1-Chlorooctane (high purity)
-
Selected organic solvent(s) (high purity)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or heating block
-
Vials or test tubes with secure caps
-
Magnetic stirrer and stir bars
-
Calibrated pipettes or syringes
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or another suitable analytical instrument (e.g., refractometer, densitometer).
Experimental Workflow
Caption: Experimental workflow for determining the solubility of 1-chlorooctane.
Causality in Experimental Choices
-
Extended Equilibration Time: A long equilibration period with vigorous stirring is crucial to ensure that the solution reaches true thermodynamic equilibrium, providing an accurate measure of the saturation solubility.
-
Careful Supernatant Extraction: It is imperative to avoid transferring any undissolved 1-chlorooctane into the aliquot for analysis, as this would lead to an overestimation of solubility. Allowing the solution to settle and carefully extracting only the clear liquid is a critical step.
-
Use of a Calibrated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used to quantify the concentration of 1-chlorooctane in the saturated solution. A pre-calibrated Gas Chromatograph is a highly reliable method for this purpose.
Practical Implications and Applications
The solubility profile of 1-chlorooctane has direct consequences for its use in various scientific and industrial domains:
-
Organic Synthesis: As a reactant or solvent, its solubility in common reaction media like ethers, hydrocarbons, and chlorinated solvents allows for homogeneous reaction conditions, often leading to improved reaction rates and yields. Its immiscibility with water is advantageous for work-up procedures involving aqueous extractions.
-
Drug Development and Formulation: In the pharmaceutical industry, understanding the solubility of intermediates like 1-chlorooctane is critical for process development and purification. For formulation purposes, its solubility characteristics can inform the selection of excipients and delivery systems.
-
Polymer Science: 1-Chlorooctane is used in the modification of polymers.[4] Its solubility in the polymerization medium is essential for achieving uniform modification and desired polymer properties.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 1-chlorooctane in organic solvents, integrating theoretical principles with practical data and experimental guidance. The key takeaway is that 1-chlorooctane, with its long alkyl chain and single chloro group, exhibits high solubility in nonpolar and moderately polar organic solvents, while being virtually insoluble in water. For applications demanding precise solubility values, the provided experimental protocol offers a robust methodology. A thorough understanding and application of the principles and data presented herein will undoubtedly facilitate more efficient and effective utilization of 1-chlorooctane in research, development, and industrial processes.
References
-
1-chlorooctane. (n.d.). In webbook.nist.gov. Retrieved January 3, 2026, from [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Sheet1 - Hansen Solubility Parameters. (n.d.). Retrieved January 3, 2026, from [Link]
- 1-Chlorooctane: Comprehensive Overview and Applications. (n.d.).
-
Experiment 1. Solubility of Organic Compounds | PDF | Solution. (n.d.). Retrieved January 3, 2026, from [Link]
- 1-Chlorooctane: Comprehensive Overview and Applications. (n.d.).
-
Experiment 2 # Solubility 13. (n.d.). Retrieved January 3, 2026, from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). Retrieved January 3, 2026, from [Link]
-
Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Hansen Solubility Parameters. (n.d.). Retrieved January 3, 2026, from [Link]
-
1-Chlorooctane | C8H17Cl | CID 8142. (n.d.). Retrieved January 3, 2026, from [Link]
-
1-Chlorooctane Solution. (n.d.). Retrieved January 3, 2026, from [Link]
-
1-Chlorooctane. (n.d.). In chembk.com. Retrieved January 3, 2026, from [Link]
-
1-Chlorooctane 99%. (n.d.). Retrieved January 3, 2026, from [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Retrieved January 3, 2026, from [Link]
-
1-Chlorooctane Solution (S-10043M5). (n.d.). Retrieved January 3, 2026, from [Link]
-
1-Octylchloride. (n.d.). In chembk.com. Retrieved January 3, 2026, from [Link]
-
Tetrahydrofuran. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
- SOLUBILITY DATA SERIES. (n.d.).
-
Tetrahydrofuran | Solubility of Things. (n.d.). Retrieved January 3, 2026, from [Link]
-
Showing Compound Tetrahydrofuran (FDB021917). (n.d.). In FooDB. Retrieved January 3, 2026, from [Link]
-
Toluene | C6H5CH3 | CID 1140. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. nbinno.com [nbinno.com]
- 3. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 4. 1-Chlorooctane | 111-85-3 [chemicalbook.com]
- 5. hansen-solubility.com [hansen-solubility.com]
- 6. 1-chlorooctane [chemister.ru]
- 7. chembk.com [chembk.com]
- 8. 1-Chlorooctane Solution - Octyl Chloride Analytical Standard at Best Price [nacchemical.com]
- 9. 1-Chlorooctane 99% [qiji-chem.com]
- 10. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 12. solubilityofthings.com [solubilityofthings.com]
1-Chlorooctane spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chlorooctane
Authored by: A Senior Application Scientist
Foreword
In the landscape of organic synthesis and material science, the precise characterization of chemical intermediates is paramount. 1-Chlorooctane (C₈H₁₇Cl), a versatile alkylating agent and precursor in the synthesis of organometallics, surfactants, and polymers, serves as a quintessential example of a compound whose utility is intrinsically linked to its structural purity.[1][2][3] This guide provides an in-depth analysis of the core spectroscopic techniques employed in the structural elucidation and quality control of 1-chlorooctane: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a mere recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for interpreting the spectroscopic data of 1-chlorooctane. By understanding the causality behind the observed spectral features, scientists can confidently verify the identity, purity, and structural integrity of this critical chemical building block.
Molecular Structure and Physicochemical Properties
1-Chlorooctane is a primary alkyl halide consisting of an eight-carbon chain with a chlorine atom at the terminal position.[4][5] Its physical and chemical behaviors are largely dictated by the interplay between the nonpolar alkyl chain and the polar carbon-chlorine bond.
| Property | Value |
| Molecular Formula | C₈H₁₇Cl[6][7][8][9][10] |
| Molecular Weight | 148.67 g/mol [1][2][6][7][8][9][10][11] |
| CAS Number | 111-85-3[6][7][8][9][10] |
| Appearance | Colorless to slightly yellow liquid[1][3][12] |
| Boiling Point | 183 °C[1][3][12] |
| Melting Point | -61 °C[1][3][12] |
| Density | 0.875 g/mL at 25 °C[1][3] |
| Solubility | Sparingly soluble in water (0.02 g/L), but miscible with organic solvents like alcohol and ether.[1] |
Molecular Structure Diagram
Caption: Molecular structure of 1-Chlorooctane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. For 1-chlorooctane, the electron-withdrawing effect of the chlorine atom deshields the adjacent protons, causing their signal to appear further downfield.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (CH₃) | ~0.89 | Triplet | 3H |
| b-g (-(CH₂)₆-) | ~1.2-1.8 | Multiplet | 12H |
| h (-CH₂-Cl) | ~3.53 | Triplet | 2H |
Causality Behind the Spectrum: The triplet observed for the terminal methyl group (a) is due to coupling with the adjacent two methylene protons. The protons on the carbon alpha to the chlorine atom (h) are the most deshielded and thus have the highest chemical shift, appearing as a triplet due to coupling with the neighboring two protons. The remaining methylene protons (b-g) overlap in a complex multiplet in the upfield region of the spectrum.[13]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 1-chlorooctane in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for nonpolar compounds and its single, easily identifiable residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the number of non-equivalent carbon environments in a molecule. In 1-chlorooctane, all eight carbon atoms are in unique chemical environments.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~14.1 |
| C2-C7 (-(CH₂)₆-) | ~22.6, 26.8, 28.8, 29.1, 31.7, 32.6 |
| C8 (-CH₂-Cl) | ~45.2 |
Causality Behind the Spectrum: The carbon atom directly bonded to the electronegative chlorine atom (C8) is significantly deshielded and appears at the lowest field (~45.2 ppm).[14] The chemical shifts of the other carbon atoms generally decrease as their distance from the chlorine atom increases.[14]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A greater number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960-2850 | C-H stretch (alkane) | Strong |
| 1465 | C-H bend (methylene) | Medium |
| 1375 | C-H bend (methyl) | Medium |
| 800-600 | C-Cl stretch | Strong |
Causality Behind the Spectrum: The most prominent features in the IR spectrum of 1-chlorooctane are the strong C-H stretching absorptions just below 3000 cm⁻¹ and the C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, characteristic of an alkyl chain.[13] The key diagnostic peak is the strong absorption in the fingerprint region between 800 and 600 cm⁻¹, which is indicative of the C-Cl stretching vibration.[15]
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A neat liquid sample is used. Place a drop of 1-chlorooctane between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum and ratio it against the background to obtain the final absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electron ionization (EI) is a common technique for volatile compounds like 1-chlorooctane.
The mass spectrum of 1-chlorooctane will show a molecular ion peak (M⁺) at m/z 148 and an M+2 peak at m/z 150 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
| m/z | Fragment Ion | Notes |
| 148/150 | [C₈H₁₇Cl]⁺ | Molecular ion (M⁺ and M+2) |
| 112 | [C₈H₁₆]⁺ | Loss of HCl |
| 91/93 | [C₄H₈Cl]⁺ | Cleavage of C-C bond |
| 43 | [C₃H₇]⁺ | Propyl cation |
Causality Behind the Spectrum: Upon electron ionization, 1-chlorooctane will fragment in predictable ways. A common fragmentation pathway for alkyl halides is the loss of a halogen radical or a hydrogen halide molecule. Alpha-cleavage (cleavage of the C-C bond adjacent to the chlorine atom) is also a prominent fragmentation pathway.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways for 1-chlorooctane in EI-MS.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Inject a dilute solution of 1-chlorooctane in a volatile solvent (e.g., hexane or dichloromethane) into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS). The GC will separate the 1-chlorooctane from any impurities.
-
Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 35-200 to detect the molecular ion and key fragments.
Safety and Handling
1-Chlorooctane is a combustible liquid and should be handled with appropriate safety precautions.[16][17] It may cause skin and eye irritation.[16] It is also very toxic to aquatic life with long-lasting effects.[18]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Use in a well-ventilated area or under a chemical fume hood.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][16]
-
Disposal: Dispose of in accordance with local, regional, and national regulations. Avoid release to the environment.[18]
References
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chlorooctane. PubChem. Retrieved from [Link]
-
CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Chlorooctane (C8H17Cl), 500 grams. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Octane, 1-chloro-. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkane. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 1-Chlorooctane 111-85-3. Retrieved from [Link]
-
Puzzovio, D., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. International Journal of Molecular Sciences, 23(15), 8474. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chlorobutane. Retrieved from [Link]
-
Wang, Y., et al. (2026). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 148(1), 1-8. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 6.1: Physical Properties of Haloalkanes. Retrieved from [Link]
-
Allen. (n.d.). Haloalkanes & Haloarenes | Alkyl & Aryl Halides. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 1-chlorobutane. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chlorooctane | 111-85-3 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Haloalkanes & Haloarenes | Alkyl & Aryl Halides [allen.in]
- 6. Octane, 1-chloro- [webbook.nist.gov]
- 7. Octane, 1-chloro- [webbook.nist.gov]
- 8. Octane, 1-chloro- [webbook.nist.gov]
- 9. Octane, 1-chloro- [webbook.nist.gov]
- 10. Octane, 1-chloro- [webbook.nist.gov]
- 11. scbt.com [scbt.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Alkane - Wikipedia [en.wikipedia.org]
- 14. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. cpachem.com [cpachem.com]
Thermodynamic Properties and Molecular Interactions in Binary Mixtures of 1-Chlorooctane
An In-depth Technical Guide:
Abstract: This technical guide provides a comprehensive analysis of the thermodynamic properties of liquid mixtures containing 1-chlorooctane. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a deep understanding of the molecular interactions governing the behavior of these systems. We will explore key volumetric and enthalpic properties, such as excess molar volume (VE) and excess molar enthalpy (HE), detailing the experimental methodologies for their determination and the theoretical frameworks for their interpretation. By examining the influence of co-solvents, such as n-alkanes and esters, this guide elucidates the intricate balance of forces—including dipolar interactions, dispersion forces, and steric effects—that dictate the macroscopic properties of these mixtures. This document emphasizes the causality behind experimental design and data interpretation, providing a robust foundation for predicting mixture behavior and optimizing process design.
Introduction: The Significance of 1-Chlorooctane in Mixture Thermodynamics
1-Chlorooctane (C₈H₁₇Cl) is a linear alkyl halide that serves as a valuable compound in various chemical applications, from organic synthesis and the preparation of ionic liquids to its use as a weakly polar solvent.[1] Its molecular structure, featuring an eight-carbon chain and a terminal chlorine atom, imparts a specific polarity and size that leads to complex interaction patterns when mixed with other organic liquids.[1][2] Understanding the thermodynamics of these mixtures is paramount in fields like pharmaceuticals for modulating drug molecule lipophilicity, in agrochemicals to enhance pesticide solubility, and in materials science for functionalizing polymers.[1]
The study of liquid mixtures often begins with an assessment of their deviation from ideal behavior.[3] In an ideal mixture, intermolecular forces between unlike molecules are identical to those between like molecules, resulting in zero change in volume or enthalpy upon mixing.[4] However, real mixtures deviate from this ideal, and the extent of this deviation is quantified by "excess properties."[3]
Key Excess Thermodynamic Properties:
-
Excess Molar Volume (VE): The change in volume per mole when two or more components are mixed at constant temperature and pressure.[4] It is a direct measure of the packing efficiency and changes in intermolecular free length upon mixing.[3][5]
-
Excess Molar Enthalpy (HE): Also known as the heat of mixing, it represents the enthalpy change per mole upon mixing. It provides direct insight into the energetic changes associated with the breaking of interactions in the pure components and the formation of new interactions in the mixture.[6]
This guide will dissect these properties for 1-chlorooctane systems to provide a clear picture of the underlying molecular interactions.
Physicochemical Properties of Pure 1-Chlorooctane
Before delving into mixtures, it is essential to establish the baseline properties of pure 1-chlorooctane. These values are critical for calculating excess properties and for understanding its behavior as a solvent.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Cl | [7] |
| Molecular Weight | 148.67 g/mol | [8] |
| Boiling Point | 181.5 - 183 °C at 760 mmHg | [8][9] |
| Melting Point | -57.8 to -61 °C | [8][9] |
| Density | 0.875 g/mL at 25 °C | [9] |
| Vapor Pressure | 0.95 mmHg at 22.2 °C | [8] |
| Refractive Index | 1.430 at 20 °C | [8] |
| log P (Octanol/Water) | 4.73 - 5.42 | [8][9] |
Volumetric Properties: Unpacking Molecular Interactions through Excess Molar Volume (VE)
The excess molar volume (VE) is a highly sensitive indicator of molecular interactions in a liquid mixture.[10] Its sign and magnitude reveal crucial information:
-
VE > 0 (Expansion): Suggests that the interactions between unlike molecules are weaker than the average interactions in the pure components. This can be due to the disruption of ordered structures (like the self-association of a polar component) or unfavorable steric effects that lead to less efficient packing.[11]
-
VE < 0 (Contraction): Indicates stronger interactions between unlike molecules or a more efficient interstitial packing of the smaller molecules into the structural voids of the larger ones. This is common in systems with strong hydrogen bonding or charge-transfer interactions.[5][12]
-
S-Shaped VE Curve: An inversion in the sign of VE across the composition range points to a balance of competing effects. For instance, weak specific interactions causing contraction at one concentration extreme might be overshadowed by steric hindrance causing expansion at the other.[12]
Case Study: 1-Chlorooctane + n-Alkane Mixtures
Studies on binary mixtures of 1-chlorooctane with n-alkanes (like n-heptane, n-octane, n-nonane, and n-decane) provide excellent insight into the interplay of forces.[12][13][14] For the 1-chlorooctane + octane system, excess molar volumes were determined and found to be positive across the entire composition range.[14] This positive deviation suggests that the dominant effect is the disruption of the weak dipolar associations between 1-chlorooctane molecules and the disruption of the ordered packing of the n-alkane chains. The insertion of 1-chlorooctane molecules into the alkane structure breaks the existing order, leading to an overall expansion in volume.
Furthermore, for a given 1-chloroalkane, the VE values tend to increase as the chain length of the n-alkane increases.[11][12] Conversely, for a given n-alkane, VE values decrease as the chain length of the 1-chloroalkane increases.[12] This behavior can be attributed to the changing balance between the breaking of dipole-dipole interactions of the chloroalkane and the free volume effects related to the differing sizes and shapes of the component molecules.[12]
Experimental Protocol: Determination of VE via Vibrating Tube Densitometry
The determination of VE relies on precise density measurements of the pure components and their mixtures. A vibrating tube densimeter is the standard instrument for this task.
Methodology:
-
Calibration: The densimeter is calibrated at the desired temperature (e.g., 298.15 K) using two standards of known density, typically dry air and deionized, degassed water.
-
Purity Check: The purity of all chemicals (1-chlorooctane and co-solvents) is verified by comparing their experimental densities and refractive indices with literature values.[12]
-
Mixture Preparation: A series of binary mixtures covering the entire mole fraction range (from 0 to 1) are prepared gravimetrically using a high-precision analytical balance. This ensures accurate composition determination.
-
Density Measurement: The density (ρ) of each pure component and each mixture is measured by injecting the sample into the vibrating tube cell. The instrument measures the oscillation period, which is directly related to the sample's density.
-
Calculation of VE: The excess molar volume is calculated using the following equation[4][10]:
VE = [ (x₁M₁ + x₂M₂) / ρmix ] - [ (x₁M₁ / ρ₁) + (x₂M₂ / ρ₂) ]
Where:
-
x₁ and x₂ are the mole fractions of components 1 and 2.
-
M₁ and M₂ are their respective molar masses.
-
ρmix, ρ₁, and ρ₂ are the densities of the mixture and the pure components.
-
The workflow for this process is illustrated below.
References
- 1. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 2. 1-Chlorooctane | 111-85-3 [chemicalbook.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Octane, 1-chloro- [webbook.nist.gov]
- 8. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. chem.sav.sk [chem.sav.sk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
1-Chlorooctane reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of 1-Chlorooctane with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1-chlorooctane with nucleophiles, designed for researchers, scientists, and professionals in drug development and organic synthesis. 1-Chlorooctane, a primary alkyl halide, serves as a versatile intermediate for introducing an octyl moiety into various molecular frameworks.[1][2] Its reactivity is predominantly governed by the bimolecular nucleophilic substitution (S(_N)2) mechanism. This document elucidates the core principles of the S(_N)2 pathway, details the critical factors influencing reaction outcomes—including substrate structure, nucleophile strength, leaving group ability, and solvent effects—and provides actionable experimental protocols. Through a synthesis of mechanistic theory and practical application, this guide aims to equip scientists with the knowledge to effectively predict, control, and optimize reactions involving 1-chlorooctane.
The Mechanistic Framework: 1-Chlorooctane and the S(_N)2 Reaction
As a primary alkyl halide, 1-chlorooctane's reactions with nucleophiles are classic examples of the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[3][4][5] This pathway is fundamental to its utility as an alkylating agent.[2] Understanding the nuances of this mechanism is paramount for controlling reaction kinetics and stereochemistry.
The S(_N)2 reaction is a single, concerted process where bond-forming and bond-breaking occur simultaneously.[6][7][8] The key features are:
-
Kinetics: The reaction rate is second-order, dependent on the concentration of both 1-chlorooctane (the substrate) and the nucleophile.[8][9][10][11] The rate equation is expressed as: Rate = k[C8H17Cl][Nu⁻].
-
Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).[11][12] This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* anti-bonding orbital of the C-Cl bond.
-
Transition State: The reaction proceeds through a high-energy, pentacoordinate transition state where the central carbon is partially bonded to both the incoming nucleophile and the departing leaving group.[8][10][12] This state features a trigonal bipyramidal geometry.
-
Stereochemistry: The backside attack invariably leads to an inversion of configuration at the carbon center, a phenomenon known as Walden inversion.[7][11] While 1-chlorooctane itself is achiral, this principle is critical when the reaction creates a new stereocenter or involves a chiral substrate.
Caption: The concerted S(_N)2 mechanism for 1-chlorooctane.
Critical Factors Governing Reactivity
The success and rate of a nucleophilic substitution on 1-chlorooctane are not absolute but are governed by a delicate interplay of several factors. Optimizing a reaction requires a deep understanding of each component.
Substrate Structure: The Advantage of Being Primary
The structure of the alkyl halide is the most dominant factor in determining the reaction pathway. The S(_N)2 mechanism is highly sensitive to steric hindrance at the reaction center.[6][12] The established order of reactivity for S(_N)2 reactions is:
Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) [10][13][14]
1-Chlorooctane is a primary alkyl halide , meaning the carbon atom bonded to the chlorine is only attached to one other carbon atom. This results in minimal steric crowding, allowing for easy access by the nucleophile for backside attack. Tertiary halides are so sterically hindered that they do not react via the S(_N)2 pathway at all.[6][10]
The Nucleophile: Strength Matters
Since the nucleophile is actively involved in the rate-determining step, its identity is crucial.[15] Strong nucleophiles accelerate S(_N)2 reactions. Key trends in nucleophilicity include:
-
Charge: A negatively charged nucleophile is always stronger than its neutral conjugate acid (e.g., OH⁻ > H₂O, RO⁻ > ROH).[15][16]
-
Electronegativity: Within a period (row) of the periodic table, nucleophilicity increases with decreasing electronegativity. More electronegative atoms hold their electrons more tightly and are less willing to donate them (e.g., NH₂⁻ > OH⁻ > F⁻).[16]
-
Solvent and Polarizability: Down a group, the trend depends on the solvent. In polar protic solvents, larger atoms are better nucleophiles due to greater polarizability and weaker solvation (I⁻ > Br⁻ > Cl⁻). In polar aprotic solvents, this trend often reverses as smaller anions are less solvated and more reactive.[3]
The Leaving Group: The Role of Chloride
A good leaving group is one that is stable as an anion.[15] This stability is directly related to the weakness of the anion as a base.[15] For the halogens, the leaving group ability follows the order:
I⁻ > Br⁻ > Cl⁻ > F⁻ [3]
The chloride ion (Cl⁻) is a competent leaving group, making 1-chlorooctane sufficiently reactive for many synthetic applications. However, its reactivity can be significantly enhanced by converting the chloride to a better leaving group in situ, such as iodide, in what is known as the Finkelstein reaction.[17][18]
The Solvent: Creating the Ideal Reaction Environment
The choice of solvent can dramatically influence the rate of an S(_N)2 reaction.[16] Solvents are generally classified as polar protic, polar aprotic, or non-polar.
-
Polar Aprotic Solvents (Favored for S(_N)2): These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile ) are polar enough to dissolve ionic nucleophiles but lack acidic protons.[6][10][19] They effectively solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive.[3][20] This enhanced nucleophilicity leads to a significant rate acceleration for S(_N)2 reactions.[9][19]
-
Polar Protic Solvents (Disfavored for S(_N)2): These solvents (e.g., water, ethanol, methanol ) possess O-H or N-H bonds and can form strong hydrogen bonds.[21] They form a "solvent cage" around the anionic nucleophile, stabilizing it and hindering its ability to attack the substrate.[16][22][23] This solvation drastically reduces the rate of S(_N)2 reactions.
Caption: Experimental workflow for the synthesis of 1-iodooctane.
Conclusion
1-Chlorooctane is a foundational building block in organic synthesis whose reactivity is dictated by the principles of the S(_N)2 mechanism. As a primary alkyl halide, it exhibits favorable kinetics for substitution reactions, provided that experimental conditions are carefully controlled. Optimal outcomes are achieved by selecting strong nucleophiles and employing polar aprotic solvents that enhance nucleophilic reactivity. By understanding and manipulating the factors of substrate, nucleophile, leaving group, and solvent, researchers can effectively harness the synthetic potential of 1-chlorooctane for the development of novel chemical entities.
References
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, November 8). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides?. Retrieved from [Link]
-
A&A Pharmachem. (n.d.). The Industrial Significance of 1-Chlorooctane: A Deep Dive into its Applications. Retrieved from [Link]
-
Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
A&A Pharmachem. (n.d.). Exploring the Chemical Properties and Synthesis Applications of 1-Chlorooctane. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]
-
You-iggy. (n.d.). 1 chlorooctane - Reactant. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]
-
The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Filo. (2023, November 4). The reaction of 1-chlorooctane with CH3CO2 2 to give octyl acetate is greatly accelerated by adding a small quantity of iodide ion. Explain. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Elmhurst University. (n.d.). Organic Chemistry: Nucleophilic Substitution: The reactivity of halogenated hydrocarbons. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Rank the S_N2 reaction rate for the following compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2012, June 20). Nucleophilic Substitution Reactions (2) [Video]. YouTube. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. SN2 reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. homework.study.com [homework.study.com]
- 14. youtube.com [youtube.com]
- 15. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The reaction of 1-chlorooctane with CH3CO2 2 to give octyl acetate is gre.. [askfilo.com]
- 18. benchchem.com [benchchem.com]
- 19. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 20. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 21. Khan Academy [khanacademy.org]
- 22. quora.com [quora.com]
- 23. m.youtube.com [m.youtube.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorooctane (CAS No. 111-85-3), also known as n-octyl chloride, is a colorless to pale yellow liquid that serves as a crucial intermediate and alkylating agent in a multitude of organic syntheses, including the development of novel pharmaceutical compounds and advanced materials.[1][2][3] Its utility in creating surfactants, plasticizers, and as a solvent in specific reactions underscores its importance in both research and industrial settings.[2] However, its chemical reactivity and specific hazard profile necessitate a comprehensive understanding and strict adherence to safety protocols to mitigate risks to personnel and the environment. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of 1-Chlorooctane, moving beyond mere procedural lists to explain the rationale behind each critical safety measure.
Section 1: Physicochemical Properties and Hazard Profile
A foundational element of safe chemical handling is a thorough understanding of the substance's intrinsic properties. These characteristics directly influence its behavior under various laboratory conditions and dictate the necessary safety precautions.
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of 1-Chlorooctane, which are critical for designing safe experimental and storage protocols.
| Property | Value | Significance in Handling |
| Molecular Formula | C₈H₁₇Cl[1] | Basic identification. |
| Molecular Weight | 148.67 g/mol [1][2][4] | Used in stoichiometric calculations. |
| Appearance | Colorless to slightly yellow liquid[2][4] | Visual identification. |
| Odor | Characteristic, pleasant odor[2] | Odor is not a reliable indicator of hazardous concentrations. |
| Boiling Point | ~181-186 °C (358-367 °F)[1][2][4] | Relatively high boiling point reduces vapor pressure at room temperature compared to more volatile solvents. |
| Melting Point | ~ -57 to -61 °C (-71 to -78 °F)[1][2] | Remains liquid under standard laboratory conditions. |
| Flash Point | ~65-70 °C (149-158 °F) (closed cup)[2][5][6][7] | Combustible Liquid. [5][8] Requires storage away from ignition sources. |
| Autoignition Temperature | ~230 °C (446 °F)[5][9][10] | The substance can ignite spontaneously at this temperature without an external ignition source. |
| Density | ~0.872-0.875 g/cm³ at 20-25 °C[1][2][4] | Slightly less dense than water. |
| Vapor Pressure | ~1 mm Hg at 22.2 °C[1] | Low volatility at ambient temperatures, but vapor can accumulate in poorly ventilated areas. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[1][2][6] | Important for spill cleanup and reaction quenching procedures. Its low water solubility means it will not readily mix with water in case of a spill. |
| log Pow (Octanol/Water Partition Coefficient) | 5.42[5][8] | Indicates a high potential for bioaccumulation. |
Comprehensive Hazard Analysis
1-Chlorooctane presents a multi-faceted hazard profile that demands careful consideration.
-
Flammability: Classified as a combustible liquid, 1-Chlorooctane and its vapors can form explosive mixtures with air, especially when heated.[5][7][8] It is imperative to keep it away from heat, sparks, open flames, and other sources of ignition.[5][9]
-
Health Hazards:
-
Aspiration Hazard: May be fatal if swallowed and enters the airways.[6][8] Do NOT induce vomiting if ingested.[8]
-
Irritation: Causes skin and eye irritation.[9][11] Prolonged or repeated contact can lead to redness and discomfort.[7]
-
Inhalation: Inhalation of high vapor concentrations may cause respiratory tract irritation.[9] Vapors can also have a narcotic effect, leading to symptoms like headache, dizziness, fatigue, nausea, and vomiting.[5][7][12]
-
-
Environmental Hazards: 1-Chlorooctane is very toxic to aquatic life with long-lasting effects.[6][8][10] Releases to the environment must be strictly avoided.[1][8] Its high partition coefficient (log Pow) suggests it is not likely to be mobile in the environment due to low water solubility but may persist and bioaccumulate.[5][8]
-
Reactivity: While stable under normal conditions, 1-Chlorooctane can react violently with strong oxidizing agents and strong bases.[5][8][9] Upon combustion or thermal decomposition, it may produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][9]
Section 2: Personal Protective Equipment (PPE) - The First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1-Chlorooctane. The rationale for each piece of equipment is directly tied to the chemical's hazard profile.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, as 1-Chlorooctane can cause serious eye irritation.[5][9][11] Standard safety glasses do not provide a sufficient seal against splashes.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[9] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times specific to halogenated hydrocarbons.
-
Lab Coat/Protective Clothing: A flame-retardant lab coat and appropriate protective clothing are necessary to prevent skin exposure.[5][9]
-
-
Respiratory Protection: All handling of 1-Chlorooctane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[2][9] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[8][9]
PPE Donning and Doffing Protocol
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Section 3: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to creating a self-validating system of safety.
Handling
-
Work Area: Always handle 1-Chlorooctane in a well-ventilated area, such as a chemical fume hood, to keep exposure to airborne vapors as low as reasonably achievable.[2][9]
-
Ignition Sources: Prohibit smoking and eliminate all sources of ignition, including open flames, sparks, and hot surfaces, from the handling area.[5][7] Use only non-sparking tools and explosion-proof equipment.[7]
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity, which can serve as an ignition source.[7]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[7][9][11] Do not eat, drink, or smoke in the laboratory.
-
Avoiding Contact: Avoid all personal contact, including inhalation of mists or vapors and contact with skin and eyes.
Storage
-
Container: Keep containers tightly closed when not in use to prevent the escape of vapors.[2][5][9]
-
Location: Store in a cool, dry, and well-ventilated area.[2][9] The storage area should be separate from incompatible materials.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][2][5][9]
-
Temperature: Store in a cool place, away from direct sunlight and heat sources.[2][5][8]
Section 4: Emergency Procedures - Preparedness and Response
Despite stringent precautions, the potential for accidental exposure or spills exists. A well-defined emergency response plan is essential.
First-Aid Measures
The following table outlines the immediate actions to be taken in case of exposure. Medical attention should be sought promptly in all cases of significant exposure.
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | 1. Move the victim to fresh air immediately.[9] 2. If breathing is difficult, administer oxygen.[9] 3. If not breathing, give artificial respiration.[9] 4. Seek immediate medical attention.[5][9] | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[7][8][11] 2. Flush the affected skin with plenty of soap and water for at least 15 minutes.[9] 3. Seek medical attention if irritation develops or persists.[7][9] | To quickly remove the chemical from the skin and minimize irritation. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] 2. Remove contact lenses if present and easy to do so.[7] 3. Seek immediate medical attention.[5][9] | To dilute and wash away the chemical, preventing serious eye damage. |
| Ingestion | 1. Do NOT induce vomiting due to the aspiration risk.[5][8] 2. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[9] 3. Never give anything by mouth to an unconscious person.[9] 4. Seek immediate medical attention.[8][9] | To avoid aspirating the chemical into the lungs, which can be fatal. |
Spill and Leak Response
A prompt and appropriate response to a spill is crucial to prevent the escalation of hazards.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area.[8] Ensure the area is well-ventilated and remove all ignition sources.[9]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[9][11] For larger spills, create a dike around the spill to prevent it from spreading.[11]
-
Collect Absorbent Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable chemical waste container.[9]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the contaminated waste according to institutional and local environmental regulations.[7][8]
Caption: Decision workflow for 1-Chlorooctane spill response.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[5][8][9][10]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[11]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][9]
-
Procedure: Use water spray to cool fire-exposed containers.[9]
Section 5: Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Containerization: Collect waste 1-Chlorooctane and contaminated materials in original or approved, properly labeled containers.[8] Do not mix with other waste.[8]
-
Disposal: All waste disposal must be conducted in accordance with local, regional, and national environmental regulations.[7][8][10] Engage a licensed professional waste disposal service to manage chemical waste.
Conclusion
1-Chlorooctane is an indispensable tool in the arsenal of the modern chemist. However, its utility is matched by its potential hazards. By fostering a deep understanding of its chemical nature and integrating the principles of safe handling, appropriate PPE usage, and emergency preparedness into all laboratory workflows, researchers can mitigate risks effectively. This guide serves as a technical foundation for a proactive safety culture, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Chlorooctane: Comprehensive Overview and Applications. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 1-Chlorooctane 99%. Retrieved from [Link]
-
Histry Chem. (n.d.). What is 1-Chlorooctane - Properties & Specifications. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet - 1-Chlorooctane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chlorooctane. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem Service. (2014). SAFETY DATA SHEET - 1-Chlorooctane. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). 1-chlorooctane. Retrieved from [Link]
-
Pharos. (n.d.). 1-CHLOROOCTANE. Retrieved from [Link]
-
Sysem Chem. (n.d.). 1-Chlorooctane MSDS/SDS. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Chlorooctane 99% [qiji-chem.com]
- 3. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 4. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. cpachem.com [cpachem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Environmental Fate and Degradation of 1-Chlorooctane
This guide provides a comprehensive technical overview of the environmental fate and degradation of 1-chlorooctane. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the physicochemical properties, abiotic and biotic degradation pathways, and environmental distribution of this compound. The content is structured to provide not only a descriptive account but also a causal understanding of the processes governing the environmental behavior of 1-chlorooctane, supported by detailed experimental protocols.
Introduction: The Environmental Significance of 1-Chlorooctane
1-Chlorooctane (CAS No. 111-85-3), a member of the haloalkane family, is a colorless liquid with a variety of industrial applications, including its use as a chemical intermediate in organic synthesis and the production of polymers.[1][2][3] As with many halogenated hydrocarbons, its introduction into the environment, whether through industrial discharge, accidental spills, or disposal, raises concerns due to the potential for persistence, bioaccumulation, and toxicity.[4][5] Understanding the environmental fate of 1-chlorooctane is therefore critical for conducting accurate risk assessments and developing effective remediation strategies. This guide delves into the key processes that dictate its persistence and transformation in various environmental compartments.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental distribution and the rates of transport and transformation of 1-chlorooctane are fundamentally governed by its physicochemical properties. These parameters are essential inputs for environmental fate models and provide the basis for understanding its behavior in soil, water, and air.
| Property | Value | Source |
| Molecular Formula | C8H17Cl | [1] |
| Molecular Weight | 148.67 g/mol | [1] |
| Melting Point | -61 °C to -57.8 °C | [1][6] |
| Boiling Point | 181.5 °C to 183 °C | [1][6] |
| Density | 0.8738 - 0.875 g/mL at 20-25 °C | [1][6] |
| Water Solubility | 0.02 g/L (sparingly soluble) | [1] |
| Vapor Pressure | 0.95 - 1 mm Hg at 22.2 °C | [1][6] |
| Flash Point | 61 °C - 70 °C | [6] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.73 - 5.42 | [6] |
| Henry's Law Constant (Estimated) | 6.0 x 10⁻² atm-m³/mol | [6] |
| Organic Carbon-Water Partition Coefficient (Koc) (Estimated) | ~8900 | [6] |
| Bioconcentration Factor (BCF) (Estimated) | ~2300 | [6] |
The low water solubility and high Log Kow of 1-chlorooctane indicate a strong tendency to partition from the aqueous phase into organic matter, such as soil organic carbon and biological tissues.[1][6] This has significant implications for its mobility in soil and its potential to bioaccumulate in aquatic organisms. The notable vapor pressure and Henry's Law constant suggest that volatilization is a significant transport mechanism from water and moist soil surfaces into the atmosphere.[6]
Abiotic Degradation Pathways: Chemical Transformations in the Environment
Abiotic degradation involves the transformation of a chemical through non-biological processes. For 1-chlorooctane, the primary abiotic degradation pathways are hydrolysis, photolysis, and volatilization.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For haloalkanes like 1-chlorooctane, this typically involves the substitution of the chlorine atom with a hydroxyl group, forming an alcohol (1-octanol in this case) and hydrochloric acid. While hydrolysis is a potential degradation pathway for many alkyl halides, the rate is highly dependent on the structure of the molecule and environmental conditions such as pH and temperature. For primary chloroalkanes like 1-chlorooctane, hydrolysis is generally a slow process under typical environmental conditions.
Atmospheric Photolysis
Once volatilized into the atmosphere, 1-chlorooctane is susceptible to degradation by photochemically produced hydroxyl radicals (•OH).[6] This is a significant degradation pathway in the troposphere. The estimated rate constant for the vapor-phase reaction of 1-chlorooctane with hydroxyl radicals is 7.8 x 10⁻¹² cm³/molecule-sec at 25 °C.[6] This corresponds to an atmospheric half-life of about 2 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³.[6] This relatively short atmospheric half-life indicates that 1-chlorooctane is not expected to persist for long periods in the atmosphere or contribute significantly to long-range atmospheric transport.
Volatilization
Volatilization is a key process governing the distribution of 1-chlorooctane between environmental compartments. Its high Henry's Law constant indicates a strong tendency to partition from water to air.[6] The estimated volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is approximately 4 hours.[6] From a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec), the estimated half-life is about 5 days.[6] Volatilization from dry soil surfaces is also expected to be a significant process due to its vapor pressure.[6]
Biotic Degradation: The Role of Microorganisms
Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process for the removal of many environmental contaminants. Evidence suggests that 1-chlorooctane is susceptible to microbial degradation, particularly under aerobic conditions.
Aerobic Biodegradation
Under aerobic conditions, microorganisms can utilize 1-chlorooctane as a carbon and energy source.[6] The initial step in the aerobic degradation of chlorinated alkanes often involves the enzymatic cleavage of the carbon-chlorine bond. This is typically carried out by dehalogenases, which can be either hydrolytic or oxygenolytic.[7][8] Hydrolytic dehalogenases replace the chlorine atom with a hydroxyl group from water, while oxygenolytic dehalogenases incorporate oxygen into the molecule.[7][8] The resulting alcohol (1-octanol) can then be further metabolized through common biochemical pathways like beta-oxidation.
A study using a sludge inoculum found that 1-chlorooctane reached 74-81% of its theoretical Biochemical Oxygen Demand (BOD) in 4 weeks, indicating that it is readily biodegradable under these conditions.[6] The position of the chlorine atom significantly influences the rate of biodegradation, with terminally chlorinated alkanes like 1-chlorooctane generally showing higher degradation yields compared to those with chlorine atoms in the middle of the carbon chain.[7]
Anaerobic Biodegradation
While aerobic degradation is well-documented for many chlorinated alkanes, anaerobic biodegradation can also occur.[8][9] Under anaerobic conditions, chlorinated compounds can serve as electron acceptors in a process known as halorespiration.[8] This involves the reductive dechlorination of the molecule, where the chlorine atom is replaced by a hydrogen atom. While specific studies on the anaerobic biodegradation of 1-chlorooctane are limited, the general principles of anaerobic degradation of chlorinated alkanes suggest it is a plausible, though likely slower, degradation pathway compared to aerobic processes.
Environmental Distribution and Mobility
The ultimate fate of 1-chlorooctane in the environment is determined by the interplay of the degradation processes described above and its partitioning behavior between soil, water, and air.
Soil Adsorption and Mobility
The estimated organic carbon-water partition coefficient (Koc) for 1-chlorooctane is approximately 8900.[6] According to classification schemes, this high Koc value suggests that 1-chlorooctane will be immobile in soil.[6][10] This means that upon release to soil, it is expected to strongly adsorb to soil organic matter, limiting its potential to leach into groundwater.[11] However, its mobility could be influenced by factors such as soil type, organic matter content, and the presence of co-solvents.[12]
Bioconcentration in Aquatic Organisms
The estimated bioconcentration factor (BCF) for 1-chlorooctane is 2300.[6] This very high BCF value suggests a significant potential for bioconcentration in aquatic organisms.[6] Due to its lipophilic nature (high Log Kow), 1-chlorooctane is likely to accumulate in the fatty tissues of fish and other aquatic life, potentially leading to adverse effects and biomagnification through the food chain.[4]
Experimental Protocols for Environmental Fate Assessment
To experimentally assess the environmental fate of 1-chlorooctane, a suite of standardized tests, primarily based on the OECD Guidelines for the Testing of Chemicals, should be employed.[13][14] These guidelines provide internationally accepted methods for evaluating the physicochemical properties, degradation, and accumulation potential of chemicals.
Protocol for Determining Ready Biodegradability (OECD 301C)
This protocol is designed to assess the ready biodegradability of a chemical in an aerobic aqueous medium.
Objective: To determine if 1-chlorooctane is readily biodegradable under aerobic conditions.
Methodology:
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and prepared as the microbial inoculum.
-
Test System Setup: The test is conducted in sealed vessels containing a defined mineral medium, the inoculum, and 1-chlorooctane as the sole carbon source at a concentration of 100 mg/L.
-
Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25 °C) for 28 days.
-
Measurement: The degradation of 1-chlorooctane is monitored by measuring the amount of carbon dioxide produced over the 28-day period.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to the theoretical maximum amount of CO₂ that could be produced. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% of the theoretical maximum within a 10-day window during the 28-day test period.
Causality: The production of CO₂ is a direct measure of the mineralization of the organic carbon in 1-chlorooctane by the microbial community, providing a definitive endpoint for biodegradation.
Protocol for Determining Adsorption/Desorption using the Batch Equilibrium Method (OECD 106)
This protocol is used to determine the adsorption and desorption potential of a chemical in soil.
Objective: To determine the soil organic carbon-water partition coefficient (Koc) of 1-chlorooctane.
Methodology:
-
Soil Selection: A minimum of three different soil types with varying organic carbon content and texture are selected.
-
Test Solution Preparation: A solution of 1-chlorooctane in a suitable solvent (e.g., calcium chloride solution) is prepared at a known concentration.
-
Equilibration: A known mass of soil is mixed with a known volume of the test solution in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of 1-chlorooctane remaining in the aqueous phase is measured using a suitable analytical technique (e.g., gas chromatography).
-
Calculation: The amount of 1-chlorooctane adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water partition coefficient (Kd) is then calculated. The Koc is determined by normalizing the Kd value to the organic carbon content of the soil.
Causality: This method directly measures the partitioning of 1-chlorooctane between the solid (soil) and liquid (water) phases, providing a quantitative measure of its tendency to adsorb to soil particles.
Visualization of Degradation and Fate Pathways
The following diagrams illustrate the key environmental fate pathways of 1-chlorooctane.
Caption: Environmental fate pathways of 1-chlorooctane.
Caption: Simplified aerobic biodegradation pathway of 1-chlorooctane.
Conclusion
The environmental fate of 1-chlorooctane is a multifaceted process driven by its physicochemical properties. While it is readily biodegradable under aerobic conditions, its high potential for volatilization, strong adsorption to soil and sediment, and very high bioconcentration factor are critical considerations for environmental risk assessment. Volatilization and subsequent atmospheric photolysis represent a significant removal mechanism from terrestrial and aquatic systems. In soil, its low mobility suggests a tendency for localization near the source of contamination. The high BCF underscores the potential for accumulation in aquatic food webs, warranting careful management of its release into the environment. This guide provides a foundational understanding for researchers and professionals to evaluate the environmental impact of 1-chlorooctane and to inform the development of sound environmental management strategies.
References
- 1-Chlorooctane: Comprehensive Overview and Applic
- Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273. (URL: )
- 1-Chlorooctane 99%. (URL: )
- What is 1-Chlorooctane - Properties & Specific
-
1-Chlorooctane | C8H17Cl | CID 8142 - PubChem. (URL: [Link])
- Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment - Research and Reviews. (URL: )
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: [Link])
-
OECD Guidelines for the Testing of Chemicals - Chemycal. (URL: [Link])
-
Degradation of chlorinated compounds by microbial communities from Sungai Ular sediments - AIP Publishing. (URL: [Link])
-
OECD Guidelines for the Testing of Chemicals, Section 3. (URL: [Link])
-
Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds - Euro Chlor. (URL: [Link])
-
OECD Publishes New and Revised Test Guidelines for Chemical Safety Assessment. (URL: [Link])
-
Guidelines for the Testing of Chemicals - OECD. (URL: [Link])
-
Organic halogens in the environment: studies of environmental biodegradability and human exposure - PMC - NIH. (URL: [Link])
-
Halocarbons produced by natural oxidation processes of degradation of organic matter. (URL: [Link])
-
Microbial degradation of short-chain chlorinated paraffins in marine environment: bacterial community responses, functional genes, transformation products, and metabolic mechanisms - PubMed. (URL: [Link])
-
Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. (URL: [Link])
-
Halogenoalkanes - Environmental Impact of Halogenalkanes (A-Level Chemistry) - Study Mind. (URL: [Link])
-
Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC - PubMed Central. (URL: [Link])
-
1-CHLOROOCTANE - Pharos. (URL: [Link])
-
Potential for identifying abiotic chloroalkane degradation mechanisms using carbon isotopic fractionation - PubMed. (URL: [Link])
-
Volatilization of chlorinated hydrocarbons from water - USGS Publications Warehouse. (URL: [Link])
-
Safety data sheet - CPAChem. (URL: [Link])
-
REACH, 12.4., Mobility in soil - ReachOnline. (URL: [Link])
-
The Importance of Abiotic Transformations in Natural Attenuation of Contaminated Groundwater. (URL: [Link])
-
Abiotic degradation of chlorinated ethanes and ethenes in water - PMC - NIH. (URL: [Link])
-
ADSORPTION AND MOBILITY OF PESTICIDES IN SOIL | California Agriculture. (URL: [Link])
-
Toxicological Profile for Chloroethane. (URL: [Link])
-
SCREENING-LEVEL HAZARD CHARACTERIZATION TEST RULE CHEMICAL NAME Dodecane, 1-chloro- CASRN 112-52-7 - ChemView. (URL: [Link])
-
The Increasing Importance of Abiotic Degradation of Chlorinated Solvents | EHS Support. (URL: [Link])
-
Biotic and abiotic degradation pathways of 1,1,1-TCA after EHC addition - ResearchGate. (URL: [Link])
-
Influence of organic matters on the adsorption–desorption of 1,2-dichloroethane on soil in water and model saturated aquifer - ResearchGate. (URL: [Link])
-
Description, Properties, and Degradation of Selected Volatile Organic Compounds Detected in Ground Water - USGS Publications Warehouse. (URL: [Link])
-
Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane. (URL: [Link])
-
Mobility Classification of Chemicals in Soil - ChemSafetyPro.COM. (URL: [Link])
-
Environmental Fate - Lindane Education And Research Network. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Chlorooctane 99% [qiji-chem.com]
- 3. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]
- 4. rroij.com [rroij.com]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurochlor.org [eurochlor.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. REACH, 12.4., Mobility in soil :: ReachOnline [reachonline.eu]
- 12. californiaagriculture.org [californiaagriculture.org]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols: 1-Chlorooctane as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
1-Chlorooctane, a colorless liquid, serves as a pivotal alkylating agent in organic synthesis, enabling the introduction of an octyl group into a diverse range of molecules. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and materials, where the incorporation of an eight-carbon chain can modulate properties such as lipophilicity, solubility, and stability. This document provides a comprehensive guide to the application of 1-chlorooctane in various alkylation reactions. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and outlines the necessary safety precautions for handling this versatile reagent.
Introduction: The Role and Reactivity of 1-Chlorooctane
1-Chlorooctane (C₈H₁₇Cl) is a primary alkyl halide, a structural feature that dictates its reactivity. The electron-withdrawing nature of the chlorine atom polarizes the carbon-chlorine bond, rendering the terminal carbon atom electrophilic and susceptible to nucleophilic attack. Consequently, 1-chlorooctane readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.
The Sₙ2 mechanism is a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. The rate of an Sₙ2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. For a primary alkyl halide like 1-chlorooctane, the Sₙ2 pathway is highly favored over the unimolecular (Sₙ1) pathway, as the formation of a primary carbocation intermediate required for an Sₙ1 reaction is energetically unfavorable.
Key Properties of 1-Chlorooctane:
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇Cl | |
| Molecular Weight | 148.67 g/mol | |
| Boiling Point | 181.5 - 183 °C | |
| Melting Point | -57.8 to -61 °C | |
| Density | ~0.873 g/cm³ at 20 °C | |
| Solubility | Insoluble in water; soluble in ethanol, ether | |
| Flash Point | 68 - 70 °C |
Safety and Handling
1-Chlorooctane is a combustible liquid and may cause irritation to the eyes, skin, and respiratory tract. It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. In case of accidental contact, flush the affected area with plenty of water and seek medical attention if irritation persists.
Alkylation of O-Nucleophiles: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkyl halide with an alkoxide or phenoxide. This reaction proceeds via an Sₙ2 mechanism.
Mechanism: O-Alkylation
The reaction is initiated by the deprotonation of an alcohol or phenol with a strong base to form the corresponding alkoxide or phenoxide nucleophile. This potent nucleophile then attacks the electrophilic carbon of 1-chlorooctane, displacing the chloride ion and forming the ether product.
Figure 1: Williamson Ether Synthesis Mechanism.
Protocol: Synthesis of Octyl Phenyl Ether
This protocol details the synthesis of octyl phenyl ether from phenol and 1-chlorooctane.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
1-Chlorooctane
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1 equivalent) in ethanol.
-
Carefully add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring.
-
Add 1-chlorooctane (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure octyl phenyl ether.
| Parameter | Condition |
| Base | Sodium Hydroxide |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
Alkylation of N-Nucleophiles: Synthesis of Alkylamines
The reaction of alkyl halides with ammonia or amines is a direct method for synthesizing more substituted amines. However, this reaction often leads to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts due to the increasing nucleophilicity of the product amines. Therefore, careful control of reaction conditions is necessary to achieve selective mono-alkylation.
Protocol: Synthesis of N-Octylaniline
This protocol describes the mono-N-alkylation of aniline with 1-chlorooctane.
Materials:
-
Aniline
-
1-Chlorooctane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of aniline (1.2 equivalents) in DMF, add potassium carbonate (2 equivalents).
-
Add 1-chlorooctane (1 equivalent) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain N-octylaniline.
| Parameter | Condition |
| Base | Potassium Carbonate |
| Solvent | DMF |
| Temperature | 80-90 °C |
| Reaction Time | 12-16 hours |
Alkylation of S-Nucleophiles: Synthesis of Thioethers
Thioethers (sulfides) are valuable compounds in various fields, and their synthesis is often achieved by the alkylation of thiols. The reaction proceeds through a thiolate intermediate, which is a potent nucleophile.
Protocol: Synthesis of Octyl Phenyl Thioether
This protocol outlines the synthesis of octyl phenyl thioether from thiophenol and 1-chlorooctane.
Materials:
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
1-Chlorooctane
-
Ethanol
-
Diethyl ether
-
Brine
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) to form the sodium thiophenoxide.
-
Add 1-chlorooctane (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to give the crude product, which can be purified by vacuum distillation.
| Parameter | Condition |
| Base | Sodium Hydroxide |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 8-12 hours |
Alkylation of C-Nucleophiles: Carbon-Carbon Bond Formation
1-Chlorooctane can also be used to form new carbon-carbon bonds by reacting with carbanionic nucleophiles.
Grignard Reagents
Grignard reagents (R-MgX) are powerful carbon nucleophiles used for forming C-C bonds. However, their reaction with primary alkyl halides like 1-chlorooctane is generally not a straightforward Sₙ2 reaction and can be complex.
Enolates
Enolates, formed by the deprotonation of carbonyl compounds, are effective carbon nucleophiles for alkylation reactions.
Protocol: Alkylation of Diethyl Malonate
This protocol describes the alkylation of diethyl malonate with 1-chlorooctane.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
1-Chlorooctane
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate (1 equivalent) dropwise to the sodium ethoxide solution at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 1-chlorooctane (1 equivalent) to the reaction mixture and heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diethyl octylmalonate by vacuum distillation.
| Parameter | Condition |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
Phase-Transfer Catalysis (PTC) in Alkylation Reactions
For reactions involving a water-soluble nucleophile and an organic-soluble alkylating agent like 1-chlorooctane, phase-transfer catalysis is a powerful technique. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This method can significantly enhance reaction rates and yields.
Figure 2: General Workflow of Phase-Transfer Catalysis.
Conclusion
1-Chlorooctane is a highly effective and versatile alkylating agent for the introduction of the octyl moiety into a wide array of organic molecules. Its utility in forming C-O, C-N, C-S, and C-C bonds makes it an indispensable tool in synthetic chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize 1-chlorooctane in their synthetic endeavors. Adherence to the outlined safety procedures is paramount to ensure safe and successful experimentation.
References
- Vertex AI Search. (n.d.). 1-Chlorooctane 99%.
- PubChem. (n.d.). 1-Chlorooctane.
- ChemicalBook. (n.d.). 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport.
- CPAChem. (n.d.). Safety data sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Chlorooctane: Comprehensive Overview and Applications.
- Chem Service. (2014). SAFETY DATA SHEET.
- ChemicalBook. (2025). 1-Chlorooctane.
- ACS Publications. (n.d.). Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane. Organic Process Research & Development.
- Benchchem. (n.d.). 1-Chlorooctane.
- University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
- ScienceDirect. (2025). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry.
- OperaChem. (2023). Phase transfer catalysis (PTC).
- Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction.
- Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note.
- Benchchem. (n.d.). A Comparative Analysis of SN1 and SN2 Mechanisms in the Reactions of 1-Chlorobutane.
- Online Chemistry Tutorials. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ResearchGate. (2025). Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane.
-
Royal Society of Chemistry. (n.d.). Advances. Retrieved January 3, 2026, from [Link]
- Khan Academy. (n.d.). Grignard Reagents.
- National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Chemical Processing. (n.d.). The Industrial Significance of 1-Chlorooctane: A Deep Dive into its Applications.
Application Notes & Protocols: 1-Chlorooctane as a Solvent for Organic Reactions
Introduction: Re-evaluating 1-Chlorooctane Beyond its Role as an Alkylating Agent
1-Chlorooctane, a colorless liquid also known as octyl chloride, is a familiar presence in the chemical industry, primarily recognized for its role as an alkylating agent and an intermediate in the synthesis of more complex molecules.[1][2] Its linear eight-carbon chain, terminating in a reactive chlorine atom, facilitates nucleophilic substitution reactions, making it a valuable building block.[2][3] However, its utility is not confined to being a reactant. The distinct physicochemical properties of 1-chlorooctane merit a closer examination of its potential as a specialized solvent in organic synthesis, particularly for reactions demanding high temperatures and non-polar, anhydrous conditions.
This guide provides an in-depth exploration of 1-chlorooctane's solvent properties, its advantages and limitations, and detailed protocols for its application in specific reaction classes. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to leverage 1-chlorooctane as a strategic tool in their synthetic endeavors.
Physicochemical Properties and Solvent Profile
The suitability of a solvent is dictated by its physical and chemical characteristics. 1-Chlorooctane possesses a profile that makes it a compelling, albeit niche, choice for certain applications.
| Property | Value | Significance in Organic Synthesis |
| Molecular Formula | C₈H₁₇Cl[4] | Defines its aliphatic, non-polar character. |
| Molecular Weight | 148.67 g/mol [5] | Relevant for stoichiometric calculations and physical behavior. |
| Boiling Point | ~183°C (361°F)[6] | Enables reactions at high temperatures, often leading to faster reaction rates. |
| Melting Point | ~ -58°C (-72°F)[4][5] | Wide liquid range, suitable for a broad spectrum of reaction temperatures. |
| Density | ~0.873 g/cm³ at 20°C[5] | Less dense than water, facilitating phase separation during aqueous workups. |
| Solubility in Water | Insoluble / Sparingly soluble[4][5] | Ideal for reactions sensitive to water and simplifies extraction procedures. |
| Solubility in Organics | Soluble in ethanol, ether[5][7] | Miscible with common organic solvents, allowing for co-solvent systems. |
| Flash Point | ~65-70°C (149-158°F)[4][5] | Combustible liquid requiring careful handling away from ignition sources. |
| Polarity | Weakly polar / Low polarity[3][8] | Effectively dissolves non-polar and weakly polar organic compounds. |
Causality Behind Experimental Choices: Why Choose 1-Chlorooctane?
-
High-Temperature Demands: Many organic reactions, such as certain cross-couplings or rearrangements, exhibit slow kinetics at lower temperatures. The high boiling point of 1-chlorooctane allows for a significant increase in reaction temperature, which can dramatically accelerate reaction rates and improve yields, without the need for high-pressure apparatus.[9]
-
Hydrophobic Reaction Environment: Its immiscibility with water is a key advantage.[5] This property is crucial for reactions involving water-sensitive reagents, such as certain organometallics. It also allows for easy separation from aqueous phases during workup, potentially reducing the use of other organic extraction solvents.
-
Inertness and Stability: As a chlorinated alkane, 1-chlorooctane exhibits high chemical stability and is relatively inert under many reaction conditions, preventing it from participating in unwanted side reactions.[8]
-
Solubilizing Power for Non-Polar Substrates: The long alkyl chain provides a non-polar environment, ideal for dissolving hydrophobic substrates and reagents that show poor solubility in more common polar solvents.[3]
Safety and Environmental Considerations
As a chlorinated hydrocarbon, 1-chlorooctane requires careful handling. It is a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract.[10] Proper personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should always be worn, and all operations should be conducted in a well-ventilated fume hood.[11]
From a "green chemistry" perspective, the use of chlorinated solvents is often discouraged due to their potential for environmental persistence and toxicity to aquatic life.[12][13] While 1-chlorooctane is reportedly readily biodegradable, its release into the environment should be avoided. Researchers should consider greener solvent alternatives where feasible and ensure proper waste disposal in accordance with local regulations.[14][15]
Application Protocols
The following protocols are designed to be self-validating systems, with explanations for key procedural steps. They serve as a starting point for methods development.
Protocol 1: General Procedure for High-Temperature Organic Synthesis
Objective: To provide a foundational workflow for conducting an organic reaction in 1-chlorooctane at elevated temperatures.
Rationale: This protocol leverages the high boiling point of 1-chlorooctane to drive reactions that are sluggish at lower temperatures. The inert atmosphere prevents degradation of sensitive reagents and products.
Materials and Reagents:
-
Reactant A
-
Reactant B
-
Catalyst (if required)
-
1-Chlorooctane (Anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: Dry the round-bottom flask and magnetic stir bar in an oven (e.g., at 120°C for 2 hours) and allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Charge the flask with Reactant A, Reactant B, and the catalyst (if applicable) under the inert atmosphere.
-
Solvent Addition: Add a sufficient volume of anhydrous 1-chlorooctane to the flask via syringe or cannula to achieve the desired reaction concentration (typically 0.1-1.0 M).
-
System Assembly: Fit the flask with the reflux condenser, ensuring a secure connection. Connect the condenser to a coolant source and the top of the condenser to an inert gas line with an oil bubbler to maintain a positive pressure.
-
Reaction Execution: Lower the flask into the heating mantle. Begin stirring and slowly heat the mixture to the target temperature (e.g., 150-180°C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. If necessary, dilute with a lower-boiling organic solvent (e.g., ethyl acetate) to facilitate handling. Wash the organic layer with water or brine to remove any water-soluble impurities. The low water solubility of 1-chlorooctane ensures a clean phase separation.[5]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The final product can then be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Investigative Suzuki-Miyaura Cross-Coupling
Objective: To outline an experimental protocol for investigating 1-chlorooctane as a solvent in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16][17]
Rationale: The Suzuki coupling often benefits from high temperatures to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[18] 1-Chlorooctane provides the necessary high-temperature, non-polar medium that could be advantageous for coupling hydrophobic aryl halides with organoboron species. This protocol is investigative, as traditional Suzuki solvents are often polar aprotics like DMF or ethers like dioxane.
Materials and Reagents:
-
Aryl Halide (e.g., 4-Bromotoluene)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, finely powdered)
-
1-Chlorooctane (Anhydrous)
-
Standard reaction and purification glassware
Procedure:
-
Setup: Following the general setup in Protocol 1, combine the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq) in a dry, inert-atmosphere flask.
-
Solvent Addition: Add anhydrous 1-chlorooctane to achieve a concentration of approximately 0.2 M with respect to the aryl halide.
-
Execution: Heat the reaction mixture with vigorous stirring to 120-150°C. Rationale: This temperature range is often effective for Suzuki couplings and is well within the boiling point of 1-chlorooctane.
-
Monitoring: Monitor the disappearance of the aryl halide starting material by TLC or GC-MS. Reaction times may vary from 2 to 24 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the base and palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Purification: Dry the organic phase (Na₂SO₄), filter, and remove the solvent under vacuum. Purify the crude biphenyl product by column chromatography on silica gel.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 4. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chlorooctane 99% [qiji-chem.com]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. Page loading... [guidechem.com]
- 9. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]
- 10. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. cpachem.com [cpachem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. jetir.org [jetir.org]
- 15. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Ionic Liquids from 1-Chlorooctane
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of various classes of ionic liquids (ILs) utilizing 1-chlorooctane as a key alkylating agent. The document is structured to serve researchers, scientists, and professionals in drug development by not only offering step-by-step synthetic procedures but also by elucidating the underlying chemical principles that govern these reactions. We will explore the synthesis of imidazolium, pyridinium, and phosphonium-based ILs, detailing the necessary reagents, reaction conditions, purification techniques, and characterization methods. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively. All procedures are designed as self-validating systems, and key claims are supported by citations to authoritative scientific literature.
Introduction: The Versatility of Ionic Liquids and the Role of 1-Chlorooctane
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or below 100°C.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "green" and highly adaptable alternatives to traditional volatile organic solvents in a myriad of applications, including organic synthesis, catalysis, and drug delivery.[2][3] The properties of an IL are determined by the combination of its cation and anion, allowing for the fine-tuning of its characteristics for specific tasks.
The synthesis of ILs typically involves the formation of a desired cation through the quaternization of an amine or phosphine with a haloalkane.[2] 1-Chlorooctane serves as an excellent and readily available starting material for introducing an eight-carbon alkyl chain (octyl group) onto the cationic core. This long alkyl chain imparts a degree of hydrophobicity to the resulting IL, influencing its solubility and interaction with nonpolar substances. The choice of 1-chlorooctane, while being a less reactive haloalkane compared to its bromo or iodo counterparts, offers advantages in terms of cost and availability. The bimolecular nucleophilic substitution (SN2) reaction is the fundamental mechanism governing the synthesis of these ILs from 1-chlorooctane.[4]
This guide will focus on the synthesis of three common classes of ILs using 1-chlorooctane:
-
Imidazolium-based ILs: Widely used due to their stability and ease of synthesis.[5]
-
Pyridinium-based ILs: Offer a different electronic and steric environment compared to imidazolium ILs.[6]
-
Phosphonium-based ILs: Known for their high thermal stability.[7]
Core Synthetic Principles: The SN2 Reaction Pathway
The synthesis of the target ionic liquids from 1-chlorooctane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile (the nitrogen atom of an imidazole or pyridine, or the phosphorus atom of a phosphine) attacks the electrophilic carbon atom of 1-chlorooctane, which is bonded to the chlorine atom (the leaving group). The reaction occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.
Several factors influence the rate and success of this SN2 reaction:
-
Nucleophilicity of the Attacking Species: The lone pair of electrons on the nitrogen or phosphorus atom is crucial for the nucleophilic attack. The nucleophilicity is influenced by the electronic and steric environment of the atom.
-
Leaving Group Ability: The chloride ion is a reasonably good leaving group, although less so than bromide or iodide. This can necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to syntheses using 1-bromooctane or 1-iodooctane.[4]
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus not hindering its reactivity. However, for many IL syntheses, the reaction can be run neat (without a solvent) or in a non-polar solvent to facilitate product precipitation or separation.[8]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate, which is often necessary when using less reactive alkyl chlorides like 1-chlorooctane.
Experimental Protocols
Synthesis of 1-Octyl-3-methylimidazolium Chloride ([C8mim][Cl])
This protocol details the synthesis of a common imidazolium-based ionic liquid, 1-octyl-3-methylimidazolium chloride.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis and purification of [C8mim][Cl].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1-Methylimidazole | 82.10 | 10.26 g (10 mL) | 0.125 | >99% |
| 1-Chlorooctane | 148.68 | 20.54 g (23.5 mL) | 0.138 | >98% |
| Toluene | 92.14 | 125 mL | - | Anhydrous |
| Ethyl Acetate | 88.11 | As needed | - | Anhydrous |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylimidazole (0.125 mol) and toluene (125 mL).
-
Addition of Alkylating Agent: While stirring vigorously, slowly add 1-chlorooctane (0.138 mol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110-115°C) and maintain reflux for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in a freezer at approximately -20°C for 12 hours to facilitate precipitation of the product.
-
Purification: Decant the toluene. The resulting product will be a viscous oil or a semi-solid. Wash the product repeatedly with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials. During each wash, vigorously stir the mixture for 15-20 minutes before decanting the ethyl acetate.
-
Drying: Dry the purified product under high vacuum at 60-70°C for several hours to remove any residual solvent. The final product should be a clear, viscous liquid.[9]
Expected Yield: Approximately 85-95%.
Causality and Insights:
-
The use of a slight excess of 1-chlorooctane ensures the complete consumption of the more valuable 1-methylimidazole.
-
Toluene is used as a solvent to facilitate heating and stirring, and its non-polar nature helps in the precipitation of the ionic liquid product upon cooling.[8]
-
Washing with ethyl acetate is an effective method for removing non-polar impurities, such as unreacted 1-chlorooctane and toluene.[10]
-
Drying under vacuum is crucial to remove any volatile impurities and residual water, which can affect the physicochemical properties of the ionic liquid.
Synthesis of N-Octylpyridinium Chloride ([C8Py][Cl])
This protocol describes the synthesis of an N-octylpyridinium-based ionic liquid.
Diagram of the Synthetic Pathway:
Caption: Synthetic route for N-Octylpyridinium Chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Pyridine | 79.10 | 39.55 g (40.4 mL) | 0.5 | >99% |
| 1-Chlorooctane | 148.68 | 74.34 g (85.2 mL) | 0.5 | >98% |
| Ethyl Acetate | 88.11 | As needed | - | Anhydrous |
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyridine (0.5 mol) and 1-chlorooctane (0.5 mol).
-
Reaction: Heat the neat mixture to reflux at approximately 70-80°C for 72 hours.[11]
-
Purification: After cooling to room temperature, wash the resulting viscous liquid repeatedly with anhydrous ethyl acetate (3 x 100 mL) to remove any unreacted starting materials.
-
Drying: Remove the residual ethyl acetate using a rotary evaporator, followed by drying under high vacuum at room temperature to yield a yellow-brown, viscous liquid.
Expected Yield: High.
Causality and Insights:
-
This synthesis is often performed "neat" (without a solvent) to maximize the concentration of reactants and drive the reaction forward.[11]
-
The reaction time is significantly longer due to the lower reactivity of pyridine compared to 1-methylimidazole and the use of 1-chlorooctane.
-
The purification process is similar to that of the imidazolium IL, relying on the insolubility of the ionic liquid in a non-polar solvent like ethyl acetate.
Synthesis of Trihexyl(octyl)phosphonium Chloride ([P6,6,6,8][Cl])
This protocol outlines the synthesis of a tetraalkylphosphonium-based ionic liquid.
Diagram of the Logical Relationship:
Caption: Nucleophilic attack in phosphonium IL synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Trihexylphosphine | 286.49 | Varies | - | >97% |
| 1-Chlorooctane | 148.68 | Varies | - | >98% |
| Toluene | 92.14 | As needed | - | Anhydrous |
Protocol:
-
Reaction Setup: Due to the air-sensitivity of trihexylphosphine, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon). In a Schlenk flask, dissolve trihexylphosphine in anhydrous toluene.
-
Addition of Alkylating Agent: Slowly add an equimolar amount of 1-chlorooctane to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 24-48 hours.
-
Product Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate or form a separate liquid phase. Remove the toluene under reduced pressure. Wash the residue with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Drying: Dry the final product under high vacuum to remove all volatile components.
Causality and Insights:
-
Trihexylphosphine is a strong nucleophile, but it is also susceptible to oxidation. Therefore, maintaining an inert atmosphere is critical for a successful synthesis.[7]
-
The general principle of this synthesis is analogous to the preparation of imidazolium and pyridinium ILs, relying on the nucleophilic attack of the phosphine on the alkyl halide.[7]
Purification and Characterization
General Purification Strategies
The purity of ionic liquids is paramount for their reliable application. Common impurities include unreacted starting materials, residual solvents, and colored byproducts.[12][13]
-
Solvent Washing/Extraction: This is the most common and straightforward method. The crude ionic liquid is washed with a solvent in which the IL is insoluble, but the impurities are soluble (e.g., ethyl acetate, hexane, or diethyl ether).[10]
-
Activated Charcoal Treatment: For removing colored impurities, the ionic liquid can be dissolved in a suitable solvent (e.g., acetonitrile or methanol), treated with activated charcoal, stirred, and then filtered.[13]
-
Column Chromatography: While not always ideal for large-scale purification due to the high viscosity and low volatility of ILs, it can be effective for removing persistent impurities.[12]
-
Recrystallization: This method is applicable to ionic liquids that are solids at or near room temperature.[12]
Characterization Techniques
The identity and purity of the synthesized ionic liquids must be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the cation. The chemical shifts of the protons, particularly those on the imidazolium or pyridinium ring, are sensitive to the local electronic environment and can provide information about ion-ion interactions.[14][15][16] For instance, in 1-octyl-3-methylimidazolium chloride, the proton at the C2 position of the imidazolium ring is typically observed as a downfield singlet.[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the functional groups present in the ionic liquid.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the mass-to-charge ratio of the cation, thus confirming its molecular weight.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess purity.
Physicochemical Properties of 1-Octyl-3-methylimidazolium Chloride ([C8mim][Cl]):
| Property | Value |
| Molecular Formula | C12H23ClN2[18] |
| Molecular Weight | 230.78 g/mol [18] |
| Melting Point | ~12°C[9] |
| Density | ~1.01 g/cm³ (at 20-24°C)[9][19] |
| Water Solubility | Slightly soluble[9][20] |
| Appearance | Clear pale yellow to yellow viscous liquid[9] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1-Chlorooctane and many of the amine and phosphine precursors are irritants and may be harmful if inhaled or absorbed through the skin. Handle with care.
-
Ionic liquids themselves can cause skin and eye irritation.[18] Avoid direct contact.
-
Trihexylphosphine is pyrophoric and must be handled under an inert atmosphere.
Conclusion
The synthesis of ionic liquids from 1-chlorooctane provides a versatile and accessible route to a range of valuable compounds with tunable properties. By understanding the underlying SN2 reaction mechanism and the factors that influence it, researchers can effectively synthesize, purify, and characterize imidazolium, pyridinium, and phosphonium-based ionic liquids. The detailed protocols and insights provided in this guide are intended to empower scientists to confidently and safely produce these materials for their specific research and development needs.
References
-
Alanis, M. C., et al. (2021). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications, 57(51), 6236-6253. [Link]
-
Bara, J. E., et al. (2009). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry, 5, 22. [Link]
-
Nockemann, P., et al. (2006). Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters, 428(1-3), 154-158. [Link]
-
Nockemann, P., Binnemans, K., & Driesen, K. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters, 415(1-3), 131-135. [Link]
-
Forsyth, M., et al. (2021). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications, 57(51), 6236-6253. [Link]
-
Zhang, Z., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. Frontiers of Chemical Science and Engineering, 12(4), 788-805. [Link]
-
University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. Retrieved from [Link]
-
PubChem. (n.d.). 1-Octyl-3-methylimidazolium chloride. Retrieved from [Link]
-
Domínguez, I., et al. (2010). Properties of 1-octyl-3-methylimidazolium chloride mixtures. Journal of Chemical & Engineering Data, 55(11), 4812-4819. [Link]
- Lee, S., et al. (2004). A purification method of ionic liquids to obtain their high purity.
-
Fojtášová, K., et al. (2017). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. Molecules, 22(12), 2154. [Link]
-
Fojtášová, K., et al. (2018). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 23(7), 1693. [Link]
-
Al-Masri, M. A. (2014). Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. CORE. [Link]
-
Bara, J. E., et al. (2009). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry, 5, 22. [Link]
-
Cipta, O., et al. (2020). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry, 44(2), 488-501. [Link]
-
Wang, Y., et al. (2018). Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. Physical Chemistry Chemical Physics, 20(33), 21531-21539. [Link]
-
Remollo, C. S., & del Rosario, E. J. (2014). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate. [Link]
-
Abd El-Monaem, M. A., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules, 27(4), 1332. [Link]
-
Ali, M. F. J., et al. (2021). A Brief Review of Ionic Liquids: Synthesis and Applications. International Journal of Biomedical Research, 1(2). [Link]
-
Kilaru, P. K. (2008). Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. [Link]
-
Earle, M. J., & Seddon, K. R. (2002). Chapter 3: Synthesis of Ionic Liquids. In Ionic Liquids in Synthesis (pp. 34-49). Wiley-VCH. [Link]
-
Hallett, J. P., & Welton, T. (2011). A Review of Ionic Liquids, Their Limits and Applications. Chemical Reviews, 111(5), 3508-3576. [Link]
-
Siregar, P., et al. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. ResearchGate. [Link]
-
Ali, M. F. J., et al. (2021). A brief review of ionic liquids: synthesis and applications. International Journal of Biomedical Research, 1(2). [Link]
-
Obregón-Zúñiga, A., & Juaristi, E. (2021). Ionic Liquids: Design and Applications. In Green Chemistry in Drug Discovery (pp. 179-210). Springer US. [Link]
-
Azizi, N., et al. (2016). Accepted Manuscript. RSC Publishing Home. [Link]
-
Soleimani, O. (2020). Properties and Applications of Ionic Liquids. Journal of Chemical Reviews, 2(3), 195-219. [Link]
-
Wang, Z., et al. (2023). Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. Molecules, 28(14), 5393. [Link]
-
Di Salvo, A., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(40), 23901-23909. [Link]
-
Amigues, E. J., et al. (2009). Selective synthesis of chlorophosphoramidites using ionic liquids. Green Chemistry, 11(9), 1391-1396. [Link]
-
Pang, J., & Jin, X. (2025). Synthesis of phosphine-functionalized polyether imidazolyl-based ionic liquids and their application in ionic liquid two-phase 1-octene hydroformylation system. Journal of Physics: Conference Series, 3112(1), 012022. [Link]
-
Rodriguez, F. (2023). Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]
-
Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(19), 6296. [Link]
-
Verdía, P., et al. (2011). Synthesis and characterization of new polysubstituted pyridinium-based ionic liquids: Application as solvents on desulfurization of fuel oils. Green Chemistry, 13(10), 2768-2776. [Link]
-
Cipta, O., et al. (2020). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry, 44(2), 488-501. [Link]
Sources
- 1. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auctoresonline.org [auctoresonline.org]
- 3. A Brief Review of Ionic Liquids: Synthesis and Applications | Auctores [auctoresonline.org]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. A Review of Ionic Liquids, Their Limits and Applications [file.scirp.org]
- 6. longdom.org [longdom.org]
- 7. books.rsc.org [books.rsc.org]
- 8. rsc.org [rsc.org]
- 9. 3-METHYL-1-OCTYLIMIDAZOLIUM CHLORIDE | 64697-40-1 [chemicalbook.com]
- 10. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Prediction of 1 H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04822C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. 1-Octyl-3-methylimidazolium chloride | C12H23ClN2 | CID 2734223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1-Methyl-3-octylimidazolium chloride, >99% | IoLiTec [iolitec.de]
- 20. echemi.com [echemi.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chlorooctane
Abstract
This comprehensive guide provides an in-depth exploration of nucleophilic substitution reactions utilizing 1-chlorooctane, a primary alkyl halide. As a versatile alkylating agent, 1-chlorooctane is a foundational substrate for introducing an octyl group into a wide array of molecules.[1][2][3] This document elucidates the core mechanistic principles, with a focus on the bimolecular nucleophilic substitution (SN2) pathway, and furnishes detailed, field-proven protocols for the synthesis of 1-octanol and 1-octylamine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, step-by-step guidance to ensure successful and safe experimentation.
Introduction: The Role of 1-Chlorooctane in Synthesis
Nucleophilic substitution is a cornerstone of organic synthesis, enabling the formation of new carbon-heteroatom bonds. The reaction involves an electron-rich species, the nucleophile, attacking an electron-deficient carbon atom and replacing a leaving group.[4][5] 1-Chlorooctane (CH₃(CH₂)₇Cl) is a classic example of a primary alkyl halide. Its linear, unhindered structure makes the electrophilic carbon highly accessible for nucleophilic attack, strongly favoring the SN2 mechanism over the SN1 pathway, which would require the formation of a highly unstable primary carbocation.[4][6][7]
The SN2 reaction is a concerted, single-step process where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group.[5][8] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[4] Key factors that govern the efficiency and outcome of these reactions include the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and, critically, the choice of solvent.[9][10] This guide will detail how to manipulate these variables to achieve desired synthetic outcomes using 1-chlorooctane.
Safety and Handling of 1-Chlorooctane
Prior to any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). 1-Chlorooctane presents several hazards that demand strict adherence to safety protocols.
-
Hazards:
-
Flammability: 1-Chlorooctane is a combustible liquid with a flash point of approximately 70°C (158°F).[1][11] Keep away from open flames, sparks, and sources of ignition.[11][12]
-
Health Hazards: May cause irritation to the skin, eyes, and respiratory tract.[12] It may be fatal if swallowed and enters the airways (aspiration hazard). The toxicological properties have not been fully investigated.[12]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[13] Avoid release into the environment.[13]
-
-
Required Personal Protective Equipment (PPE):
-
Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[12]
-
Wear chemically resistant gloves (e.g., nitrile) to prevent skin exposure.[12]
-
Wear a lab coat or appropriate protective clothing.[12]
-
All manipulations should be performed in a well-ventilated chemical fume hood.[11][12]
-
The SN2 Mechanism: A Detailed View
As a primary alkyl halide, 1-chlorooctane reacts almost exclusively through the SN2 pathway. Understanding this mechanism is critical for optimizing reaction conditions.[5][6]
The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon atom from the side opposite the chlorine leaving group.[14] This approach minimizes steric hindrance and allows for optimal orbital overlap. As the nucleophile forms a new bond, the C-Cl bond elongates and breaks, releasing a chloride ion. This entire process occurs in a single, concerted step through a pentacoordinate transition state.[8]
The Critical Role of the Solvent
Solvent choice is arguably the most important variable in controlling the rate of an SN2 reaction.
-
Polar Aprotic Solvents (Recommended): Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are ideal for SN2 reactions.[6][15][16] They are polar enough to dissolve both the alkyl halide and the (often ionic) nucleophile.[10] Crucially, they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[9][15] This raises the ground-state energy of the nucleophile, decreasing the activation energy and dramatically increasing the reaction rate.[6]
-
Polar Protic Solvents (Avoid): Solvents such as water, methanol, and ethanol should generally be avoided.[6] These solvents have acidic protons that can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[6][10] This cage stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy required for it to attack the substrate, thus slowing the reaction.[6]
Experimental Protocols
The following protocols provide step-by-step methodologies for two common and instructive nucleophilic substitution reactions of 1-chlorooctane.
Protocol 1: Synthesis of 1-Octanol via Hydrolysis
This protocol details the conversion of 1-chlorooctane to 1-octanol using a hydroxide nucleophile. While strong bases can promote elimination, using aqueous conditions and controlled temperature favors the SN2 substitution pathway.[17]
Materials and Reagents
| Reagent/Material | Quantity | M.W. ( g/mol ) | Moles (approx.) | Notes |
| 1-Chlorooctane | 14.87 g (17.0 mL) | 148.67 | 0.10 | Substrate |
| Sodium Hydroxide (NaOH) | 6.0 g | 40.00 | 0.15 | Nucleophile (1.5 eq.), causes severe burns |
| Deionized Water | 60 mL | 18.02 | - | Solvent |
| Diethyl Ether | ~100 mL | - | - | Extraction solvent, highly flammable |
| Saturated NaCl (Brine) | ~30 mL | - | - | For washing |
| Anhydrous Magnesium Sulfate | ~5 g | - | - | Drying agent |
| Round-bottom flask (250 mL) | 1 | - | - | |
| Reflux Condenser | 1 | - | - | |
| Separatory Funnel (250 mL) | 1 | - | - | |
| Heating Mantle | 1 | - | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.0 g (0.15 mol) of sodium hydroxide in 60 mL of deionized water.
-
Addition of Substrate: To the stirring aqueous solution, add 17.0 mL (14.87 g, 0.10 mol) of 1-chlorooctane.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up - Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents to a 250 mL separatory funnel. Rinse the flask with ~25 mL of diethyl ether and add it to the separatory funnel.
-
Extract the aqueous layer with two additional 25 mL portions of diethyl ether. Combine the organic extracts.
-
Work-up - Washing: Wash the combined organic layer sequentially with 30 mL of deionized water and then 30 mL of brine to remove residual sodium hydroxide and dissolved water.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude 1-octanol can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 194-196 °C.
-
Characterization: Characterize the final product by obtaining its boiling point, refractive index, and IR spectrum to confirm the presence of the -OH group and the absence of the C-Cl bond.
Protocol 2: Synthesis of 1-Octylamine via Amination
This protocol describes the synthesis of 1-octylamine from 1-chlorooctane using ammonia as the nucleophile. A large excess of ammonia is crucial to minimize the formation of di- and tri-octylamine byproducts, ensuring the primary amine is the major product. This reaction is typically performed under pressure due to the volatility of ammonia.
Materials and Reagents
| Reagent/Material | Quantity | M.W. ( g/mol ) | Moles (approx.) | Notes |
| 1-Chlorooctane | 14.87 g (17.0 mL) | 148.67 | 0.10 | Substrate |
| Ammonia in Ethanol (7 M) | 143 mL | 17.03 (NH₃) | 1.0 | Nucleophile/Solvent (10 eq.), corrosive, toxic |
| Sodium Hydroxide (10 M aq.) | ~30 mL | 40.00 | - | For neutralization, causes severe burns |
| Diethyl Ether | ~100 mL | - | - | Extraction solvent, highly flammable |
| Anhydrous Potassium Carbonate | ~5 g | - | - | Drying agent |
| Steel Pressure Vessel/Autoclave | 1 | - | - | Must be rated for the reaction pressure |
Procedure
-
Reaction Setup: (Caution: This procedure must be performed in a high-pressure autoclave by trained personnel). In a suitable glass liner for a steel pressure vessel, add 17.0 mL (14.87 g, 0.10 mol) of 1-chlorooctane.
-
In a well-ventilated fume hood, carefully add 143 mL of a 7 M solution of ammonia in ethanol (1.0 mol, 10 eq.) to the liner.
-
Reaction: Seal the liner inside the steel autoclave. Heat the vessel to 170-180 °C for 6-8 hours. The internal pressure will increase significantly.
-
Work-up - Venting: After the reaction period, cool the vessel to room temperature. Carefully and slowly vent the excess ammonia gas in a fume hood until the internal pressure returns to atmospheric pressure.
-
Work-up - Concentration & Neutralization: Open the vessel and transfer the liquid contents to a large round-bottom flask. Concentrate the mixture via rotary evaporation to remove the bulk of the ethanol and dissolved ammonia.
-
To the remaining residue, add ~30 mL of 10 M aqueous sodium hydroxide to deprotonate the octylammonium chloride salt and liberate the free amine. The amine layer should separate.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with three 30 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous potassium carbonate. Filter and concentrate using a rotary evaporator.
-
Purification: Purify the crude 1-octylamine by vacuum distillation to prevent decomposition at higher temperatures. Collect the fraction boiling at approximately 178-179 °C (at atmospheric pressure).
-
Characterization: Confirm the product's identity via IR spectroscopy (N-H stretches) and comparison of its boiling point and refractive index to literature values.
Summary of Reaction Parameters
| Parameter | Protocol 1: Synthesis of 1-Octanol | Protocol 2: Synthesis of 1-Octylamine |
| Substrate | 1-Chlorooctane | 1-Chlorooctane |
| Nucleophile | Hydroxide (from NaOH) | Ammonia (in Ethanol) |
| Stoichiometry (Nu:Sub) | 1.5 : 1 | 10 : 1 |
| Solvent | Water (Polar Protic) | Ethanol (Polar Protic) |
| Temperature | ~100 °C (Reflux) | 170-180 °C (in pressure vessel) |
| Reaction Time | 2-3 hours | 6-8 hours |
| Key Consideration | Balancing substitution vs. elimination. Aqueous conditions favor SN2. | Using a large excess of nucleophile to prevent over-alkylation. |
| Product | 1-Octanol | 1-Octylamine |
| Product B.P. | 195 °C | 178-179 °C |
| Product M.W. | 130.23 g/mol | 129.24 g/mol |
Note on Solvents: While polar protic solvents are generally disfavored for SN2 reactions, they are used in these specific protocols for practical reasons. In the hydrolysis reaction, water is both the solvent and the medium for the NaOH nucleophile. In the amination, ethanol is a common solvent for pressurized ammonia reactions. The harsh conditions (high temperature/pressure) are used to overcome the decreased reactivity of the solvated nucleophile.
Troubleshooting and Mechanistic Considerations
-
Side Reaction - E2 Elimination: The primary competing reaction for SN2 on alkyl halides is E2 elimination, especially with strong, sterically hindered bases. While 1-chlorooctane is unhindered, using a strong base like sodium hydroxide can still yield some 1-octene.[16] Favoring SN2 over E2 can be achieved by using less hindered nucleophiles/bases and lower temperatures where possible.
-
Leaving Group Ability: Chloride is a good leaving group, but bromide and iodide are better.[9][17] For sluggish reactions, converting 1-chlorooctane to 1-iodooctane via the Finkelstein reaction (using sodium iodide in acetone) can dramatically increase the rate of a subsequent substitution.[18]
-
Over-alkylation in Amination: As seen in Protocol 2, the product (1-octylamine) is also a nucleophile and can react with the starting material to form dioctylamine. Using a vast excess of ammonia makes it statistically much more likely that 1-chlorooctane will collide with an ammonia molecule rather than an octylamine molecule, thus maximizing the yield of the primary amine.
Conclusion
1-Chlorooctane is a highly effective substrate for nucleophilic substitution reactions, proceeding reliably through the SN2 mechanism. Successful synthesis depends on the rational selection of the nucleophile, solvent, and reaction conditions. By controlling these parameters, researchers can effectively introduce the octyl moiety to create a diverse range of valuable chemical entities. The protocols provided herein serve as a robust starting point for common transformations, while the underlying principles offer the framework for developing novel synthetic routes. Always prioritize safety by consulting the relevant SDS and employing appropriate engineering controls and PPE.
References
-
BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved from [Link]
-
Quora. (2018, May 13). What is the effect of solvent on SN2? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chem Service. (2014, May 29). SAFETY DATA SHEET - 1-Chlorooctane. Retrieved from [Link]
-
PubChem. 1-Chlorooctane. Retrieved from [Link]
-
CPAChem. Safety data sheet - 1-Chlorooctane. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
- Google Patents. CN100415702C - A kind of synthetic method of 1-chlorooctane.
-
University of Calgary. Nucleophilic substitution and elimination of alkyl halides. Retrieved from [Link]
-
PMT. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
-
CK-12 Foundation. (2025, December 7). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
Chemguide. What is nucleophilic substitution? Retrieved from [Link]
-
YouTube. (2020, April 5). SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. Retrieved from [Link]
-
YouTube. (2019, September 2). simple SN2 reaction practice. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Octylamine in Modern Chemical Synthesis. Retrieved from [Link]
-
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
-
Yufeng. (2023, February 10). What Is Chlorooctane And Market Analysis. Retrieved from [Link]
- Google Patents. CN103664633A - Synthetic method of n-octylamine.
-
iGEM. Protocols. Retrieved from [Link]
-
BioSpectra. (2025, March 4). SODIUM HYDROXIDE 1 ON TESTING METHODS. Retrieved from [Link]
-
RSC Education. Titrating sodium hydroxide with hydrochloric acid. Retrieved from [Link]
Sources
- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What Is Chlorooctane And Market Analysis [yufenggp.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 9. brainkart.com [brainkart.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. cpachem.com [cpachem.com]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. savemyexams.com [savemyexams.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 1-Chlorooctane in the Synthesis of Pharmaceutical Intermediates
Introduction: 1-Chlorooctane as a Versatile Alkylating Agent
In the intricate landscape of pharmaceutical synthesis, the ability to selectively introduce lipophilic fragments is paramount for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). 1-Chlorooctane (CAS No. 111-85-3), a colorless liquid, serves as a fundamental and highly effective C8 building block.[1][2] Its primary utility lies in its function as a robust alkylating agent, enabling the covalent attachment of an n-octyl group to a variety of nucleophilic substrates.[3][4] This straight-chain alkyl halide is instrumental in synthesizing more complex molecules, where specific chain lengths are required to achieve desired biological activity and physical properties.[2] This guide provides an in-depth exploration of 1-chlorooctane's applications, focusing on key reaction methodologies, detailed experimental protocols, and critical safety considerations for researchers in drug development.
Physicochemical Properties of 1-Chlorooctane
A thorough understanding of a reagent's properties is critical for its effective and safe use in synthesis. The key characteristics of 1-chlorooctane are summarized below.
| Property | Value | Source(s) |
| CAS Number | 111-85-3 | [1] |
| Molecular Formula | C₈H₁₇Cl | [1] |
| Molecular Weight | 148.67 g/mol | [1] |
| Appearance | Colorless, clear liquid | [1][4][5] |
| Boiling Point | 182-183 °C | [1] |
| Melting Point | -61 °C | [1] |
| Density | 0.875 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; miscible with alcohol and ether | [1][4][6] |
| Flash Point | 68-70 °C | [5][6] |
Core Synthetic Applications in Pharmaceutical Intermediate Synthesis
The reactivity of the C-Cl bond in 1-chlorooctane makes it an ideal electrophile for reactions with a range of nucleophiles. This versatility allows for its use in constructing key structural motifs found in many pharmaceutical compounds. The primary applications involve O-alkylation, N-alkylation, and the formation of organometallic reagents for carbon-carbon bond formation.
Caption: Workflow for Grignard synthesis protocol.
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a condenser (fitted with a CaCl₂ drying tube), a magnetic stir bar, and a pressure-equalizing addition funnel. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.5 g, 62 mmol) and a single crystal of iodine into the flask.
-
Add 20 mL of anhydrous diethyl ether.
-
In the addition funnel, prepare a solution of 1-chlorooctane (7.44 g, 50 mmol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the 1-chlorooctane solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask.
-
Once initiated, add the remaining 1-chlorooctane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the gray-black Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of benzaldehyde (5.1 mL, 50 mmol) in 20 mL of anhydrous diethyl ether and add it to the addition funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly quench it by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain pure 1-phenylnonan-1-ol.
-
Safety and Handling of 1-Chlorooctane
Proper handling of all chemical reagents is essential for laboratory safety. 1-Chlorooctane is a combustible liquid and presents several hazards that require strict safety protocols. [7]
-
Hazards:
-
Flammability: 1-Chlorooctane is a flammable/combustible liquid and its vapors can form explosive mixtures with air. [4][5][8]Keep away from heat, sparks, open flames, and other sources of ignition. [5][7][9] * Health: May cause eye, skin, and respiratory tract irritation. [9]Inhalation of high concentrations of vapor may cause symptoms like headache, dizziness, and nausea. [7] * Environmental: The substance is classified as very toxic to aquatic life with long-lasting effects. [6][7]Avoid release to the environment and collect any spillage. [6]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles (European Standard EN 166). [7][9] * Hand Protection: Wear appropriate protective gloves to prevent skin exposure. [9] * Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. [9]
-
-
Storage and Handling:
-
First Aid Measures:
-
Inhalation: Remove to fresh air immediately. If breathing is difficult, give oxygen and seek medical aid. [7][9] * Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [9] * Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention. [9] * Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical aid. [9]
-
Conclusion
1-Chlorooctane is a foundational building block in the synthesis of pharmaceutical intermediates, prized for its ability to introduce the C8 alkyl chain through straightforward and scalable reactions. Its utility in forming ethers via O-alkylation and, most significantly, in creating complex carbon skeletons through Grignard reagents, makes it an indispensable tool for medicinal chemists. While its applications are broad, its safe and effective use demands a rigorous adherence to anhydrous reaction techniques and stringent safety protocols due to its combustible nature and environmental hazards. The protocols and guidelines presented herein provide a framework for leveraging the synthetic potential of 1-chlorooctane in the pursuit of novel therapeutic agents.
References
-
PubChem. (n.d.). 1-Chlorooctane. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Chlorooctane: Comprehensive Overview and Applications. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet: 1-Chlorooctane. Retrieved from [Link]
-
Chem Service. (2014). SAFETY DATA SHEET: 1-Chlorooctane. Retrieved from [Link]
-
Yufeng. (n.d.). The Industrial Significance of 1-Chlorooctane: A Deep Dive into its Applications. Retrieved from [Link]
-
Yufeng. (2023). What Is Chlorooctane And Market Analysis. Retrieved from [Link]
-
SBD Healthcare Pvt. Ltd. (n.d.). N-Octyl Chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Chloropropane in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN100415702C - A kind of synthetic method of 1-chlorooctane.
-
A&A Pharmachem. (2024). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]
-
Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. Retrieved from [Link]
-
Princeton University. (2015). Taking a Cue From Nature: Turning Alcohols Into Alkylating Agents. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Octyl Chloride - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. cpachem.com [cpachem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. What Is Chlorooctane And Market Analysis [yufenggp.com]
- 9. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application of 1-Chlorooctane in Agrochemical Synthesis: A Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chlorooctane (CAS No. 111-85-3) is a versatile haloalkane intermediate pivotal in advanced organic synthesis.[1][2] Its primary utility lies in its function as an alkylating agent, enabling the strategic introduction of an eight-carbon (octyl) chain into a variety of molecular scaffolds.[3][4] In the context of agrochemical development, the incorporation of the lipophilic octyl group is a key design strategy to enhance the biological activity of active ingredients. This is achieved by increasing their affinity for and ability to penetrate the waxy cuticles of plant leaves, fungal cell membranes, or insect exoskeletons. This technical guide provides an in-depth exploration of 1-chlorooctane's applications in agrochemical synthesis, detailing the rationale behind its use, and providing exemplary protocols for the synthesis of key intermediates for fungicides, herbicides, and biocides.
Introduction to 1-Chlorooctane
1-Chlorooctane, or n-octyl chloride, is a colorless liquid that is insoluble in water but miscible with most organic solvents like alcohols and ethers.[3][5] This solubility profile makes it an ideal reagent in a wide range of non-aqueous reaction systems.[2] Its principal role in chemical synthesis is to serve as an electrophile in nucleophilic substitution reactions, where the chlorine atom acts as a leaving group, allowing the octyl fragment to be appended to nucleophilic substrates such as phenols, amines, and thiols.[4]
Chemical and Physical Properties
The physical and chemical characteristics of 1-chlorooctane are fundamental to its handling, reaction kinetics, and purification procedures.
| Property | Value | Reference |
| CAS Number | 111-85-3 | [1] |
| Molecular Formula | C₈H₁₇Cl | [2] |
| Molar Mass | 148.67 g/mol | [2] |
| Appearance | Colorless liquid | [5] |
| Density | 0.875 g/cm³ at 20 °C | [5] |
| Boiling Point | 181 - 184 °C | [5] |
| Melting Point | -57 °C | [5] |
| Solubility in Water | Insoluble | [5] |
| Flash Point | 65 °C (closed cup) | [5] |
The Role of the Octyl Group in Agrochemical Efficacy
The introduction of an octyl chain into an agrochemical's molecular structure is a deliberate strategy to modulate its physicochemical properties, primarily its lipophilicity. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, which is often a prerequisite for reaching its target site and exerting its biological effect. This modification is critical for:
-
Enhanced Foliar Uptake: Improving penetration through the waxy cuticle of plant leaves for systemic herbicides and fungicides.
-
Increased Fungal Membrane Permeability: Facilitating entry into fungal cells for fungicides.
-
Improved Soil Binding: Modifying the persistence and bioavailability of soil-applied pesticides.
Key Synthetic Applications & Protocols
1-Chlorooctane's reactivity makes it suitable for several key transformations in the synthesis of agrochemical precursors. The following sections detail the rationale and provide step-by-step protocols for two fundamental reaction types: O-Alkylation for fungicide and herbicide intermediates and N-Alkylation for biocidal compounds.
Synthesis of Fungicide & Herbicide Intermediates via O-Alkylation
A vast number of fungicides and herbicides are built upon substituted phenol scaffolds.[6] The Williamson ether synthesis, a classic and reliable method, is employed to attach the octyl chain to a phenolic hydroxyl group. This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, a potent nucleophile, attacks the primary carbon of 1-chlorooctane, displacing the chloride ion.
This O-alkylation is a foundational step for creating intermediates used in more complex active ingredients, such as those found in the aryloxyphenoxypropionate class of herbicides or various ether-based fungicides.[7]
Protocol 2.1.1: Synthesis of 1-(Octyloxy)-2,4-dichlorobenzene
This protocol describes the synthesis of a key intermediate for phenoxy-based agrochemicals from 2,4-dichlorophenol and 1-chlorooctane.
Materials:
-
2,4-Dichlorophenol
-
1-Chlorooctane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorophenol (10.0 g, 61.3 mmol) and anhydrous potassium carbonate (12.7 g, 91.9 mmol).
-
Solvent Addition: Add 100 mL of DMF to the flask. The mixture will be a suspension.
-
Reagent Addition: Add 1-chlorooctane (10.9 g, 11.5 mL, 73.6 mmol) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into 200 mL of cold deionized water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Workup - Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(octyloxy)-2,4-dichlorobenzene.
| Parameter | Specification |
| Reactant Mole Ratio | Phenol : 1-Chlorooctane : Base = 1 : 1.2 : 1.5 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-90 °C |
| Reaction Time | 12-16 hours |
| Expected Yield | 85-95% |
Synthesis of Quaternary Ammonium Biocides via N-Alkylation
1-Chlorooctane is a documented intermediate for synthesizing quaternary ammonium compounds, such as dimethyldioctylammonium chloride.[1] These compounds can function as biocides, surfactants, or phase-transfer catalysts in other agrochemical syntheses. The synthesis involves the reaction of a tertiary amine with 1-chlorooctane, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the C-Cl bond.
Protocol 2.2.1: Synthesis of Dimethyldioctylammonium Chloride
This protocol details the quaternization of dimethyloctylamine with 1-chlorooctane.
Materials:
-
Dimethyloctylamine
-
1-Chlorooctane
-
Acetonitrile
-
Hexanes
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, combine dimethyloctylamine (10.0 g, 63.6 mmol) and 1-chlorooctane (10.4 g, 70.0 mmol) in 50 mL of acetonitrile.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and maintain for 24 hours.
-
Isolation: Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Purification: The resulting viscous residue is triturated with cold hexanes (3 x 50 mL) to remove any unreacted starting materials. The hexanes are decanted off.
-
Drying: The remaining solid or viscous liquid product, dimethyldioctylammonium chloride, is dried under high vacuum to remove residual solvent.
Conclusion
1-Chlorooctane is a highly valuable and versatile building block in the rational design of modern agrochemicals. Its utility as a primary alkylating agent provides a straightforward and efficient method for introducing the octyl moiety, a critical step in optimizing the lipophilicity and, consequently, the biological efficacy of new active ingredients. The protocols detailed herein for O- and N-alkylation represent fundamental, field-proven transformations that can be adapted for the synthesis of a wide array of intermediates destined for fungicide, herbicide, and biocide development.
References
-
Delaney, H. (n.d.). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Arrow@TU Dublin. Retrieved from [Link]
-
AERU. (n.d.). Dodine (Ref: BAS 365F). University of Hertfordshire. Retrieved from [Link]
-
AERU. (n.d.). Propiconazole (Ref: CGA 64250). University of Hertfordshire. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dodine. PubChem. Retrieved from [Link]
-
Yang, C., et al. (2007). Synthesis, Controlled Release Properties, and Increased Antifungal Activities of Novel cis- and trans-Racemate Complexes of Propiconazole. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN107304175A - A kind of synthetic method of dodine.
- Google Patents. (n.d.). WO2019244065A1 - A fungicidal formulation and a process for preparing the same.
-
MCB Books. (n.d.). HOW TO MAKE DODINE 65 ( 65 WP ) | WETTABLE POWDER. Retrieved from [Link]
- Google Patents. (n.d.). CN113444077A - Process method for synthesizing propiconazole.
-
Scribd. (n.d.). ProPiconazole Production Method. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). 1-CHLOROOCTANE (octyl chloride). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chlorooctane. PubChem. Retrieved from [Link]
-
Kamari, A., & Yusoff, S. N. M. (n.d.). N-octyl chitosan derivatives as amphiphilic carrier agents for herbicide formulations. ResearchGate. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 1-Chlorooctane 99%. Retrieved from [Link]
-
Yufeng International Group Co., Ltd. (2023, February 10). What Is Chlorooctane And Market Analysis. Retrieved from [Link]
-
Industrial Chemical News. (n.d.). The Industrial Significance of 1-Chlorooctane: A Deep Dive into its Applications. Retrieved from [Link]
-
Sivasanker, S., et al. (2004). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General. Retrieved from [Link]
-
Covington, A. D., et al. (n.d.). Efficient synthesis of chloromethylthiocyanate for use in fungicide production. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US2831898A - Phenol alkylation process.
-
Wang, G., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved from [Link]
-
Sprung, W. D., et al. (1989). [The synthesis of P-substituted DL-2-phenylglycine octylesters]. Pharmazie. Retrieved from [Link]
- Google Patents. (n.d.). CN100415702C - A kind of synthetic method of 1-chlorooctane.
-
Liu, J., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
de Freitas, L. F., et al. (n.d.). Liquid phase alkylation of anisole and phenol catalyzed by niobium phosphate. SciELO. Retrieved from [Link]
-
Wang, Y., et al. (2025). One-Pot Alkylation–Sulfonylation of Diphenol. MDPI. Retrieved from [Link]
-
Lee, D.-H., et al. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Alkylating Agents. LiverTox. Retrieved from [Link]
-
Li, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Retrieved from [Link]
-
Huang, T.-H., et al. (2025). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Retrieved from [Link]
-
PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]
-
Evans, M. R. (n.d.). Section 3: Chemical Growth Control. University of Arkansas. Retrieved from [Link]
-
Drexel University. (n.d.). Pesticide synthesis through rational approaches. Retrieved from [Link]
-
Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
Sources
- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What Is Chlorooctane And Market Analysis [yufenggp.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Chlorooctane 99% [qiji-chem.com]
- 6. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Polymers with 1-Chlorooctane
Introduction: Enhancing Polymer Functionality with Alkyl Chains
The functionalization of polymers with alkyl chains is a critical strategy in materials science and drug development for tailoring the physicochemical properties of macromolecules. The introduction of hydrophobic moieties, such as the octyl group from 1-chlorooctane, can significantly alter a polymer's solubility, amphiphilicity, and interaction with biological membranes. This modification is paramount in the design of novel drug delivery systems, where the balance between hydrophilicity and hydrophobicity governs drug loading, carrier stability, and cellular uptake.[1]
This comprehensive guide provides detailed application notes and protocols for the functionalization of three distinct classes of polymers with 1-chlorooctane:
-
Polystyrene (PS): An aromatic polymer functionalized via Friedel-Crafts alkylation.
-
Polyethyleneimine (PEI): A cationic polymer with primary and secondary amines that can be functionalized through nucleophilic substitution.
-
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA): A polymer with tertiary amine groups that can be quaternized by 1-chlorooctane.
These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and the scientific rationale behind the experimental choices.
PART 1: Pre-Reaction Considerations
Before proceeding with the functionalization protocols, several key considerations must be addressed to ensure successful and reproducible outcomes.
1.1. Polymer Characterization:
It is crucial to thoroughly characterize the starting polymer material. The following parameters should be determined:
-
Molecular Weight (Mn, Mw) and Polydispersity Index (PDI): These properties, determined by Gel Permeation Chromatography (GPC), influence the polymer's solubility and the stoichiometry of the reaction.[2] A narrow PDI is desirable for consistent functionalization.
-
Polymer Structure and Purity: Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy should be used to confirm the polymer's identity and the absence of impurities that could interfere with the reaction.[3]
1.2. Reagent Purity:
The purity of 1-chlorooctane and all solvents is critical. Impurities can lead to side reactions and affect the reaction kinetics. It is recommended to use freshly distilled solvents and high-purity 1-chlorooctane.
1.3. Safety Precautions:
-
1-Chlorooctane is a combustible liquid and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The catalysts and solvents used in these protocols may also be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
PART 2: Functionalization Protocols
This section provides detailed, step-by-step protocols for the functionalization of polystyrene, polyethyleneimine, and PDMAEMA with 1-chlorooctane.
Protocol 1: Friedel-Crafts Alkylation of Polystyrene with 1-Chlorooctane
This protocol describes the attachment of octyl groups to the phenyl rings of polystyrene via a Friedel-Crafts alkylation reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] This reaction introduces hydrophobicity to the polymer, which can be useful for applications in coatings and specialty materials.
Causality of Experimental Choices:
-
Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the carbocation electrophile from 1-chlorooctane necessary for the electrophilic aromatic substitution on the polystyrene backbone.[4]
-
Solvent: A non-polar, inert solvent like nitrobenzene or carbon disulfide is chosen to dissolve the polystyrene and facilitate the reaction without competing with the alkylation.
-
Temperature: The reaction is typically performed at a slightly elevated temperature to increase the reaction rate, but excessive heat can lead to side reactions and polymer degradation.
Experimental Workflow:
Caption: Workflow for Friedel-Crafts Alkylation of Polystyrene.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve polystyrene (e.g., 5 g) in a suitable solvent such as nitrobenzene (e.g., 100 mL).
-
Catalyst Addition: Carefully add aluminum chloride (AlCl₃) (e.g., 1.2 molar equivalents relative to the styrene monomer units) to the stirred solution.
-
1-Chlorooctane Addition: Slowly add 1-chlorooctane (e.g., 1.5 molar equivalents relative to the styrene monomer units) dropwise from the dropping funnel. An exothermic reaction may occur.
-
Reaction: Heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.
-
Quenching: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a dilute solution of hydrochloric acid (HCl) in ice to quench the reaction and decompose the catalyst.
-
Precipitation: Precipitate the functionalized polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted reagents and byproducts, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Nucleophilic Substitution of Polyethyleneimine (PEI) with 1-Chlorooctane
This protocol details the grafting of octyl chains onto the primary and secondary amine groups of polyethyleneimine (PEI) via a nucleophilic substitution reaction.[5] This modification increases the hydrophobicity of PEI, which is beneficial for its application as a non-viral gene delivery vector, enhancing its ability to interact with cell membranes.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve both the polar PEI and the less polar 1-chlorooctane, facilitating their interaction.
-
Base: A non-nucleophilic base, such as sodium carbonate (Na₂CO₃), is added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion.
-
Temperature: An elevated temperature is required to overcome the activation energy of the nucleophilic substitution reaction.
Experimental Workflow:
Caption: Workflow for Nucleophilic Substitution of PEI.
Step-by-Step Methodology:
-
Dissolution: Dissolve branched PEI (e.g., 1 g) in DMF (e.g., 50 mL) in a round-bottom flask with magnetic stirring.
-
Base Addition: Add sodium carbonate (Na₂CO₃) (e.g., 2 molar equivalents relative to 1-chlorooctane) to the solution.
-
1-Chlorooctane Addition: Add 1-chlorooctane (e.g., a desired molar ratio relative to the PEI repeating units, for example, 0.5 equivalents to achieve partial functionalization) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.
-
Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Transfer the filtrate to a dialysis membrane (e.g., MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water frequently to remove DMF and unreacted reagents.
-
Isolation: Lyophilize the dialyzed solution to obtain the octyl-grafted PEI as a solid.
Protocol 3: Quaternization of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) with 1-Chlorooctane
This protocol describes the quaternization of the tertiary amine groups of PDMAEMA with 1-chlorooctane to form quaternary ammonium salts.[4] This modification introduces a permanent positive charge and a hydrophobic octyl chain, creating an amphiphilic polymer with potential applications in antimicrobial materials and drug delivery.[6] This protocol is adapted from a similar procedure using 1-bromooctane.[4]
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is suitable for dissolving PDMAEMA and facilitating the quaternization reaction.[7]
-
Temperature: The reaction is often performed at room temperature or slightly elevated temperatures to achieve a controlled degree of quaternization.
-
Stoichiometry: The molar ratio of 1-chlorooctane to the DMAEMA monomer units is adjusted to control the degree of quaternization.[7]
Experimental Workflow:
Caption: Workflow for Quaternization of PDMAEMA.
Step-by-Step Methodology:
-
Dissolution: Dissolve PDMAEMA (e.g., 1 g) in THF (e.g., 20 mL) in a round-bottom flask with magnetic stirring.
-
1-Chlorooctane Addition: Add 1-chlorooctane (e.g., a specific molar ratio to DMAEMA units, for example, 1.1 equivalents for full quaternization or a lower ratio for partial quaternization) to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature for 72 hours under a nitrogen atmosphere.
-
Precipitation: Precipitate the quaternized polymer by slowly adding the reaction mixture to a large excess of a non-solvent like hexane or diethyl ether with vigorous stirring.
-
Purification: Filter the precipitate, wash it several times with the non-solvent to remove unreacted 1-chlorooctane, and dry it in a vacuum oven at 40°C.
PART 3: Post-Functionalization Characterization
Thorough characterization of the functionalized polymer is essential to confirm the success of the reaction and to understand the properties of the new material.
3.1. Spectroscopic Analysis:
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of new functional groups and changes in the polymer backbone.[8]
-
For octyl-grafted polystyrene, look for the appearance of C-H stretching vibrations of the alkyl chain around 2850-2960 cm⁻¹.
-
For octyl-grafted PEI, observe changes in the N-H bending vibrations.
-
For quaternized PDMAEMA, monitor changes in the C-N stretching vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the covalent attachment of the octyl group and for quantifying the degree of substitution (DS) or quaternization (DQ).
-
New peaks corresponding to the protons of the octyl chain (methyl and methylene groups) will appear in the ¹H NMR spectrum.[9]
-
The DS or DQ can be calculated by comparing the integration of the characteristic peaks of the octyl group to the integration of a characteristic peak of the polymer backbone.[7]
-
Table 1: Key ¹H NMR Signals for Characterization
| Polymer Backbone | Backbone Signal (ppm) | Octyl Chain Signals (ppm) |
| Polystyrene | Aromatic protons (6.3-7.5) | Methylene protons (~1.2-1.6), Terminal methyl protons (~0.9) |
| PEI | Methylene protons (~2.5-3.0) | Methylene protons (~1.2-1.6), Terminal methyl protons (~0.9) |
| PDMAEMA | Backbone -CH₂- (~1.9), -N(CH₃)₂ (~2.3) | Methylene protons (~1.2-1.6), Terminal methyl protons (~0.9), N⁺-CH₂- (~3.4) |
3.2. Molecular Weight Analysis:
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and PDI of the functionalized polymer.[10] An increase in molecular weight after the reaction provides evidence of successful grafting. A significant change in PDI may indicate side reactions such as cross-linking or chain scission.[5]
3.3. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the functionalized polymer.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which may change upon functionalization.[3]
PART 4: Troubleshooting
Table 2: Common Problems and Solutions in Polymer Functionalization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst, low reaction temperature, insufficient reaction time, impurities in reagents/solvents. | Check catalyst activity, increase temperature and/or reaction time, use purified reagents and freshly distilled solvents.[11] |
| Polymer Cross-linking | Excessive catalyst concentration, high reaction temperature, polyalkylation (in Friedel-Crafts). | Reduce catalyst amount, lower reaction temperature, control stoichiometry of the alkylating agent.[12] |
| Incomplete Purification | Inefficient precipitation or dialysis. | Use a larger excess of non-solvent for precipitation, increase dialysis time and frequency of water changes. |
| Inconsistent Results | Variations in starting polymer, reagent purity, or reaction conditions. | Thoroughly characterize the starting polymer for each batch, ensure consistent reagent quality, and precisely control reaction parameters (temperature, time, stirring).[13] |
Conclusion
The functionalization of polymers with 1-chlorooctane offers a versatile platform for creating materials with tailored properties for a wide range of applications, particularly in the pharmaceutical and biomedical fields. The protocols provided in this guide, grounded in established chemical principles, offer a systematic approach to the synthesis and characterization of octyl-functionalized polystyrene, polyethyleneimine, and PDMAEMA. By understanding the causality behind the experimental choices and employing rigorous characterization techniques, researchers can confidently develop novel polymeric materials with enhanced functionality.
References
-
Quaternized Poly(N,N′-dimethylaminoethyl methacrylate) Star Nanostructures in the Solution and on the Surface - PubMed Central. (2023, March 1). Retrieved from [Link]
-
Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action - MDPI. (n.d.). Retrieved from [Link]
-
Quaternization reaction of the PDMAEMA homopolymer, using different... - ResearchGate. (n.d.). Retrieved from [Link]
-
Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides - ResearchGate. (n.d.). Retrieved from [Link]
-
Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Retrieved from [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors - Jinzong Machinery. (2024, September 29). Retrieved from [Link]
-
Cross-linking of Polystyrene by Friedel-Crafts Chemistry: Multi-functional Additives - e-Publications@Marquette. (n.d.). Retrieved from [Link]
-
Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi - Digital Commons @ EMU. (n.d.). Retrieved from [Link]
-
Grafting of Polyethyleneimines on Porous Silica Beads and Their Use for Adsorptive Removal of Cr(VI) from Aqueous Medium - MDPI. (n.d.). Retrieved from [Link]
-
GPC analysis of polymers PH1–PH3 before and after N-deprotection After... - ResearchGate. (n.d.). Retrieved from [Link]
-
1H-NMR analysis of PEI and CP9-PEI. 1H-NMR, 1H-nuclear magnetic resonance; PEI, polyethylenimine. - ResearchGate. (n.d.). Retrieved from [Link]
-
Polystyrene: Synthesis, Characteristics and Applications. (n.d.). Retrieved from [Link]
-
Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - PubMed. (2016, September 21). Retrieved from [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. (2022, February 9). Retrieved from [Link]
-
Key Challenges and Solutions in Polymer Analysis - ResolveMass Laboratories Inc. (2025, June 6). Retrieved from [Link]
-
Synthesis and Characterization of Grafted Polystyrene with Acrylonitrile using Gamma-Irradiation - Science Alert. (n.d.). Retrieved from [Link]
-
Verification of grafting and interactions between polymeric chains. a 1... - ResearchGate. (n.d.). Retrieved from [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS | Agilent. (2015, April 30). Retrieved from [Link]
-
The 1H-NMR spectrum of PEGylated Polyethylenimine (PEG-g-PEI)/D2O. - ResearchGate. (n.d.). Retrieved from [Link]
-
Improved homopolymer separation to enable the application of 1H NMR and HPLC for the determination of the reaction parameters of the graft copolymerization of acrylic acid onto starch - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of polystyrene-graft-polythiophene via a combination of atom transfer radical polymerization and Grignard reaction - RSC Publishing. (n.d.). Retrieved from [Link]
-
GPC traces of the polymer 4 before (solid line) and after hydrolysis... - ResearchGate. (n.d.). Retrieved from [Link]
-
Grafting chitosan with polyethylenimine in an ionic liquid for efficient gene delivery - PubMed. (2015, April 13). Retrieved from [Link]
-
Key Challenges Faced in Polymerization Development - National Polymer. (n.d.). Retrieved from [Link]
-
Comprehensive NMR Studies of the Structures and Properties of PEI Polymers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Cross-linking of Polystyrene by Friedel–Crafts Chemistry to Improve Thermal Stability - e-Publications@Marquette. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene) - NIH. (2024, May 17). Retrieved from [Link]
-
GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. (2025, June 9). Retrieved from [Link]
-
Grafting Chitosan with Polyethylenimine in an Ionic Liquid for Efficient Gene Delivery. (2025, May 23). Retrieved from [Link]
-
Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. (2017, May 11). Retrieved from [Link]
-
Installation of the adamantyl group in polystyrene-block-poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separated morphology and dimensions - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Polystyrene Grafted Nanohybrids by Graft Polymerization - Avestia. (2018, June 12). Retrieved from [Link]
-
GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.). Retrieved from [Link]
-
¹H NMR spectra PEI and polyethyleneimine lauryl succinate (PEILS)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Alkylation Reactions | Development, Technology - Mettler Toledo. (n.d.). Retrieved from [Link]
-
"Cross-linking of Polystyrene by Friedel-Crafts Chemistry: Reaction of " by Hongyang Yao, Michael A. McKinney et al. - e-Publications@Marquette. (n.d.). Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quaternized Poly(N,N′-dimethylaminoethyl methacrylate) Star Nanostructures in the Solution and on the Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 11. jinzongmachinery.com [jinzongmachinery.com]
- 12. epublications.marquette.edu [epublications.marquette.edu]
- 13. nationalpolymer.com [nationalpolymer.com]
Application Notes & Protocols: The Role of 1-Chlorooctane in the Synthesis of Advanced Surfactants and High-Performance Plasticizers
Abstract
1-Chlorooctane (CAS: 111-85-3), a linear alkyl halide, serves as a pivotal building block in synthetic organic chemistry.[1] Its eight-carbon alkyl chain and reactive terminal chlorine atom make it an ideal intermediate for introducing hydrophobicity and flexibility into target molecules.[2] This guide provides an in-depth exploration of 1-chlorooctane's application in the synthesis of two critical classes of industrial chemicals: cationic surfactants and ester-based plasticizers. We will elucidate the core chemical principles, provide field-proven, step-by-step protocols, and present validation data to guide researchers and chemical development professionals in leveraging this versatile reagent.
Introduction to 1-Chlorooctane: A Versatile Alkylating Agent
1-Chlorooctane is a colorless liquid widely utilized as an alkylating agent in organic synthesis.[3] Its primary function is to introduce an octyl (C8) group into a variety of molecular structures, thereby modifying their physicochemical properties.[4] The C8 chain is of particular interest as it confers a balance of lipophilicity and moderate chain length, which is desirable in both surfactants and plasticizers. The reactivity of the C-Cl bond allows for nucleophilic substitution reactions, which are the cornerstone of the syntheses described herein.[4]
Table 1: Key Physicochemical Properties of 1-Chlorooctane
| Property | Value | Source |
|---|---|---|
| CAS Number | 111-85-3 | [1] |
| Molecular Formula | C₈H₁₇Cl | [1] |
| Molecular Weight | 148.67 g/mol | [5] |
| Boiling Point | 181-183 °C | [1] |
| Melting Point | -61 °C | [1] |
| Density | 0.874 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [1][5] |
| Flash Point | 70 °C (158 °F) |[5] |
Application in Surfactant Synthesis: Crafting Cationic Amphiphiles
Surfactants, or surface-active agents, are amphiphilic molecules that reduce surface tension between two liquids or between a liquid and a solid.[6] Cationic surfactants, particularly quaternary ammonium compounds ("quats"), are synthesized effectively using 1-chlorooctane. These molecules possess a positively charged hydrophilic head group and a long hydrophobic tail, making them effective as disinfectants, antistatic agents, and fabric softeners.[7][8]
Core Mechanism: The Menschutkin Reaction (Quaternization)
The synthesis relies on the Menschutkin reaction, a classic Sɴ2 (bimolecular nucleophilic substitution) process.[9] In this reaction, a tertiary amine acts as the nucleophile, attacking the electrophilic carbon atom of 1-chlorooctane. The chlorine atom serves as the leaving group, resulting in the formation of a quaternary ammonium salt.
The choice of the tertiary amine is critical as it, along with the octyl chain from 1-chlorooctane, dictates the final properties of the surfactant. Using a simple amine like trimethylamine yields a straightforward single-chain cationic surfactant.
Caption: Workflow for Quaternary Ammonium Surfactant Synthesis.
Protocol: Synthesis of Octyltrimethylammonium Chloride
This protocol details the synthesis of a model single-chain cationic surfactant. The procedure is designed to be self-validating through clear checkpoints and expected outcomes.
Materials:
-
1-Chlorooctane (≥98%)
-
Trimethylamine (40% solution in water or as gas) or Triethylamine
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactor Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood. Ensure all glassware is dry.
-
Reagent Charging:
-
To the flask, add 1-chlorooctane (14.87 g, 0.1 mol).
-
Add 100 mL of anhydrous ethanol as the solvent. The choice of a polar protic solvent like ethanol is crucial as it effectively solvates the transition state of the Sɴ2 reaction, accelerating the rate.
-
-
Amine Addition:
-
Slowly add triethylamine (12.14 g, 0.12 mol, a 1.2 molar excess) to the stirred solution. An excess of the amine is used to ensure the complete conversion of the alkyl halide.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 78-80°C) using a heating mantle.
-
Maintain reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 1-chlorooctane spot.
-
-
Validation Checkpoint 1: As the reaction proceeds, the solution may become slightly hazy or a white precipitate may form, indicating the formation of the quaternary ammonium salt, which can have limited solubility in the reaction medium at high concentrations.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Purification:
-
The resulting crude product is a viscous oil or semi-solid. It can be purified by washing with a non-polar solvent like diethyl ether or hexane to remove any unreacted 1-chlorooctane and triethylamine.
-
Decant the ether/hexane layer. Repeat the wash 2-3 times.
-
Dry the final product under vacuum to remove residual solvent.
-
-
Validation Checkpoint 2: The final product should be a white to off-white waxy solid. The yield should be calculated. A typical yield for this reaction is in the range of 85-95%. Characterization via NMR or IR spectroscopy can confirm the structure.
Table 2: Surfactant Synthesis - Typical Reaction Parameters & Outcomes
| Parameter | Value | Rationale |
|---|---|---|
| Molar Ratio (Amine:Halide) | 1.2 : 1 | Ensures complete consumption of the limiting reagent (1-chlorooctane). |
| Solvent | Anhydrous Ethanol | Polar protic solvent stabilizes the Sɴ2 transition state. |
| Temperature | Reflux (~78-80°C) | Provides sufficient activation energy without significant side reactions. |
| Reaction Time | 6-8 hours | Allows for high conversion to the desired product. |
| Expected Yield | 85-95% | Reflects the high efficiency of the Menschutkin reaction. |
Table 3: Predicted Physicochemical Properties of Octyltrimethylammonium Chloride
| Property | Expected Value/Characteristic | Significance |
|---|---|---|
| Appearance | White waxy solid | Standard for this type of quaternary ammonium salt. |
| Solubility | Soluble in water and polar solvents. | The ionic head group confers water solubility.[10] |
| CMC (Critical Micelle Conc.) | ~50-100 mM | Concentration at which surfactant molecules self-assemble into micelles.[11] |
| Surface Tension @ CMC | ~35-40 mN/m | Indicates effectiveness in reducing water's surface tension.[11] |
Application in Plasticizer Synthesis: Engineering Flexibility
Plasticizers are additives that increase the plasticity or fluidity of a material, primarily polymers like polyvinyl chloride (PVC).[4][12] They work by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[13] 1-Chlorooctane can be used to synthesize ester-based plasticizers, which are valued for their compatibility and performance.[14]
Core Mechanism: Nucleophilic Substitution for Esterification
A straightforward method to synthesize an octyl ester plasticizer is through the reaction of 1-chlorooctane with a carboxylate salt (e.g., sodium benzoate or sodium adipate). This is another example of an Sɴ2 reaction, where the carboxylate anion acts as the nucleophile, displacing the chloride ion on the 1-chlorooctane.
The resulting ester combines the flexible octyl chain with a polar group, allowing it to interact effectively with PVC polymer chains. The choice of carboxylate determines the final properties; for instance, using a dicarboxylate can lead to a larger, less volatile plasticizer.
Caption: Workflow for Ester Plasticizer Synthesis via Nucleophilic Substitution.
Protocol: Synthesis of Dioctyl Adipate (DOA) Analogue
This protocol describes the synthesis of dioctyl adipate, a common plasticizer, using 1-chlorooctane and the disodium salt of adipic acid.
Materials:
-
1-Chlorooctane (≥98%)
-
Adipic Acid
-
Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Step-by-Step Methodology:
-
Prepare Carboxylate Salt:
-
In a beaker, dissolve adipic acid (7.3 g, 0.05 mol) in 50 mL of water.
-
Slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water. Stir until the adipic acid is fully neutralized and dissolved to form disodium adipate.
-
Remove the water under vacuum to obtain the dry disodium adipate salt. Dry thoroughly in an oven.
-
-
Reactor Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser. Protect the system from moisture with a drying tube.
-
Reagent Charging:
-
To the flask, add the dried disodium adipate (9.5 g, 0.05 mol).
-
Add 1-chlorooctane (15.6 g, 0.105 mol, a slight excess to ensure complete reaction of the dicarboxylate).
-
Add 100 mL of anhydrous DMF. DMF is an excellent polar aprotic solvent for Sɴ2 reactions as it solvates the cation (Na⁺) but not the nucleophilic anion, increasing its reactivity.
-
-
Reaction:
-
Heat the mixture to 100-120°C with vigorous stirring. The salt may not fully dissolve initially.
-
Maintain the temperature for 10-12 hours. Monitor the reaction by TLC.
-
-
Validation Checkpoint 1: A white precipitate of sodium chloride (NaCl) will form as the reaction proceeds, indicating successful nucleophilic substitution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water in a separatory funnel. The organic product will separate.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% NaHCO₃ solution (to remove any unreacted acid), and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DMF solvent under reduced pressure (vacuum distillation).
-
-
Final Product: The crude product is further purified by vacuum distillation to yield pure dioctyl adipate as a clear, colorless, and viscous liquid.
-
Validation Checkpoint 2: The final product should be a clear, oily liquid. The yield should be calculated (typically 70-85%). The structure can be confirmed by spectroscopic methods (IR, NMR).
Table 4: Plasticizer Synthesis - Typical Reaction Parameters & Outcomes
| Parameter | Value | Rationale |
|---|---|---|
| Molar Ratio (Halide:Salt) | 2.1 : 1 (for dicarboxylate) | Ensures both carboxylate groups are esterified. |
| Solvent | Anhydrous DMF | Polar aprotic solvent enhances nucleophilicity of the carboxylate. |
| Temperature | 100-120°C | Balances reaction rate against potential side reactions like elimination. |
| Reaction Time | 10-12 hours | Required for the less reactive carboxylate nucleophile to go to completion. |
| Expected Yield | 70-85% | Good yield for a double Sɴ2 reaction. |
Table 5: Predicted Performance of Synthesized Dioctyl Adipate in PVC
| Property | Expected Outcome | Significance |
|---|---|---|
| Compatibility with PVC | High | The ester groups and alkyl chains provide good interaction with PVC.[15] |
| Glass Transition Temp. (Tg) | Significant reduction | Indicates effective plasticization, increasing flexibility.[13] |
| Tensile Strength | Decreased | A softer, more flexible material is less resistant to stretching.[13] |
| Elongation at Break | Increased | The material can stretch more before breaking, a key metric for flexibility.[13] |
| Volatility / Migration | Low to Moderate | The relatively high molecular weight helps it remain within the polymer matrix.[16] |
Conclusion
1-Chlorooctane is a demonstrably valuable and versatile intermediate for the synthesis of high-value chemical additives.[2][4] Its straightforward reactivity via Sɴ2 mechanisms allows for the efficient production of both cationic quaternary ammonium surfactants and high-performance ester plasticizers. The protocols provided herein are robust and grounded in established chemical principles, offering a solid foundation for researchers in material science and drug development to create tailored molecules. By carefully selecting co-reactants and optimizing reaction conditions, the properties of the final products can be precisely controlled to meet the demands of a wide range of applications.
References
- The Industrial Significance of 1-Chlorooctane: A Deep Dive into its Applications. (n.d.). Google Cloud.
- 1-Chlorooctane: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Versatility of Octyl Chloride (CAS 111-85-3) in Industrial Applications. (2025). Ningbo Innopharmchem.
- 1-Chlorooctane | 111-85-3. (2025). ChemicalBook.
- OCTYL CHLORIDE Resistant O-Rings and Seals. (n.d.). Marco Rubber & Plastics.
- The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
- 1-Chlorooctane | 57214-71-8. (n.d.). Benchchem.
- Williamson Ether Synthesis. (n.d.). University of Texas at Dallas.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson ether synthesis. (n.d.). Tokyo Chemical Industry Co., Ltd..
- Application Notes: The Role of 1-Chlorobutane in Plasticizer Synthesis. (n.d.). Benchchem.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Mono- and di-alkyl quaternary ammonium surfactants: Environment tier II assessment. (2016). Australian Government Department of Health and Aged Care.
- 1-Chlorooctane. (n.d.). PubChem.
- How is 1-Chlorooctane used in chemical synthesis?. (n.d.). Guidechem.
- Surfactant - Quaternary Ammonium Compounds. (n.d.). Alfa Chemistry.
- Quaternary Ammonium Salts. (n.d.). LION SPECIALTY CHEMICALS CO., LTD.
- The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (n.d.). Journal of Surfactants and Detergents.
- Synthesis and Characterization of Surfactants Based on Natural Products. (n.d.). DiVA portal.
- Processes for purification of quaternary cationic surfactant materials and cosmetic compositions containing same. (1989). Google Patents.
- The Physicochemical and Functional Properties of Biosurfactants: A Review. (n.d.). PMC - NIH.
- Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. (n.d.). MDPI.
- Processes for producing plasticizer esters. (1999). Google Patents.
- A kind of synthetic method of 1-chlorooctane. (2008). Google Patents.
- Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. (2024). MDPI.
- Important facts about surfactants & its properties. (n.d.). International Journal of Advanced Research.
- Examples of cationic surfactants. (n.d.). ResearchGate.
- A REVIEW ON THE STUDY OF PHYSICOCHEMICAL PROPERTIES AND APPLICATION OF SURFACTANTS. (2024). ResearchGate.
- Cationic surfactant. (n.d.). Sigma-Aldrich.
- Plasticizers Derived from Biomass Resources: A Short Review. (2018). PMC - PubMed Central.
- Development of a Highly Efficient Environmentally Friendly Plasticizer. (n.d.). MDPI.
- Chlorinated Ester Polyvinyl-Chloride Secondary Plasticizer and Related Methods. (2016). Google Patents.
- Chlorinated Ester Plasticizers. (n.d.). ResearchGate.
- Pharmaceutically Used Plasticizers. (n.d.). ResearchGate.
- High Performance Ester Plasticizers. (n.d.). Hallstar Industrial.
- Development Of Biobased Plasticizers From Vegetable Oils For Poly(Vinyl Chloride), PVC. (n.d.). University Digital Conservancy.
- Plasticizers in Plastic Compounds: Overview and Benefits. (n.d.). SpecialChem.
- Plasticizers derived from renewable feedstock. (2013). Google Patents.
- 1 Characteristic Features of Surfactants. (n.d.). Wiley Online Library.
- Evaluation of succinate-based plasticizers for poly(vinyl chloride). (2022). eScholarship@McGill.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Chlorooctane | 111-85-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. malayajournal.org [malayajournal.org]
- 7. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 8. Quaternary Ammonium Salts | Cationic Surfactants | Products by Structure | LION SPECIALTY CHEMICALS CO., LTD. [lion-specialty-chem.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasticizers Derived from Biomass Resources: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. specialchem.com [specialchem.com]
- 15. mdpi.com [mdpi.com]
- 16. escholarship.mcgill.ca [escholarship.mcgill.ca]
Application Notes and Protocols for the Grignard Reaction Involving 1-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles and Strategic Considerations
The Grignard reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an organohalide with magnesium metal to form a highly reactive organomagnesium halide.[1] This reagent, characterized by a nucleophilic carbon, is a potent tool for the synthesis of a diverse array of organic compounds, including alcohols, carboxylic acids, and ketones.[2][3]
The formation of the Grignard reagent from an alkyl halide like 1-chlorooctane proceeds via an oxidative insertion of magnesium into the carbon-halogen bond.[4] This process effectively reverses the polarity of the carbon atom, transforming it from an electrophilic center in 1-chlorooctane to a strongly nucleophilic carbanion-like species in octylmagnesium chloride.[5]
It is crucial to recognize that alkyl chlorides are generally less reactive than their bromide and iodide counterparts due to the stronger carbon-chlorine bond.[6] Consequently, the successful initiation and completion of the Grignard reaction with 1-chlorooctane often necessitates specific activation of the magnesium surface and careful control of reaction conditions.
The Pivotal Role of Solvent
The choice of solvent is critical for the stabilization of the Grignard reagent. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are indispensable as they solvate the magnesium center through their lone pairs of electrons, forming a stabilizing complex.[4] This coordination is essential for both the formation and the reactivity of the Grignard reagent. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will readily react with protic solvents like water, quenching the reagent and reducing the yield.[2]
Mechanistic Pathway of Octylmagnesium Chloride Formation
The formation of octylmagnesium chloride is believed to proceed through a radical mechanism at the surface of the magnesium metal. The process can be visualized as follows:
Figure 1: Mechanism of Octylmagnesium Chloride Formation.
Experimental Protocols
Rigorous Preparation: The Foundation of Success
All glassware must be meticulously dried in an oven at >120°C for several hours and assembled while hot under a stream of dry, inert gas (nitrogen or argon) to preclude any atmospheric moisture.[7] Syringes and needles should also be oven-dried. Anhydrous solvents are paramount for the success of the reaction.
Protocol 1: Synthesis of Octylmagnesium Chloride
This protocol is adapted from a procedure for a similar primary alkyl chloride and is optimized for the specific challenges posed by 1-chlorooctane.[1]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Magnesium Turnings | 24.31 | 3.2 g | 0.132 |
| 1-Chlorooctane | 148.68 | 14.9 g (17.1 mL) | 0.100 |
| Anhydrous THF | 72.11 | 80 mL | - |
| Iodine | 253.81 | 1 small crystal | - |
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask.[8] Flame-dry the flask under a flow of inert gas to remove any adsorbed moisture and to activate the magnesium surface. The iodine vapor will visibly coat the magnesium turnings.[6] Allow the flask to cool to room temperature under the inert atmosphere.
-
Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-chlorooctane in 60 mL of anhydrous THF. Add approximately 5 mL of the 1-chlorooctane solution to the magnesium suspension.
-
Monitoring Initiation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, a gentle refluxing of the solvent, and the appearance of a gray, cloudy suspension.[6] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium turnings with a dry glass rod can be employed.[8]
-
Controlled Addition: Once the reaction has initiated, add the remaining 1-chlorooctane solution dropwise at a rate that maintains a steady but controlled reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brownish solution is the octylmagnesium chloride Grignard reagent and should be used immediately.[7]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
The Utility of 1-Chlorooctane in Phase Transfer Catalysis: A Guide to Application and Protocol
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the applications of 1-chlorooctane within the framework of Phase Transfer Catalysis (PTC). We will move beyond theoretical concepts to provide practical, field-proven insights and detailed experimental protocols. The causality behind experimental choices will be elucidated to empower researchers in adapting these methods to their specific needs.
Introduction: Why 1-Chlorooctane is a Model Substrate in PTC
Phase Transfer Catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] This is achieved through the addition of a phase transfer catalyst, which transports a reactant from one phase to another, thereby enabling the reaction to proceed.[1] Ionic reactants, such as many nucleophiles, are often soluble in water but insoluble in the organic phase where the substrate, like 1-chlorooctane, resides.[2]
1-Chlorooctane is an exemplary substrate for demonstrating the principles and applications of PTC for several key reasons:
-
Clear Phase Separation: Its long alkyl chain ensures it is immiscible with water, creating a distinct biphasic system.
-
Moderate Reactivity: As a primary alkyl chloride, it is susceptible to SN2 reactions but not so reactive as to produce significant side products under uncatalyzed conditions, making the effect of the PTC starkly evident.[3]
-
Probing Reaction Efficacy: The conversion of 1-chlorooctane to its substituted products serves as a reliable benchmark for the efficiency of a given PTC system, including the choice of catalyst, solvent, and temperature.
A classic illustration of the power of PTC is the reaction between 1-chlorooctane and aqueous sodium cyanide.[4][5] Without a catalyst, heating a mixture of these two reactants for days yields virtually no 1-cyanooctane.[6] The cyanide ions remain in the aqueous phase, unable to interact with the 1-chlorooctane in the organic phase.[7] However, with the addition of a catalytic amount of a quaternary ammonium salt, the reaction proceeds to near-quantitative yield in a matter of hours.[4][7]
The Mechanism of Action: Bridging the Phase Divide
The most common phase transfer catalysts for anionic nucleophiles are quaternary ammonium (quat) or phosphonium salts (Q⁺X⁻).[1][8] The lipophilic nature of the alkyl groups on the cation allows it to traverse the phase boundary.
The catalytic cycle can be visualized as follows:
Figure 1: General Mechanism of Phase Transfer Catalysis.
This cycle illustrates the extraction of the nucleophile (Y⁻) from the aqueous phase into the organic phase by the catalyst (Q⁺), where it reacts with the substrate (R-Cl). The catalyst then transports the leaving group (Cl⁻) back to the aqueous phase, completing the cycle.
Application Notes: Nucleophilic Substitution Reactions
1-Chlorooctane is an ideal substrate for a variety of SN2 reactions facilitated by PTC. The choice of catalyst and reaction conditions is crucial for optimizing yield and minimizing side reactions.
Cyanation: Synthesis of 1-Cyanooctane
The synthesis of nitriles from alkyl halides is a fundamental transformation in organic chemistry. PTC offers a safer and more efficient alternative to traditional methods that often require polar aprotic solvents like DMSO.[3]
-
Nucleophile: Sodium Cyanide (NaCN)
-
Catalyst Insight: Tetrabutylammonium bromide (TBAB) and other tetraalkylammonium halides are highly effective. The lipophilicity of the catalyst is key; longer alkyl chains on the cation generally improve performance up to a point.
-
Reaction Considerations: Vigorous stirring is essential to maximize the interfacial area between the two phases, which directly impacts the reaction rate.[6] The concentration of the nucleophile in the aqueous phase should be high to drive the equilibrium of the anion exchange with the catalyst.[4]
Azide Synthesis: Preparation of 1-Azidooctane
Alkyl azides are versatile intermediates, readily converted to amines or used in "click" chemistry. PTC provides a high-yielding pathway to these compounds.
-
Nucleophile: Sodium Azide (NaN₃)
-
Catalyst Insight: Tetrabutylammonium hydrogen sulfate (TBAHS) is often preferred as it can be more stable under certain conditions than the corresponding halide salts.
-
Safety Note: Sodium azide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Williamson Ether Synthesis: Formation of Alkyl Aryl Ethers
The Williamson ether synthesis is a classic method for preparing ethers.[9] PTC is particularly advantageous for the synthesis of ethers from phenols, as it allows the use of aqueous sodium hydroxide to generate the phenoxide in situ, avoiding the need for anhydrous conditions and stronger, more hazardous bases.[8]
-
Nucleophile: A phenoxide, generated from a phenol and a base (e.g., NaOH).
-
Catalyst Insight: Tetrabutylammonium bromide (TBAB) is a common and effective catalyst. For more sterically hindered phenols, a more lipophilic catalyst like tetrabutylammonium hydrogen sulfate or a phosphonium salt may be beneficial.[8]
-
Reaction Considerations: The concentration of the base is a critical parameter. A high concentration of NaOH in the aqueous phase promotes the formation of the phenoxide and enhances the rate of reaction.
Thioether and Thiocyanate Synthesis
PTC can also be effectively employed for the synthesis of sulfur-containing compounds.
-
Nucleophiles: Sodium sulfide (Na₂S) for symmetrical thioethers, an alkyl or aryl thiol with a base for unsymmetrical thioethers, or sodium thiocyanate (NaSCN) for thiocyanates.
-
Catalyst Insight: Quaternary ammonium salts are generally effective. The choice may depend on the specific nucleophile and reaction conditions.
-
Reaction Considerations: When working with thiols, an inert atmosphere can be beneficial to prevent oxidation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on laboratory conditions and specific purity requirements.
Protocol 1: Synthesis of 1-Cyanooctane
Figure 2: Workflow for the Synthesis of 1-Cyanooctane.
Materials:
| Reagent | Molar Eq. | Amount (for 10 mmol scale) |
| 1-Chlorooctane | 1.0 | 1.49 g (1.68 mL) |
| Sodium Cyanide (NaCN) | 1.5 | 0.74 g |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 0.16 g |
| Toluene | - | 20 mL |
| Water | - | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorooctane, sodium cyanide, tetrabutylammonium bromide, toluene, and water.
-
Heat the mixture to 100°C in an oil bath with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with 10 mL of toluene.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-cyanooctane. Expected yield: >95%.
Protocol 2: Synthesis of Octyl Phenyl Ether (Williamson Ether Synthesis)
Figure 3: Workflow for the Williamson Ether Synthesis of Octyl Phenyl Ether.
Materials:
| Reagent | Molar Eq. | Amount (for 10 mmol scale) |
| 1-Chlorooctane | 1.0 | 1.49 g (1.68 mL) |
| Phenol | 1.2 | 1.13 g |
| Sodium Hydroxide (NaOH) | 2.0 | 0.80 g |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 0.16 g |
| Toluene | - | 20 mL |
| Water | - | 10 mL |
Procedure:
-
In a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide in water.
-
Add phenol to the aqueous base and stir until dissolved.
-
Add 1-chlorooctane and tetrabutylammonium bromide to the flask.
-
Heat the biphasic mixture to 90°C with vigorous stirring for 8-12 hours. Monitor the disappearance of the starting materials by TLC or GC.
-
Cool the reaction to room temperature and add 20 mL of toluene.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with 10 mL of toluene.
-
Combine the organic extracts and wash with 20 mL of 1M NaOH solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary. Expected yield: >90%.
Conclusion and Future Perspectives
1-Chlorooctane serves as a robust and versatile substrate for exploring and optimizing a wide range of nucleophilic substitution reactions under phase transfer catalysis conditions. The protocols provided herein demonstrate the practical utility of PTC in achieving high yields under mild conditions, often with simplified work-up procedures and a reduced need for hazardous solvents.[2] The principles and methodologies outlined can be readily adapted for other alkyl halides and nucleophiles, making PTC an indispensable tool in the arsenal of the modern synthetic chemist. Future advancements in this field may focus on the development of even more efficient and selective chiral phase transfer catalysts for asymmetric synthesis.[7]
References
- Hoda A. Abdel-Malek, Ewies F. Ewies. Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research. 2014;3(1):1-21.
- Arrad, O., & Sasson, Y. (1988). Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt. Journal of the American Chemical Society, 110(1), 185-189.
- Gokel, G. W., & Weber, W. P. (1976). tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96.
-
Phase transfer catalyst in organic synthesis. (2024, October 10). Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
- Starks, C. M. (1987). Phase-Transfer Catalysis: An Overview. In Phase-Transfer Catalysis (pp. 1-7). American Chemical Society.
- Angeletti, E., Tundo, P., & Venturello, P. (1982). Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2, (8), 993-996.
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
- Crick, D., & Halpern, M. (2003). Chiral Phase-Transfer Catalysis.
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
- Bram, G., Loupy, A., & Sansoulet, J. (1985). Phase Transfer Catalysis without Solvent. Use of Alkyl Iodides. Israel Journal of Chemistry, 26(3), 291-294.
- Starks, C. M. (1987). Phase-Transfer Catalysis: An Overview. ACS Symposium Series, 326, 1-7.
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
-
Organic Syntheses Procedure. (2016). Retrieved from [Link]
- Ahamed, A. J., & Kumar, S. (2019). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. Journal of Chemistry, 2019, 1-11.
- Halpern, M. (2005). Achieving Competitive Advantage for Generic Pharmaceuticals and Agrochemicals Using Phase-Transfer Catalysis.
- Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. 22(11).
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 430-432). Cambridge University Press.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Williamson ether synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Naik, S. D., & Doraiswamy, L. K. (1998). Phase Transfer Catalysis: Chemistry and Engineering. AIChE Journal, 44(3), 612-646.
- Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(46), 4079-4080.
- Roy, R., et al. (2011). Efficient synthesis of hepta-O-acetyl-β-lactosyl azide via phase transfer catalysis.
- Tropper, F., Andersson, F., Grand-Maitre, C., & Roy, R. (1992). Phase Transfer Catalysis as a General and Stereoselective Entry into Glycosyl Azides from Glycosyl Halides. Synthesis, 1992(07), 618-620.
- Bender, J., Jepkens, D., & Hüsken, H. (2010). Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane. Organic Process Research & Development, 14(3), 716-721.
Sources
- 1. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 2. fzgxjckxxb.com [fzgxjckxxb.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. francis-press.com [francis-press.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chlorooctane
This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for the synthesis of 1-chlorooctane. It addresses common challenges and offers practical, field-tested solutions to optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-chlorooctane from 1-octanol?
A1: The most prevalent methods involve the reaction of 1-octanol with a chlorinating agent. The thionyl chloride (SOCl₂) method is widely used due to its efficiency and the convenient removal of gaseous byproducts (SO₂ and HCl).[1] Another common approach is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) under milder, neutral conditions.[2][3] A patented alternative uses bis(trichloromethyl) carbonate (triphosgene) as a safer chlorinating agent.[4][5]
Q2: Why is my yield of 1-chlorooctane consistently low when using the thionyl chloride method?
A2: Low yields in the thionyl chloride reaction can stem from several factors. Moisture contamination is a primary concern, as thionyl chloride readily hydrolyzes.[6] Incomplete reaction due to insufficient heating or reaction time is another common issue.[1] Additionally, side reactions, such as the formation of dialkyl sulfites or elimination products, can reduce the yield of the desired 1-chlorooctane.
Q3: What is the role of pyridine in the reaction of 1-octanol with thionyl chloride?
A3: Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, which can prevent acid-catalyzed side reactions.[6][7] Secondly, its presence influences the reaction mechanism. In the absence of pyridine, the reaction can proceed through an SNi (internal nucleophilic substitution) mechanism with retention of stereochemistry. However, with pyridine, the mechanism shifts to a standard SN2 pathway, leading to an inversion of configuration at a chiral center.[7][8][9] For a primary alcohol like 1-octanol, which is not chiral, the primary role of pyridine is to scavenge HCl.[8]
Q4: Can I use other chlorinating agents besides thionyl chloride?
A4: Yes, several other reagents can be used. The Appel reaction, employing triphenylphosphine and carbon tetrachloride, is a mild and effective alternative, particularly for acid-sensitive substrates.[2][10] Phosphorus pentachloride (PCl₅) and oxalyl chloride are also effective but can be more aggressive and may require more stringent handling procedures.[1] A method using bis(trichloromethyl) carbonate has been developed as a safer option, avoiding the use of highly corrosive or toxic reagents like phosgene or thionyl chloride.[4]
Q5: How can I effectively purify the synthesized 1-chlorooctane?
A5: Purification of 1-chlorooctane is typically achieved through distillation.[4] After the reaction is complete, the crude product is usually washed with water to remove any remaining water-soluble impurities and starting materials. This is followed by washing with a mild base, such as sodium bicarbonate solution, to neutralize any residual acid. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and purified by fractional distillation to obtain pure 1-chlorooctane, which has a boiling point of approximately 181-184°C.[11][12]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 1-chlorooctane.
Issue 1: Low or No Yield of 1-Chlorooctane
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture Contamination | Observe for excessive fuming when thionyl chloride is added. Check for cloudiness in the reaction mixture. | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and reagents.[6][13] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC analysis. The reaction is complete when the starting material (1-octanol) is no longer detectable. | Ensure the reaction is heated to the appropriate temperature (reflux, typically 70-80°C for the SOCl₂ method).[6] Extend the reaction time if necessary.[1] |
| Sub-optimal Reagent Stoichiometry | Review the molar ratios of the reactants. | Use a slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents of thionyl chloride) to drive the reaction to completion. |
| Poor Quality Reagents | Check the purity and age of the 1-octanol and chlorinating agent. | Use freshly distilled or high-purity reagents. Thionyl chloride can decompose over time. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Di-n-octyl ether | Analyze the product by GC-MS or ¹H NMR to identify the ether peak. | This side reaction is more common when using strong acids. If using a method that generates acid, ensure it is effectively neutralized. The Appel reaction, being neutral, can minimize this.[2] |
| Formation of Octene | Look for characteristic alkene signals in ¹H NMR or a corresponding peak in GC analysis. | Elimination is favored at higher temperatures. Maintain a controlled reaction temperature. The use of pyridine with thionyl chloride can also help minimize elimination by neutralizing the generated acid.[7] |
| Unreacted 1-Octanol | A broad peak around 3.5-4.0 ppm in the ¹H NMR spectrum or a corresponding peak in the GC chromatogram. | See "Incomplete Reaction" under Issue 1. Ensure a thorough aqueous workup to remove the more polar 1-octanol. |
| Formation of di-n-octyl sulfite | This is a potential byproduct in the thionyl chloride reaction. | Ensure a proper workup, including washing with water, to hydrolyze any remaining sulfite esters. |
Issue 3: Reaction Stagnation or Failure to Initiate
| Potential Cause | Diagnostic Check | Recommended Solution |
| Low Reaction Temperature | Monitor the internal temperature of the reaction mixture. | Ensure adequate heating to reach the required reaction temperature. For the thionyl chloride method, this is typically reflux.[6] |
| Inactive Catalyst (if applicable) | If using a catalytic method, verify the integrity of the catalyst. | For reactions requiring a catalyst, such as the use of DMF with thionyl chloride, ensure the catalyst is of good quality and added in the correct amount.[1] |
| Passivation of Reagents | Visually inspect reagents for signs of degradation. | Use fresh, high-quality reagents. |
Experimental Protocols
Protocol 1: Synthesis of 1-Chlorooctane using Thionyl Chloride and Pyridine
-
Preparation: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be under a nitrogen or argon atmosphere.
-
Reagent Addition: In the flask, dissolve 1-octanol (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.[6] Add pyridine (1.1 equivalents) to the solution.
-
Reaction: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70-80°C).[6]
-
Monitoring: Monitor the reaction by TLC or GC until the 1-octanol is consumed (typically 2-4 hours).[1]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice water. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain 1-chlorooctane.
Protocol 2: Synthesis of 1-Chlorooctane via the Appel Reaction
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.1 equivalents) in anhydrous carbon tetrachloride (which also serves as the solvent).
-
Reagent Addition: Add 1-octanol (1 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, cool the flask in a water bath to maintain a moderate temperature.
-
Monitoring: Monitor the reaction by TLC or GC for the disappearance of 1-octanol.
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated triphenylphosphine oxide. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.
Reaction Mechanisms and Troubleshooting Logic
Thionyl Chloride Reaction Pathway
The reaction of 1-octanol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The presence of pyridine alters the specific pathway, as illustrated below.
Caption: Reaction pathways for the chlorination of an alcohol with SOCl₂.
For a primary alcohol like 1-octanol, the distinction between SNi and SN2 is less critical from a stereochemical standpoint, but the use of pyridine is still recommended to neutralize the HCl byproduct and improve yield.[7][8]
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and resolving low yield issues.
Caption: A troubleshooting flowchart for low yield in 1-chlorooctane synthesis.
By systematically addressing these potential issues, researchers can significantly improve the yield and purity of their 1-chlorooctane synthesis.
References
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Retrieved from [Link]
- Google Patents. (n.d.). CN100415702C - A kind of synthetic method of 1-chlorooctane.
-
Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2 [Video Lecture]. Retrieved from [Link]
-
Reddit. (2020, April 25). Tertiary alcohol reaction with SOCl2 and pyridine?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
Yufeng. (2023, February 10). The Industrial Significance of 1-Chlorooctane: A Deep Dive into its Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Chlorooctane: Comprehensive Overview and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Yufeng. (2023, February 10). What Is Chlorooctane And Market Analysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2020, May 8). SN2 reactions of primary alcohols with HX. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]
-
YouTube. (2013, October 29). Reaction with Thionyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chlorooctane. Retrieved from [Link]
-
Sciencemadness.org. (2004, October 25). Methods of Chlorination of Primary non Benzylic Alcohols. Retrieved from [Link]
-
The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
ResearchGate. (2015, June 2). What is the best way to perform chlorination or halogenation on secondary alcohol?. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 1-Chlorooctane 99%. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. CN100415702C - A kind of synthetic method of 1-chlorooctane - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
- 10. Appel Reaction [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. 1-Chlorooctane 99% [qiji-chem.com]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Purification of 1-Chlorooctane by Fractional Distillation
Welcome to the technical support guide for the purification of 1-chlorooctane. This document is designed for researchers, scientists, and drug development professionals who require high-purity 1-chlorooctane for their work. Here, we will address common challenges and specific questions related to purification by fractional distillation, moving beyond a simple protocol to explain the reasoning behind each step.
Section 1: Foundational Principles & Key Data
This section covers the fundamental data and principles governing the successful purification of 1-chlorooctane. Understanding these core concepts is critical for effective troubleshooting and protocol optimization.
FAQ 1: Why is fractional distillation necessary for purifying 1-chlorooctane?
Fractional distillation is employed when the boiling points of the components in a mixture are close (typically less than 70°C apart).[1] Crude 1-chlorooctane, often synthesized from 1-octanol, may contain residual starting material, isomeric byproducts (e.g., 2-chlorooctane), or other organic impurities with boiling points that are too similar to 1-chlorooctane for effective separation by simple distillation.[2][3] The fractionating column provides a large surface area (via glass beads, rings, or structured packing) for repeated vaporization-condensation cycles, each cycle enriching the vapor in the more volatile component.[1][4][5] This process, equivalent to performing multiple simple distillations in one apparatus, allows for a much finer separation of liquids with close boiling points.[2]
FAQ 2: At what temperature does 1-chlorooctane boil?
The boiling point of 1-chlorooctane is highly dependent on the ambient pressure. At standard atmospheric pressure (760 mmHg), it boils at approximately 182-184°C.[6][7][8][9][10] However, prolonged heating at this temperature can lead to decomposition, which is a critical concern for purity.[7] Therefore, distillation is almost always performed under reduced pressure (vacuum distillation) to lower the boiling point to a safer temperature range.
FAQ 3: What are the critical physical properties I need to know?
Understanding the physical properties of 1-chlorooctane is essential for setting up the distillation and for quality control of the final product.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇Cl | [6] |
| Molecular Weight | 148.67 g/mol | [6][11] |
| Boiling Point (760 mmHg) | 182-184 °C | [6][7][8][9][10] |
| Vapor Pressure | 1 mmHg @ 22.2 °C; 1.1 hPa @ 20 °C | [6][12] |
| Density | ~0.875 g/mL at 25 °C | [6][12] |
| Refractive Index (n20/D) | ~1.430 | [6] |
| Melting Point | -61 °C | [6] |
| Flash Point | 61-70 °C (closed cup) | [11][13] |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [6][10][11][14] |
FAQ 4: Is 1-chlorooctane thermally stable? What are the decomposition products?
While stable under normal storage conditions, 1-chlorooctane can undergo thermal decomposition at elevated temperatures, especially near its atmospheric boiling point.[15] The primary decomposition pathway involves the elimination of hydrogen chloride (HCl) gas, which is corrosive to equipment.[7][15] Other potential byproducts include carbon monoxide and carbon dioxide, particularly during combustion.[15] This thermal instability is the primary driver for using vacuum distillation.
Section 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step guide for the fractional distillation of 1-chlorooctane under reduced pressure.
Workflow for 1-Chlorooctane Purification
Caption: A decision tree for troubleshooting common distillation issues.
Frequently Asked Questions (Troubleshooting)
-
Q: My system won't reach the target vacuum. What's wrong?
-
A: The most common cause is a leak. Carefully check every glass joint, tubing connection, and the seal on your receiving flask. Ensure that all components are securely clamped. A small amount of high-vacuum grease on the joints can often solve the problem. Also, check that your vacuum pump is in good working order and the oil is clean.
-
-
Q: The liquid in the distillation flask is boiling violently (bumping). How can I stop this?
-
A: This indicates a lack of nucleation sites for smooth boiling. Your boiling chips may be exhausted, or your magnetic stirrer may not be spinning fast enough. You must cool the system and vent it to atmospheric pressure before adding new boiling chips. Never add boiling chips to a hot or near-boiling liquid, as it can cause violent eruption of the liquid.
-
-
Q: The temperature at the distillation head is fluctuating and not holding a steady plateau. Why?
-
A: This usually means your distillation rate is too fast, preventing the establishment of equilibrium in the fractionating column. Reduce the heat input to slow the rate to 1-2 drops per second. If the problem persists, you may need a more efficient (e.g., longer or better packed) column to separate the components in your mixture. [1]
-
-
Q: The product in the receiving flask is discolored (e.g., yellow or brown). What happened?
-
A: Discoloration often indicates thermal decomposition. You may be heating the distillation pot too strongly or for too long. This underscores the importance of using a vacuum to keep the boiling temperature as low as possible. The decomposition can release HCl, which can also react with other components or the apparatus itself. [7]
-
Section 4: Quality Control & Purity Assessment
After distillation, it is crucial to verify the purity of the collected fraction.
-
Gas Chromatography (GC): This is the most definitive method. A pure sample of 1-chlorooctane should show a single major peak. The presence of other peaks indicates impurities. Comparing retention times with authentic standards of likely impurities (e.g., 1-octanol) can confirm their identity.
-
Refractive Index: A quick and effective physical check. The refractive index of pure 1-chlorooctane at 20°C should be approximately 1.430. [6]Significant deviation from this value suggests the presence of impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect impurities if they are present in sufficient concentration (>1-2%).
References
- Vertex AI Search Result 1. (Source: Comprehensive overview of 1-Chlorooctane)
-
Benchchem. (n.d.). 1-Chlorooctane | 57214-71-8. Retrieved from Benchchem. [7]3. Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET - 1-Chlorooctane. Retrieved from Sigma-Aldrich. [12]4. PubChem. (n.d.). 1-Chlorooctane | C8H17Cl | CID 8142. Retrieved from PubChem. [11]5. ChemicalLand21. (n.d.). 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport. Retrieved from ChemicalLand21. [15]6. Sigma-Aldrich. (n.d.). 1-Chlorooctane 99 111-85-3. Retrieved from Sigma-Aldrich. 7. Chem Service. (2014-05-29). SAFETY DATA SHEET - 1-Chlorooctane. Retrieved from Chem Service. [13]8. Parchem. (n.d.). n-Octyl Chloride (Cas 111-85-3). Retrieved from Parchem. [8]9. CPAChem. (n.d.). Safety data sheet - 1-chlorooctane. Retrieved from CPAChem.
- Chemguide. (n.d.).
- NIST/TRC Web Thermo Tables (WTT). (n.d.). 1-chlorooctane -- Critically Evaluated Thermophysical Property Data.
- CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
-
Stenutz. (n.d.). 1-chlorooctane. Retrieved from Stenutz. [9]14. Chemister.ru. (n.d.). 1-chlorooctane. Retrieved from Chemister.ru. [10]15. Sysem Chem. (n.d.). 1-Chlorooctane MSDS/SDS | Supplier & Distributor. Retrieved from Sysem Chem.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from University of Rochester. [1]17. AlphaDynamic Pumps SA. (n.d.). Chemical compatibility table. Retrieved from AlphaDynamic Pumps SA. [16]18. Chemistry LibreTexts. (2021-03-05). 5.3: Fractional Distillation. Retrieved from Chemistry LibreTexts. [2]19. Chemical Compatibility Chart. (n.d.).
-
USA Lab. (2020-11-11). How Fractional Distillation Process Works. Retrieved from USA Lab. [4]21. Techni-flow. (n.d.). Chemical Compatibility Guide.
- CP Lab Safety. (n.d.). 1-Chlorooctane (C8H17Cl), 500 grams.
-
Yufeng. (2023-02-10). What Is Chlorooctane And Market Analysis. Retrieved from Yufeng. [3]24. Manufacturer's Guide. (n.d.). 1-Chlorooctane (CAS 111-85-3) - Best Quality Supplier for Industrial Use. [14]25. SupremeScience. (2018-10-23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube.
-
Khan Academy. (n.d.). Simple and fractional distillations [Video]. Khan Academy. [5]27. ChemicalBook. (2025-02-20). 1-Chlorooctane | 111-85-3. Retrieved from ChemicalBook.
Sources
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What Is Chlorooctane And Market Analysis [yufenggp.com]
- 4. usalab.com [usalab.com]
- 5. Khan Academy [khanacademy.org]
- 6. nbinno.com [nbinno.com]
- 7. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 8. parchem.com [parchem.com]
- 9. 1-chlorooctane [stenutz.eu]
- 10. 1-chlorooctane [chemister.ru]
- 11. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. innospk.com [innospk.com]
- 15. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. alphadynamic.eu [alphadynamic.eu]
Technical Support Center: Managing Elimination Reactions with 1-Chlorooctane
Welcome to the technical support center for managing reactions with 1-chlorooctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the competition between substitution and elimination pathways. As a primary alkyl halide, 1-chlorooctane presents a classic case of competing SN2 and E2 reactions, where precise control of reaction parameters is paramount for achieving the desired synthetic outcome.[1][2] This resource offers troubleshooting guides and frequently asked questions to navigate the complexities of these reactions effectively.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 1-chlorooctane, providing causal explanations and actionable solutions.
Issue 1: High Yield of 1-Octene When Substitution is the Goal
Question: My reaction with 1-chlorooctane is producing a significant amount of 1-octene, but my target is the SN2 substitution product. What is causing this, and how can I fix it?
Answer: The formation of 1-octene indicates that the E2 (bimolecular elimination) pathway is effectively competing with your desired SN2 (bimolecular nucleophilic substitution) pathway.[1] As a primary alkyl halide, 1-chlorooctane is susceptible to both reactions.[2][3] The key to minimizing the elimination byproduct lies in carefully controlling four critical reaction parameters: the nature of your nucleophile/base, the solvent, the temperature, and the concentration of the base.
Causality and Corrective Actions:
-
The Nature of the Nucleophile/Base:
-
Problem: You are likely using a reagent that is a strong base. Strong bases readily abstract a proton from the beta-carbon, initiating the E2 mechanism.[2][4] Sterically hindered or "bulky" bases, in particular, favor elimination because they have difficulty accessing the electrophilic carbon for an SN2 attack due to steric hindrance.[5][6][7][8]
-
Solution: To favor the SN2 pathway, select a reagent that is a good nucleophile but a relatively weak base.[1][2] Excellent choices include azide (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), and thiolates (RS⁻).[1][2] If you must use a strong base like an alkoxide, choose one that is not sterically hindered, such as sodium ethoxide (NaOEt) over potassium tert-butoxide (KOt-Bu).[1]
-
-
Reaction Temperature:
-
Problem: The reaction is being run at an elevated temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[9][10][11][12][13]
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and monitoring the reaction's progress over a longer duration.[1][12]
-
-
Solvent Selection:
-
Problem: The use of protic solvents, like ethanol or water, can favor elimination.[9][14] These solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and making it behave more like a base.[15]
-
Solution: Employ a polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetone.[1][10][15] These solvents enhance the reactivity of the nucleophile, thereby accelerating the SN2 reaction.[1][15]
-
-
Concentration of the Base:
Issue 2: Reaction is Sluggish or Not Proceeding to Completion
Question: I've set up my reaction to favor SN2 substitution on 1-chlorooctane, but the reaction is extremely slow or appears to have stalled. What's wrong?
Answer: A sluggish reaction rate in an intended SN2 reaction with 1-chlorooctane can often be traced back to insufficient nucleophile reactivity, poor solvent choice, or inadequate temperature.
Causality and Corrective Actions:
-
Nucleophile Reactivity:
-
Problem: The chosen nucleophile may be too weak. While aiming to avoid strong bases is crucial for preventing elimination, an overly weak nucleophile will not effectively displace the chloride leaving group.
-
Solution: Ensure you are using a sufficiently potent nucleophile for an SN2 reaction. If your chosen nucleophile is weak, you may need to increase the reaction temperature slightly, but monitor carefully for the onset of elimination. Alternatively, consider using a catalyst, such as a catalytic amount of sodium iodide (the "Finkelstein reaction" conditions), to generate the more reactive 1-iodooctane in situ, which then undergoes substitution more readily.
-
-
Solvent Effects:
-
Temperature:
-
Problem: While high temperatures favor elimination, a reaction temperature that is too low may not provide enough energy to overcome the activation barrier for the SN2 reaction.
-
Solution: Gradually and cautiously increase the reaction temperature while monitoring the product distribution by a suitable analytical method (e.g., GC-MS or TLC). A modest increase (e.g., from room temperature to 40-50 °C) can often significantly increase the reaction rate without substantially promoting the E2 side reaction.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common foundational questions regarding elimination reactions of 1-chlorooctane.
Q1: Under what conditions can I maximize the yield of 1-octene from 1-chlorooctane?
To maximize the formation of 1-octene via an E2 reaction, you should employ conditions that are the opposite of those used for SN2 reactions.[9] Specifically:
-
Use a Strong, Sterically Hindered Base: Potassium tert-butoxide (KOt-Bu) is the classic and highly effective choice for promoting E2 elimination.[1][6] Its bulkiness disfavors the SN2 pathway.[3][5][16]
-
Use a High Temperature: Heating the reaction mixture strongly favors the elimination pathway.[9][11][12][13]
-
Choose an Appropriate Solvent: While polar aprotic solvents can be used, a less polar solvent like THF or even the conjugate acid of the base (e.g., tert-butanol for potassium tert-butoxide) is often employed. Using pure ethanol with a concentrated solution of sodium or potassium hydroxide also promotes elimination.[9]
Q2: Will 1-chlorooctane undergo E1 or SN1 reactions?
As a primary alkyl halide, 1-chlorooctane is highly unlikely to undergo E1 or SN1 reactions.[2][3] These mechanisms proceed through a carbocation intermediate. The primary carbocation that would be formed from 1-chlorooctane is very unstable and therefore difficult to form, making these pathways energetically unfavorable.[2][3] The bimolecular pathways (SN2 and E2) are dominant for primary substrates.[2][4]
Q3: Does the choice of base affect which isomer of octene is formed?
For 1-chlorooctane, the elimination reaction (dehydrohalogenation) can only produce 1-octene, as there is only one type of beta-hydrogen available for abstraction. However, in cases of more complex alkyl halides with multiple, non-equivalent beta-hydrogens, the choice of base is critical for regioselectivity.
-
Zaitsev's Rule: Small, unhindered bases (e.g., sodium ethoxide) tend to remove a proton from the more substituted beta-carbon, leading to the more thermodynamically stable (more substituted) alkene.[17][18][19]
-
Hofmann's Rule: Large, sterically hindered bases (e.g., potassium tert-butoxide) tend to remove a proton from the least sterically hindered beta-carbon, leading to the less substituted alkene.[18]
Q4: How can I monitor the progress and product ratio of my reaction?
Gas Chromatography (GC) is an excellent technique for monitoring these reactions. It allows for the separation and quantification of the starting material (1-chlorooctane), the substitution product, and the elimination product (1-octene). Thin Layer Chromatography (TLC) can also be used for qualitative monitoring, especially if the products have different polarities.
Section 3: Data and Visualizations
Table 1: Influence of Reaction Conditions on Product Distribution
| Substrate | Reagent | Solvent | Temperature | Major Product | Minor Product | Predominant Mechanism |
| 1-Chlorooctane | Sodium Cyanide (NaCN) | DMSO | Room Temp | 1-Cyanooctane | 1-Octene | SN2 |
| 1-Chlorooctane | Potassium tert-butoxide (KOt-Bu) | THF | Reflux | 1-Octene | 1-tert-Butoxyoctane | E2 |
| 1-Chlorooctane | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 1-Octene | 1-Ethoxyoctane | E2 > SN2 |
| 1-Chlorooctane | Sodium Ethoxide (NaOEt) | DMSO | Room Temp | 1-Ethoxyoctane | 1-Octene | SN2 > E2 |
This table provides illustrative examples. Actual product ratios will depend on precise experimental conditions.
Diagram 1: Competing SN2 and E2 Pathways for 1-Chlorooctane
Caption: Competing SN2 and E2 reaction pathways for 1-chlorooctane.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 1-Octene (E2 Favored)
Objective: To synthesize 1-octene from 1-chlorooctane with minimal formation of the substitution byproduct.
Materials:
-
1-Chlorooctane (1.0 eq)
-
Potassium tert-butoxide (KOt-Bu) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add potassium tert-butoxide.
-
Add anhydrous THF to the flask to dissolve the base.
-
Slowly add 1-chlorooctane to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C).
-
Monitor the reaction progress using GC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and quench by carefully adding water.
-
Extract the product with a nonpolar solvent (e.g., diethyl ether or pentane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-octene.
Protocol 2: Synthesis of 1-Cyanooctane (SN2 Favored)
Objective: To synthesize 1-cyanooctane from 1-chlorooctane with minimal formation of 1-octene.[1]
Materials:
-
1-Chlorooctane (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium cyanide in anhydrous DMSO.
-
Slowly add 1-chlorooctane to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C. Note: Avoid excessive temperatures to prevent side reactions.[1]
-
Monitor the reaction progress using TLC or GC. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-cyanooctane.
References
-
Chemguide. (n.d.). Elimination v Nucleophilic Substitution in Halogenoalkanes. Retrieved from [Link]
-
Quora. (2016, December 9). How does solvent affect elimination reaction?. Retrieved from [Link]
-
IISTE. (n.d.). Survey in Substitution Reactions and Elimination Reactions. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. In Chemistry LibreTexts. Retrieved from [Link]
-
Studley AI. (2023, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide. Retrieved from [Link]
-
University of Calgary. (2022, August 28). Elimination Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
-
Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]
-
Reddit. (2023, February 23). Choosing between e1, e2 sn1, and sn2 reactions. Retrieved from [Link]
-
PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 7. SN1 & Elimination Reactions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]
-
AWS. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
Radboud Repository. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 30). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. Retrieved from [Link]
-
Reddit. (2024, May 26). Dehydrohalogenation of 1-chlorobutane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chlorooctane. Retrieved from [Link]
-
Global Trade Online. (n.d.). The Industrial Significance of 1-Chlorooctane: A Deep Dive into its Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN100415702C - A kind of synthetic method of 1-chlorooctane.
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]
- Google Patents. (n.d.). US3122591A - Chemical dehydrohalogenation of 1, 2-dichloroethane to yield vinyl chloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studley.ai [studley.ai]
- 5. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Khan Academy [khanacademy.org]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. iiste.org [iiste.org]
- 15. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 1-Chlorooctane
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 1-chlorooctane. As a primary alkyl halide, 1-chlorooctane is a foundational building block in organic synthesis, prized for its utility in introducing an eight-carbon chain into various molecular scaffolds.[1][2] Its reactivity is predominantly governed by the bimolecular nucleophilic substitution (Sₙ2) mechanism, a consequence of its unhindered structure which allows for efficient backside attack by a nucleophile.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges and unlock the full synthetic potential of 1-chlorooctane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for 1-chlorooctane, and why?
The primary mechanism is Sₙ2 (Bimolecular Nucleophilic Substitution) . This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[4][6][7]
Causality:
-
Structure: As a primary alkyl halide, the carbon atom bonded to the chlorine is sterically accessible, presenting minimal hindrance to the attacking nucleophile.[3][5]
-
Carbocation Instability: The alternative Sₙ1 pathway is strongly disfavored because it would require the formation of a highly unstable primary carbocation, which is energetically prohibitive.[4][8]
Caption: Sₙ2 mechanism: a one-step process with backside attack.
Q2: How does the choice of solvent affect my reaction?
The solvent choice is critical. For Sₙ2 reactions, polar aprotic solvents are strongly recommended .[4][9][10]
Causality:
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents are polar enough to dissolve ionic nucleophiles but lack acidic protons.[10] Consequently, they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[11] This significantly accelerates the reaction rate. For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[12]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons (O-H or N-H bonds) and will form strong hydrogen bonds with the anionic nucleophile.[10][13] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy, which in turn reduces its reactivity and slows down the Sₙ2 reaction.[10][11]
| Solvent Type | Examples | Effect on Sₙ2 Rate | Rationale |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Accelerates | Solvates cation, leaves nucleophile "naked" and reactive.[11] |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity.[10] |
| Non-Polar | Hexane, Toluene | Very Slow/Insoluble | Cannot dissolve ionic nucleophiles, preventing the reaction.[12] |
Q3: My nucleophile is only soluble in water, while 1-chlorooctane is not. How can I make them react?
This is a classic scenario for employing Phase-Transfer Catalysis (PTC) .[14] This technique is exceptionally effective for reacting water-soluble salts with organic-soluble substrates.
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a "detergent" to transport the nucleophile from the aqueous phase into the organic phase. For example, in the reaction of 1-chlorooctane with aqueous sodium cyanide, heating the two-phase mixture alone results in no reaction.[15][16] However, adding a catalytic amount of a phosphonium or ammonium salt facilitates the transport of the cyanide anion (CN⁻) into the organic phase, where it can react with 1-chlorooctane to give the product in excellent yield (95-99%) in just a few hours.[14][15]
Caption: Troubleshooting workflow for low product yield.
-
Possible Cause 1: Weak Nucleophile. The Sₙ2 reaction rate is directly proportional to the strength of the nucleophile. [17] * Solution: Switch to a stronger nucleophile. Anionic nucleophiles (e.g., RO⁻, CN⁻) are significantly more reactive than their neutral counterparts (ROH, HCN). Consider deprotonating a neutral nucleophile with a non-nucleophilic base prior to the reaction.
-
Possible Cause 2: Inappropriate Solvent. As detailed in the FAQ, using a polar protic solvent like ethanol will significantly slow the reaction. [10] * Solution: Change the solvent to a polar aprotic option like DMF or DMSO to maximize the nucleophile's reactivity. [4][12]
-
Possible Cause 3: Reactant Insolubility. The reactants cannot interact if they are in separate phases.
Problem: Significant Formation of 1-Octene (Elimination Byproduct)
The formation of 1-octene indicates that the competing E2 (Bimolecular Elimination) pathway is occurring.
-
Possible Cause 1: Sterically Hindered or Strongly Basic Nucleophile. Reagents that are strong bases but poor nucleophiles, especially those that are sterically bulky (e.g., potassium tert-butoxide, t-BuOK), will preferentially abstract a proton from the beta-carbon, leading to elimination. [3] * Solution: Choose a nucleophile that is less basic and/or less sterically hindered. Good candidates that favor substitution include I⁻, Br⁻, CN⁻, and N₃⁻.
-
Possible Cause 2: High Reaction Temperature. All else being equal, increasing the temperature will favor elimination over substitution. [18] * Causality: Elimination reactions typically result in an increase in the number of product molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more negative (more favorable) as temperature (T) increases. [18][19] * Solution: Run the reaction at a lower temperature. If the reaction is too slow at room temperature, apply only gentle heating and monitor the product distribution carefully.
Key Experimental Protocols
Protocol 1: General Sₙ2 Substitution with Sodium Iodide
This protocol describes the substitution of 1-chlorooctane with sodium iodide in acetone, a classic Finkelstein reaction.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorooctane (1.0 eq) and anhydrous acetone (approx. 0.2 M concentration).
-
Reagent Addition: Add sodium iodide (1.5 eq). Note: NaI is soluble in acetone, whereas the NaCl product is not, which helps drive the reaction to completion.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and stir.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the 1-chlorooctane spot/peak is consumed. The formation of a white precipitate (NaCl) is a visual indicator of reaction progress.
-
Work-up: Once complete, cool the mixture to room temperature. Filter the solid NaCl and wash with a small amount of cold acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water, followed by a wash with aqueous sodium thiosulfate (to remove any traces of I₂), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-iodooctane.
Protocol 2: Reaction Monitoring by GC-MS
Quantitative analysis of reaction progress is crucial for optimization.
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a known concentration of an internal standard (e.g., dodecane). [20]3. Analysis: Inject the quenched sample into the GC-MS.
-
Data Interpretation: Identify the peaks for 1-chlorooctane, the product, and the internal standard based on their retention times and mass spectra. Calculate the relative peak areas to determine the conversion of starting material and the yield of the product over time.
References
-
Little Flower College Guruvayoor. (n.d.). phase transfer catalyst. Retrieved from [Link]
-
Filo. (2023, November 4). The reaction of 1-chlorooctane with CH3CO2 2 to give octyl acetate is greatly accelerated by adding a small quantity of iodide ion. Explain. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Retrieved from [Link]
-
Filo. (2025, March 10). The reaction of 1 -chlorooctane with \mathrm{CH}{3} \mathrm{CO}{2}^{-} to... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]
-
ijirset. (2014, January). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
YouTube. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Chlorooctane: A Fundamental Reagent in Chemical Research and Development. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis Applications of 1-Chlorooctane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
YouTube. (2019, July 17). SN2 reaction of alkyl halides. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from [Link]
-
University of California, Riverside. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2012, June 18). What Makes A Good Nucleophile? Retrieved from [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution? Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 15. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of Commercial 1-Chlorooctane
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying commercial-grade 1-chlorooctane. Addressing common impurities and troubleshooting potential issues, this document is structured to deliver expert, trustworthy, and actionable advice for achieving high-purity 1-chlorooctane suitable for sensitive downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial 1-chlorooctane?
A1: Commercial 1-chlorooctane is typically synthesized from n-octanol.[1] Consequently, common impurities include unreacted 1-octanol, isomeric chlorooctanes, and potentially alkenes formed through elimination side reactions.[2][3] Water is also a common contaminant that can interfere with purification.[4] The purity of commercial grades can be around 95%, with the remaining percentage comprising these byproducts.[5]
Q2: Why is it crucial to remove these specific impurities?
A2: The presence of impurities can have significant consequences for subsequent reactions.
-
1-Octanol: The hydroxyl group of the residual alcohol can interfere with organometallic reactions (e.g., Grignard reagents) or act as a competing nucleophile in substitution reactions.
-
Isomeric Chlorooctanes: These isomers can lead to a mixture of products in subsequent synthetic steps, complicating purification and reducing the yield of the desired product.
-
Alkenes: Octenes can undergo undesired side reactions, such as polymerization or oxidation, and can poison catalysts.
-
Water: Moisture can deactivate water-sensitive reagents and catalysts.[4]
Q3: What are the primary methods for purifying 1-chlorooctane?
A3: The most effective purification strategy for 1-chlorooctane typically involves a multi-step approach:
-
Washing: To remove water-soluble and acidic or basic impurities. A wash with concentrated sulfuric acid is particularly effective at removing residual alcohols and alkenes.[6]
-
Drying: To remove dissolved water before distillation.[4]
-
Fractional Distillation: To separate the 1-chlorooctane from impurities with different boiling points.[2]
Q4: What are the key physical properties of 1-chlorooctane to consider during purification?
A4: Understanding the physical properties of 1-chlorooctane is essential for effective purification. Key parameters are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H17Cl | [7][8] |
| Molecular Weight | 148.67 g/mol | [7][8] |
| Boiling Point | ~183-186°C | [7][8] |
| Melting Point | ~ -61°C | [7][9] |
| Density | ~0.875 g/mL at 25°C | [7][9] |
| Solubility in Water | Insoluble/Sparingly soluble | [1][7] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [1][7] |
| Refractive Index (n20/D) | ~1.430 | [7][9] |
Troubleshooting and In-Depth Protocols
This section provides detailed, step-by-step protocols and troubleshooting advice for the purification of 1-chlorooctane.
Issue 1: Presence of Water and Alcohol Impurities
Why it happens: Water can be introduced during the synthesis or from atmospheric moisture during storage. Unreacted 1-octanol is a common byproduct of the manufacturing process.[10]
Solution: Sequential Washing and Drying
This protocol is designed to first remove the bulk of alcohol and alkene impurities with a sulfuric acid wash, followed by neutralization and drying.
Experimental Protocol: Washing and Drying of 1-Chlorooctane
-
Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Sulfuric Acid Wash:
-
Place the commercial 1-chlorooctane in a separatory funnel.
-
Slowly add cold, concentrated sulfuric acid (98%) in a ratio of approximately 1:5 by volume (acid:chlorooctane).[6]
-
Gently swirl the funnel, then stopper and shake, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The lower sulfuric acid layer will likely be dark due to the reaction with impurities.
-
Carefully drain and discard the acid layer. Repeat this wash until the acid layer remains colorless or only faintly colored.
-
-
Neutralization:
-
Wash the 1-chlorooctane with a 10% sodium bicarbonate solution to neutralize any remaining acid.
-
Follow with a wash using deionized water.
-
Finally, wash with a saturated sodium chloride (brine) solution to aid in the removal of dissolved water.
-
-
Drying:
-
Transfer the washed 1-chlorooctane to a clean, dry Erlenmeyer flask.
-
Add a suitable anhydrous drying agent, such as anhydrous magnesium sulfate or calcium chloride.[13]
-
Swirl the flask and allow it to stand for at least 30 minutes. The liquid should be clear.
-
Decant or filter the dried 1-chlorooctane into a distillation flask.
-
Caption: Initial washing and drying steps for 1-chlorooctane purification.
Issue 2: Separation of Isomeric Impurities
Why it happens: Isomeric chlorooctanes can form during synthesis and have boiling points very close to that of 1-chlorooctane, making separation by simple distillation challenging.
Solution: Fractional Distillation
Fractional distillation provides the necessary theoretical plates to separate compounds with close boiling points.
Experimental Protocol: Fractional Distillation of 1-Chlorooctane
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a well-insulated distillation column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the surface area for vapor-liquid equilibrium.
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Carefully monitor the temperature at the head of the column. Collect the main fraction distilling at a constant temperature, corresponding to the boiling point of pure 1-chlorooctane (~183-186°C).[7][8]
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.
-
-
Purity Analysis: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or by measuring the refractive index.[4]
Caption: Workflow for the fractional distillation of 1-chlorooctane.
Safety Precautions
-
Handling: 1-Chlorooctane is a combustible liquid and may cause skin, eye, and respiratory irritation.[11] Always handle it in a well-ventilated area and wear appropriate PPE.[12]
-
Storage: Store 1-chlorooctane in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). 1-Chlorooctane 99%.
-
Histry Chem. (n.d.). What is 1-Chlorooctane - Properties & Specifications. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chlorooctane. Retrieved from [Link]
-
Chemicals.co.uk. (n.d.). 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet. Retrieved from [Link]
-
Chem Service. (2014). SAFETY DATA SHEET. Retrieved from [Link]
- Benchchem. (2025).
-
Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved from [Link]
- Google Patents. (n.d.). CN100415702C - A kind of synthetic method of 1-chlorooctane.
- Merck Millipore. (n.d.). Drying agents.
- Chemistry LibreTexts. (2023). 10.
-
Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved from [Link]
- SD Fine-Chem. (n.d.). 1-CHLOROOCTANE (octyl chloride).
- Chemistry LibreTexts. (2019). 7.6.1.
- YouTube. (2021). Preparation of Alkyl Halides | Alcohol Conversions, Leaving Groups & Reagents.
- Sysem Chem. (n.d.). 1-Chlorooctane MSDS/SDS | Supplier & Distributor.
- Yufeng. (2023).
- chemrevise. (n.d.). Practical Guide AQA.
- ResearchGate. (2015). What should be the concentration of sulfuric acid for the cleaning procedure for PCBs and organochlorine pesticides?.
- Sciencemadness. (2022). Cleaning Up Hexane with Rooto Sulfuric Acid.
- Chemistry Stack Exchange. (2023). Using potassium dichromate and sulfuric acid to clean test tubes after Tollens' test.
Sources
- 1. 1-Chlorooctane 99% [qiji-chem.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Cleaning Up Hexane with Rooto Sulfuric Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. nbinno.com [nbinno.com]
- 8. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]
- 9. 1-Chlorooctane | 111-85-3 [chemicalbook.com]
- 10. CN100415702C - A kind of synthetic method of 1-chlorooctane - Google Patents [patents.google.com]
- 11. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Low Conversion Rates with 1-Chlorooctane
Welcome to the technical support center for 1-chlorooctane applications. As a primary alkyl halide, 1-chlorooctane is a versatile and fundamental building block in organic synthesis, frequently employed as an alkylating agent for creating carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, achieving high conversion rates in reactions involving 1-chlorooctane can be challenging due to a combination of factors related to its reactivity, reaction conditions, and potential side reactions.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during its use. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Core Issues
This section addresses the most common questions our application scientists receive regarding reactions with 1-chlorooctane.
Q1: My nucleophilic substitution (S_N2) reaction with 1-chlorooctane is sluggish or has stalled, resulting in low conversion. What are the most likely causes?
This is the most frequent challenge. A low conversion rate in an S_N2 reaction involving 1-chlorooctane is typically not due to a single factor, but a combination of suboptimal conditions. As a primary alkyl halide, 1-chlorooctane is structurally ideal for S_N2 reactions because it minimizes steric hindrance for the incoming nucleophile.[4][5][6] Therefore, the problem almost always lies with the other three key components of the reaction: the nucleophile, the leaving group, and the solvent.
1. The Leaving Group: Chloride is Good, but Not Great
The rate of an S_N2 reaction is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it takes with it.[4][7] Halide leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the strength of their conjugate acids (HI > HBr > HCl > HF).[7][8] While chloride is a competent leaving group, its bond to carbon is stronger and it is a weaker leaving group than bromide or iodide.[7][9] This can lead to slower reaction rates compared to its heavier halogen counterparts.[9]
-
Pro-Tip (The Finkelstein Reaction): If your reaction is slow, consider adding a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI). The iodide ion is a superior nucleophile and will rapidly convert 1-chlorooctane to the much more reactive 1-iodooctane in situ. The acetate ion, for example, can then displace the iodide, which is a far better leaving group than chloride, regenerating the iodide catalyst in the process.[10][11] This is a classic and highly effective method for accelerating reactions with alkyl chlorides.
2. Solvent Choice: The Most Common Pitfall
Solvent selection is arguably the most critical factor for a successful S_N2 reaction. The wrong solvent can completely halt your reaction.
-
Polar Aprotic Solvents (Correct Choice): Solvents like Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal for S_N2 reactions.[7][12] They are polar enough to dissolve the nucleophile (often a salt), but they do not have acidic protons. This means they solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive. This significantly increases the reaction rate.[13]
-
Polar Protic Solvents (Incorrect Choice): Solvents like water, methanol, and ethanol must be avoided. Their acidic protons (O-H bonds) form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" around it.[4][14][15] This cage stabilizes the nucleophile, making it less reactive and dramatically slowing down or preventing the S_N2 reaction.[14][15]
3. Nucleophile Strength
The rate of an S_N2 reaction is directly proportional to the strength and concentration of the nucleophile.[16] A weak nucleophile will naturally lead to a slow reaction and low conversion.
-
Strength: Anionic nucleophiles (e.g., RO⁻, CN⁻, RS⁻) are significantly stronger than their neutral counterparts (ROH, H₂O, RSH).[4][12] If you are using a neutral nucleophile, it may need to be deprotonated with a suitable base first to generate the more potent anionic form.
-
Basicity vs. Nucleophilicity: While related, these are not the same. A strong, sterically hindered base (e.g., potassium tert-butoxide) may favor elimination (E2) over substitution, especially at higher temperatures. For substitution, a strong, non-bulky nucleophile is ideal.
4. Substrate Purity and Side Reactions
-
Purity: Ensure your 1-chlorooctane is pure. Common impurities include the parent alcohol, 1-octanol, which can consume your base or nucleophile.[17] Water is also a significant contaminant that can destroy anionic nucleophiles.[18]
-
Elimination (E2): While 1-chlorooctane is a primary halide and less prone to elimination than secondary or tertiary halides, this side reaction can still occur, especially with a strong, sterically hindered base and at elevated temperatures. This leads to the formation of 1-octene, consuming your starting material without forming the desired substitution product.
Q2: I'm attempting a Williamson Ether Synthesis with 1-chlorooctane, but my yields are poor. How can I improve this?
The Williamson Ether Synthesis is a classic S_N2 reaction used to form ethers from an alkoxide and an alkyl halide.[19][20][21] For this reaction, 1-chlorooctane is an excellent electrophile choice because it is primary.[19][22] If you are experiencing low yields, the issue almost certainly lies with the nucleophile (the alkoxide) generation or the reaction conditions.
-
Incomplete Alkoxide Formation: The most common error is incomplete deprotonation of the starting alcohol. The alkoxide is a much stronger nucleophile than the neutral alcohol.
-
Choice of Base: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent like THF or DMF.[19] These bases irreversibly deprotonate the alcohol to generate the alkoxide quantitatively. Weaker bases like NaOH or K₂CO₃ may establish an equilibrium and not fully deprotonate the alcohol, leaving you with a less reactive nucleophile.
-
-
Solvent: As with any S_N2 reaction, a polar aprotic solvent is crucial. Using the parent alcohol as the solvent is a common but often less effective method, as it can slow the reaction compared to solvents like DMF or DMSO.[19]
-
Temperature: While heating can increase the reaction rate, excessive temperatures can promote the competing E2 elimination pathway, especially if your alkoxide is sterically bulky. A moderate temperature (e.g., 60–80°C) is often a good starting point.[5]
Q3: I cannot get my Grignard reaction to initiate with 1-chlorooctane. What am I doing wrong?
Grignard reagent formation is notoriously sensitive to reaction conditions.[18] Unlike substitution reactions, the primary enemy here is not solvent polarity, but the presence of any protic species, especially water.
-
Anhydrous Conditions are Absolute: Grignard reagents are extremely strong bases and will be instantly destroyed by water.[23][24]
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water.
-
Solvents: Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).[18] These ethers are crucial as they coordinate with the magnesium to stabilize the Grignard reagent.[24]
-
Reactant: Ensure the 1-chlorooctane is free of water.
-
-
Magnesium Activation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting.[23] This layer must be physically or chemically removed.
-
Mechanical Activation: Vigorously stir the magnesium turnings without solvent to grind them against each other and break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh, reactive metal. A few drops of 1,2-dibromoethane can also be used for activation.
-
-
Initiation: The reaction is often slow to start. A gentle warming with a heat gun may be necessary to initiate the reaction. Once it begins, it is typically exothermic and may require cooling to maintain a gentle reflux.
Part 2: Practical Troubleshooting and Experimental Protocols
Troubleshooting Workflow for S_N2 Reactions
When faced with a low-yield S_N2 reaction, a systematic approach is key. The following workflow can help you identify the root cause.
Caption: A logical workflow for diagnosing and fixing low-yield S_N2 reactions.
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
You cannot fix a problem you cannot see. TLC is a fast and indispensable technique to visualize the progress of your reaction.[25]
Materials:
-
TLC plates (e.g., silica gel 60 F-254)[26]
-
TLC chamber with a lid
-
Solvent system (e.g., a mixture of hexanes and ethyl acetate; the ratio must be optimized to achieve good separation)[26]
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber or other staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC Plate: Using a pencil (never a pen), gently draw a starting line about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
Lane 1 (SM): Spot a dilute solution of your pure 1-chlorooctane.
-
Lane 2 (CO): Spot the 1-chlorooctane solution. Then, on top of the same spot, carefully spot the reaction mixture. This lane is crucial for confirming the identity of the starting material spot in your reaction lane.
-
Lane 3 (RXN): Spot a sample of your reaction mixture, taken at a specific time point (e.g., t = 1 hour).
-
-
Develop the Plate: Place a small amount of your chosen solvent system into the TLC chamber, along with a piece of filter paper to saturate the chamber atmosphere. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the lid.
-
Visualize: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If your compounds are not UV-active, use a chemical stain.
-
Interpret the Results:
-
At the beginning of the reaction, the "RXN" lane should show a prominent spot corresponding to your 1-chlorooctane (it should have the same height, or R_f value, as the "SM" lane).
-
As the reaction proceeds, the starting material spot in the "RXN" lane should diminish in intensity, and a new spot (your product) should appear.
-
The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.[25]
-
Data Summary: Favoring Substitution (S_N2) over Elimination (E2)
Use this table to select conditions that maximize your desired substitution product.
| Factor | Favors S_N2 (Substitution) | Favors E2 (Elimination) | Rationale |
| Substrate | Methyl > Primary (1-Chlorooctane) > Secondary | Tertiary > Secondary > Primary | S_N2 requires an unhindered backside attack, while E2 is less sensitive to steric hindrance at the reaction center.[4][16] |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Bulky bases are poor nucleophiles as they cannot easily access the carbon atom, but they can readily abstract a proton from the beta-carbon.[6] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-BuOK) | Polar aprotic solvents enhance nucleophilicity for S_N2.[7][12] |
| Temperature | Lower to moderate temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more entropically favored, so they dominate at higher temperatures. |
Part 3: Mechanistic Visualization
Understanding the "why" often involves visualizing the mechanism. The following diagram illustrates how catalytic iodide accelerates the reaction.
Caption: In-situ generation of reactive 1-iodooctane via the Finkelstein reaction.
References
-
Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]
-
Alkyl halides: Factors affecting SN2 versus SN1 reactions. (2018). BrainKart. [Link]
-
How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. (n.d.). ACS Publications. [Link]
-
Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. (n.d.). Aakash Institute. [Link]
-
Leaving group. (n.d.). Wikipedia. [Link]
-
Solvent Effects - aliphatic nucleophilic substitution. (n.d.). Reactivity in Chemistry. [Link]
-
Leaving Groups. (2022). Chemistry LibreTexts. [Link]
-
What is 1-Chlorooctane - Properties & Specifications. (n.d.). Histry Chem. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
1-Chlorooctane. (2023). You-iggy. [Link]
-
Alkyl Halide Reactivity. (n.d.). MSU chemistry. [Link]
-
Alkyl Halides. (n.d.). Course Hero. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Course Hero. [Link]
-
Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Wisconsin-Madison. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ProQuest. [Link]
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]
-
1-Chlorooctane. (n.d.). PubChem. [Link]
-
1-Chlorooctane 99%. (n.d.). LookChem. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- A kind of synthetic method of 1-chlorooctane. (n.d.).
-
The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
-
The reaction of 1-chlorooctane with CH_3CO_2^- to give octyl acetate is greatly accelerated by adding a small quantity of iodide ions. Explain. (n.d.). Homework.Study.com. [Link]
-
The reaction of 1-chlorooctane with CH3CO2 2 to give octyl acetate is gre.. (2023). Filo. [Link]
-
Williamson Ether Synthesis. (n.d.). University of California, Irvine. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]
-
The Grignard Reaction. (n.d.). University of California, Irvine. [Link]
-
Williamson Ether Synthesis. (2018). YouTube. [Link]
-
Analytical Techniques. (n.d.). Elsevier. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. [Link]
-
Uses of TLC. (2022). Chemistry LibreTexts. [Link]
Sources
- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chlorooctane 99% [qiji-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. homework.study.com [homework.study.com]
- 11. The reaction of 1-chlorooctane with CH3CO2 2 to give octyl acetate is gre.. [askfilo.com]
- 12. brainkart.com [brainkart.com]
- 13. users.wfu.edu [users.wfu.edu]
- 14. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 17. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]
- 18. community.wvu.edu [community.wvu.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. gold-chemistry.org [gold-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. adichemistry.com [adichemistry.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: 1-Chlorooctane Storage and Hydrolysis Prevention
Welcome to the technical support center for 1-Chlorooctane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of 1-chlorooctane, with a specific focus on preventing its hydrolysis. Here, you will find in-depth answers to frequently asked questions, comprehensive troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments and long-term stability of the compound.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my stored 1-chlorooctane over time. What could be the cause?
A1: The most common cause of purity degradation in stored 1-chlorooctane is hydrolysis. This chemical reaction occurs when the compound reacts with water, leading to the formation of 1-octanol and hydrogen chloride (HCl).[1] The presence of HCl can further catalyze the degradation of the product and corrode storage containers if they are not made of appropriate materials.
Q2: How can I visually identify if hydrolysis has occurred in my 1-chlorooctane sample?
A2: While 1-chlorooctane and its primary hydrolysis product, 1-octanol, are both colorless liquids, significant hydrolysis can sometimes lead to a hazy or cloudy appearance due to the immiscibility of the resulting aqueous HCl phase in the organic layer. However, in the early stages, there might be no visible signs. The most reliable way to detect hydrolysis is through analytical methods such as gas chromatography (GC) to detect 1-octanol or titration to quantify the generated chloride ions.
Q3: What are the ideal storage conditions for 1-chlorooctane to minimize hydrolysis?
A3: To minimize hydrolysis, 1-chlorooctane should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] The storage container should be tightly sealed to prevent the ingress of atmospheric moisture. Storage at room temperature is generally acceptable, provided the container is properly sealed and the material is dry.
Q4: Are there any materials I should avoid for storing 1-chlorooctane?
A4: Yes. Avoid containers made of materials that can be corroded by the potential formation of hydrogen chloride, a byproduct of hydrolysis. This includes certain metals. Also, some plastics may be unsuitable for long-term storage as they can be permeable to moisture or may degrade upon prolonged contact with chlorinated hydrocarbons. It is recommended to use glass bottles with PTFE-lined caps or containers made of stainless steel or carbon steel for bulk storage.[3][4]
Troubleshooting Guide: Investigating and Preventing Hydrolysis
This section provides a systematic approach to troubleshooting and preventing the hydrolysis of 1-chlorooctane.
Issue 1: Suspected Hydrolysis in a Stored Sample
If you suspect that your sample of 1-chlorooctane has undergone hydrolysis, a step-by-step investigation is crucial to confirm the degradation and quantify its extent.
Caption: Workflow for investigating suspected hydrolysis of 1-chlorooctane.
Protocol 1: Determination of Water Content by Karl Fischer Titration
-
Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[3][5][6][7]
-
Procedure:
-
Select the appropriate Karl Fischer titration method (volumetric for higher water content, coulometric for trace amounts).[7]
-
Standardize the Karl Fischer reagent with a known water standard.
-
Inject a precisely weighed aliquot of the 1-chlorooctane sample into the titration cell.
-
The titrator will automatically dispense the reagent until the endpoint is reached.
-
The instrument software will calculate the water content, typically in ppm or percentage.
-
-
Interpretation: An elevated water content suggests a higher risk of hydrolysis.
Protocol 2: Detection of 1-Octanol by Gas Chromatography (GC)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase. The presence of a peak corresponding to 1-octanol confirms hydrolysis.
-
Procedure:
-
Prepare a standard solution of 1-octanol in a suitable solvent (e.g., high-purity hexane).
-
Create a calibration curve by injecting known concentrations of the 1-octanol standard.
-
Dilute an aliquot of the suspect 1-chlorooctane sample in the same solvent.
-
Inject the sample onto the GC column.
-
Compare the retention time of any new peaks in the sample chromatogram with that of the 1-octanol standard.
-
Quantify the amount of 1-octanol present using the calibration curve.
-
-
Typical GC Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Protocol 3: Quantification of Chloride Ions by Titration
-
Principle: The hydrogen chloride produced during hydrolysis will dissociate into chloride ions in the presence of any moisture. These chloride ions can be quantified by titration with silver nitrate.
-
Procedure:
-
Accurately weigh a sample of 1-chlorooctane into a flask.
-
Add a suitable solvent, such as a mixture of ethanol and water, to dissolve the sample and any aqueous phase.
-
Add a few drops of a suitable indicator (e.g., potassium chromate for Mohr's method or an adsorption indicator like dichlorofluorescein).
-
Titrate with a standardized solution of silver nitrate (AgNO₃) until the endpoint is reached (e.g., the formation of a reddish-brown precipitate of silver chromate).
-
Calculate the concentration of chloride ions based on the volume of silver nitrate solution used.
-
Issue 2: Proactive Prevention of Hydrolysis During Long-Term Storage
Preventing hydrolysis is always preferable to dealing with a degraded product. The following measures will ensure the long-term stability of your 1-chlorooctane.
The hydrolysis of 1-chlorooctane, a primary haloalkane, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][8][9] In this reaction, a nucleophile (in this case, a water molecule or a hydroxide ion) attacks the carbon atom bonded to the chlorine from the side opposite to the chlorine atom (backside attack). This leads to a transition state where the carbon is partially bonded to both the incoming nucleophile and the outgoing chloride ion. The reaction is completed as the C-Cl bond breaks and the C-O bond forms.
Caption: SN2 mechanism for the hydrolysis of 1-chlorooctane.
The rate of the SN2 reaction is dependent on the concentration of both the 1-chlorooctane and the nucleophile. Therefore, minimizing the concentration of water is the most effective way to prevent hydrolysis.
| Parameter | Recommendation | Rationale |
| Container Material | Borosilicate glass bottles with PTFE-lined caps. For bulk storage, stainless steel (304 or 316) or carbon steel containers are suitable.[3][4] | These materials are inert to 1-chlorooctane and its potential hydrolysis products. PTFE provides an excellent moisture barrier. |
| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon). | This displaces moist air from the headspace of the container, preventing the introduction of water. |
| Drying Agent | Add a compatible drying agent to the bulk storage container. | Drying agents will scavenge any residual moisture in the 1-chlorooctane or any that enters the container. |
| Temperature | Store in a cool, dry place away from direct sunlight. | Lower temperatures reduce the rate of the hydrolysis reaction. |
| Drying Agent | Form | Capacity | Notes |
| Anhydrous Calcium Chloride (CaCl₂) | Granular | High | Cost-effective, but can form adducts with alcohols. Use with caution if the presence of 1-octanol is already suspected. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Moderate | A neutral and gentle drying agent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Powder | High | Fast-acting and has a high capacity for water. |
| Molecular Sieves (3Å or 4Å) | Beads/Pellets | High | Highly efficient at scavenging water to very low levels. The pore size must be appropriate to trap water but not the 1-chlorooctane molecule. |
Protocol 4: Passivation of Stainless Steel Storage Containers
-
Principle: Passivation removes free iron from the surface of stainless steel and creates a protective chromium oxide layer, which enhances its corrosion resistance.[10][11][12] This is particularly important to prevent corrosion from any HCl that may form due to hydrolysis.
-
Procedure:
-
Cleaning: Thoroughly clean the container with a degreasing agent to remove any oils or residues. Rinse with deionized water.
-
Acid Bath: Immerse the container in a passivating acid bath. A common solution is 20-50% nitric acid in water. The immersion time and temperature will depend on the grade of stainless steel (typically 20-30 minutes at room temperature up to 60°C).[10][12]
-
Rinsing: Rinse the container thoroughly with deionized water to remove all traces of the acid.
-
Drying: Dry the container completely before use.
-
For particularly sensitive applications or very long-term storage, the addition of a stabilizer can provide extra protection.
-
Acid Scavengers: Small amounts of epoxides can be added to the 1-chlorooctane.[13] These compounds will react with and neutralize any HCl that is formed, thereby preventing acid-catalyzed degradation.
-
Hindered Amine Light Stabilizers (HALS): While primarily used to prevent photo-degradation in polymers, HALS function as radical scavengers.[2][14][15] Hydrolysis can sometimes involve radical pathways, especially in the presence of light or impurities. The addition of a HALS could potentially inhibit these degradation routes.
References
-
PubChem. (n.d.). 1-Chlorooctane. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Hindered amine light stabilizers. Retrieved from [Link]
-
Carl ROTH. (n.d.). 1-Octanol, for GC. Retrieved from [Link]
-
Save My Exams. (2024). Hydrolysis of Primary Haloalkanes (OCR A Level Chemistry A). Retrieved from [Link]
- Google Patents. (n.d.). CA2408017A1 - Functional fluid compositions containing epoxide acid scavengers.
-
Best Technology. (n.d.). What is Passivation? How Does Passivation Process Work? How To Passivate Stainless Steel Parts?. Retrieved from [Link]
-
Tollini, F., Occhetta, A., Broglia, F., Calemma, V., Carminati, S., Storti, G., ... & Moscatelli, D. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Advances, 12(30), 19349-19358. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chloride (BY ION CHROMATOGRAPHY - EPA 300.0). Retrieved from [Link]
-
Kregel, S. J., et al. (2020). Temperature Dependence of the Relative Rates of Chlorination and Hydrolysis of N2O5 in NaCl-Water Solutions. ChemRxiv. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). CHEM 331 Problem Set #4: Hydrolysis. Retrieved from [Link]
-
chemrevise. (n.d.). Halogenoalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]
-
Traunspurger, J. (2013). Hydrolysis of chemicals as a function of structure and pH: Meeting the information requirements of REACH in a reliable way and o. (Doctoral dissertation, Technische Universität München). Retrieved from [Link]
-
PubMed. (2024). Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes. Retrieved from [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
Frontiers. (2023). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Retrieved from [Link]
-
EZGC. (n.d.). Octanol. Retrieved from [Link]
-
Unified Alloys. (n.d.). Passivation: An Important Factor in Improving Stainless Steel Corrosion Resistance. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes. Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis Rates of Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion Chromatographic Method for the Determination of Selected Inorganic Anions and Organic Acids from Raw and Drinking Waters Using Suppressor Current Switching to Reduce the Background Noise. Retrieved from [Link]
-
YouTube. (2020). Hydrolysis of an acid chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]
-
Advanced Plating Technologies. (n.d.). HOW TO PASSIVATE STAINLESS STEEL PARTS. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. Retrieved from [Link]
-
YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. Retrieved from [Link]
-
PubMed Central. (n.d.). Nonenzymatic and enzymatic hydrolysis of alkyl halides: A theoretical study of the SN2 reactions of acetate and hydroxide ions with alkyl chlorides. Retrieved from [Link]
-
Portal ABPG. (n.d.). USE OF ION CHROMATOGRAPHY TO DETERMINE SIMULTANEOUSLY HIGH CHLORIDE AND LOW IONS CONCENTRATIONS IN PRODUCED WATER. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Octanol. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
YouTube. (2019). PASSIVATION of Stainless Steel on MICROBREWERY EQUIPMENT!. Retrieved from [Link]
- Google Patents. (n.d.). WO2016105974A1 - Sterically hindered amine and oxyalkyl amine light stabilizers.
-
YouTube. (2021). Part 7 - A Levels Organic Chem, Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride. Retrieved from [Link]
-
GMP Insiders. (2024). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... Retrieved from [Link]
-
Save My Exams. (2024). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry). Retrieved from [Link]
Sources
- 1. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 6. metrohm.com [metrohm.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Octanol, CAS No. 111-87-5 | Reference substances for GC | Gas Chromatography (GC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 10. besttechnologyinc.com [besttechnologyinc.com]
- 11. solenis.com [solenis.com]
- 12. Passivation: An Important Factor in Improving Stainless Steel Corrosion Resistance - Unified Alloys [unifiedalloys.com]
- 13. CA2408017A1 - Functional fluid compositions containing epoxide acid scavengers - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
analytical techniques for purity assessment of 1-Chlorooctane
Answering the call for robust analytical support, this guide serves as a dedicated technical resource for professionals engaged in the purity assessment of 1-Chlorooctane. As a key alkylating agent and intermediate in organic synthesis, the purity of 1-Chlorooctane is paramount to ensuring reaction specificity, yield, and the safety of final products[1][2]. This center is designed to provide field-proven insights and actionable troubleshooting solutions for the common analytical challenges encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have regarding the purity analysis of 1-Chlorooctane.
Q1: What are the most common impurities in commercially available or synthesized 1-Chlorooctane?
A1: Potential impurities largely depend on the synthetic route. A common method involves the chlorination of n-octanol[2][3]. Consequently, residual n-octanol is a primary process-related impurity. Other potential impurities include isomers (e.g., 2-chlorooctane), related alkyl halides from starting material contaminants, and by-products from side reactions[4]. Low-molecular-weight volatile compounds like methyl chloride can also be present if certain reagents are used[5].
Q2: Which analytical technique is most suitable for routine, high-throughput purity checks of 1-Chlorooctane?
A2: For routine quality control, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the method of choice. It offers excellent resolution for volatile and semi-volatile compounds, high sensitivity, and robustness, making it ideal for quantifying the main component and separating it from common volatile impurities[4][6].
Q3: How do I decide between Gas Chromatography (GC), Quantitative NMR (qNMR), and FTIR for a comprehensive purity assessment?
A3: The choice depends on the specific question you are answering:
-
Gas Chromatography (GC): Best for separating and quantifying volatile impurities, especially isomers and related alkyl halides. GC coupled with Mass Spectrometry (GC-MS) is powerful for identifying unknown peaks[7].
-
Quantitative NMR (qNMR): A primary analytical method that provides an absolute purity value (e.g., %w/w) without needing a specific reference standard for the impurities themselves[8][9]. It is excellent for quantifying the analyte against a certified internal standard and can detect non-volatile or NMR-active impurities that are invisible to GC.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily a qualitative technique used for identity confirmation and detecting the presence of functional groups from key impurities, such as the hydroxyl (-OH) group from residual n-octanol[10][11]. It is generally not suitable for quantifying low-level impurities.
Q4: What is a typical purity specification for research or pharmaceutical-grade 1-Chlorooctane?
A4: For most research and development applications, a purity of >98% as determined by GC is common. For pharmaceutical applications, where impurities may have toxicological consequences, purity requirements are much stricter, often >99.5%, with specific limits on known and unknown impurities as per regulatory guidelines[5].
Gas Chromatography (GC) Analysis: Troubleshooting Guide
Gas Chromatography is the workhorse for assessing the purity of volatile compounds like 1-Chlorooctane. It excels at separating the main component from closely related volatile impurities.
Workflow for GC Purity Assessment
Sources
- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What Is Chlorooctane And Market Analysis [yufenggp.com]
- 3. CN100415702C - A kind of synthetic method of 1-chlorooctane - Google Patents [patents.google.com]
- 4. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. iiste.org [iiste.org]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Scaling Up Reactions Involving 1-Chlorooctane
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-chlorooctane. This resource is designed to provide practical, in-depth guidance and troubleshooting advice for scaling up chemical reactions involving this versatile alkylating agent. Our goal is to bridge the gap between bench-scale success and efficient, safe, and reproducible large-scale production.
Introduction to Scaling Up 1-Chlorooctane Chemistry
1-Chlorooctane is a key intermediate in organic synthesis, utilized in the formation of organometallics, as an alkylating agent, and in the production of specialty chemicals.[1][2] Its primary alkyl halide structure makes it amenable to a variety of transformations, most notably nucleophilic substitution (SN2) reactions.[3] However, transitioning a laboratory-scale reaction involving 1-chlorooctane to a pilot plant or manufacturing setting introduces a new set of challenges that are often not apparent at the bench.[4] These challenges primarily revolve around heat and mass transfer limitations, which become more pronounced as the reactor volume increases.[5][6]
This guide provides a structured approach to identifying and resolving common issues encountered during the scale-up process. By understanding the underlying principles of reaction kinetics, thermodynamics, and fluid dynamics, you can proactively design robust and scalable processes.
Core Physical and Chemical Properties of 1-Chlorooctane
A thorough understanding of the physical and chemical properties of 1-chlorooctane is fundamental to successful scale-up. This data informs reactor design, solvent selection, and safety protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Cl | [1] |
| Molecular Weight | 148.67 g/mol | [1][7] |
| Boiling Point | 181.5 °C @ 760 mmHg | [1] |
| Melting Point | -57.8 °C | [1] |
| Density | 0.8738 g/mL at 20 °C | [1] |
| Flash Point | 70 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [1] |
| Vapor Pressure | 0.95 mmHg @ 25 °C | [1] |
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific problems that can arise during the scale-up of reactions involving 1-chlorooctane, providing potential causes and actionable solutions.
Issue 1: Reaction Stalls or Incomplete Conversion
Symptoms:
-
In-process control (IPC) analytics (e.g., GC, HPLC) show a significant amount of unreacted 1-chlorooctane.
-
The reaction fails to reach the expected level of conversion within the specified timeframe.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Mixing and Mass Transfer | On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, effectively slowing down the reaction.[8][9] | 1. Optimize Agitation: Increase the stirrer speed or consider a different impeller design (e.g., pitched-blade turbine for better axial flow). 2. Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.[10] 3. Reagent Addition: For biphasic reactions, consider subsurface addition of the limiting reagent to maximize interfacial contact. |
| Inadequate Heat Transfer | Many reactions involving 1-chlorooctane are exothermic.[11][12] As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[5][6] This can lead to a rise in temperature, potentially causing side reactions or decomposition of thermally sensitive reagents. | 1. Jacket Temperature Control: Lower the temperature of the heating/cooling fluid in the reactor jacket. 2. Controlled Addition: Add the limiting reagent at a slower rate to control the rate of heat generation. 3. Solvent Choice: Use a higher-boiling solvent to allow for a wider operating temperature range. |
| Deactivation of Catalyst (if applicable) | In reactions like phase-transfer catalysis, the catalyst can be poisoned by impurities or degrade over time, especially at elevated temperatures. | 1. Purity of Reagents: Ensure all starting materials, including 1-chlorooctane and solvents, are of high purity and free from water or other reactive impurities. 2. Catalyst Loading: It may be necessary to slightly increase the catalyst loading on a larger scale to compensate for any minor deactivation. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Chromatographic analysis reveals the presence of unexpected peaks, reducing the purity and yield of the desired product.
-
Common byproducts include elimination products (octenes) or products from reaction with the solvent.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Elimination Reactions (E1/E2) | Elevated temperatures and the presence of strong bases can promote the elimination of HCl from 1-chlorooctane to form octenes.[13][14] | 1. Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 pathway over elimination. 2. Base Strength: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its participation in substitution reactions. |
| Wurtz-Type Coupling | In reactions involving organometallic reagents (e.g., Grignard reactions), homo-coupling of 1-chlorooctane can occur to form hexadecane.[15][16] | 1. Slow Addition: Add the 1-chlorooctane slowly to the Grignard reagent to maintain a low concentration of the alkyl halide. 2. Temperature Control: Keep the reaction temperature low to disfavor radical-mediated side reactions. |
| Reaction with Solvent | Certain solvents can participate in the reaction, especially under harsh conditions. | 1. Solvent Selection: Choose an inert solvent that is stable under the reaction conditions. For Grignard reactions, anhydrous ethers like THF or 2-MeTHF are standard. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 1-chlorooctane at scale?
A1: The primary safety concerns are its flammability (flash point of 70°C) and the potential for runaway reactions.[1][17] When scaling up, the increased volume of flammable material requires robust fire suppression systems and proper grounding of equipment to prevent static discharge.[17] Runaway reactions are a greater risk due to the decreased efficiency of heat removal in larger reactors.[5] A thorough process safety assessment, including a Hazard and Operability (HAZOP) study, is essential before any scale-up activities.
Q2: How do I choose the right solvent for scaling up a reaction with 1-chlorooctane?
A2: Solvent selection is critical and should be based on several factors:
-
Solubility: Ensure all reactants and intermediates are soluble at the reaction temperature.
-
Boiling Point: The solvent's boiling point should be high enough to allow for a practical operating temperature range but low enough for easy removal during workup.
-
Inertness: The solvent should not react with any of the reagents or intermediates.
-
Safety and Environmental Profile: Consider the flammability, toxicity, and environmental impact of the solvent.
-
Cost and Availability: For large-scale production, the cost and availability of the solvent are significant factors.
Q3: Is Phase Transfer Catalysis (PTC) a good strategy for scaling up reactions with 1-chlorooctane?
A3: Yes, PTC is an excellent strategy for scaling up biphasic reactions involving 1-chlorooctane and a water-soluble nucleophile (e.g., sodium cyanide).[18] The catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where it can react with the 1-chlorooctane.[18][19] This avoids the need for expensive, anhydrous polar aprotic solvents and can lead to faster reaction rates and higher yields.[18][20]
Q4: I'm having trouble initiating a Grignard reaction with 1-chlorooctane at a larger scale. What can I do?
A4: Initiating Grignard reactions can be more challenging at scale. Here are some tips:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and have a large surface area. Mechanical stirring can help break up the passivating oxide layer.
-
Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
-
Local Heating: Gentle heating of a small portion of the reaction mixture can sometimes initiate the reaction. Once initiated, the exotherm will sustain the reaction.
-
Anhydrous Conditions: Strict adherence to anhydrous conditions is crucial. Any moisture will quench the Grignard reagent as it forms.[21]
Experimental Protocols
Protocol 1: Scale-Up of a Nucleophilic Substitution Reaction (SN2) using Phase Transfer Catalysis
This protocol describes the synthesis of 1-cyanooctane from 1-chlorooctane and sodium cyanide using a phase transfer catalyst.
Materials:
-
1-Chlorooctane (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Water
Procedure:
-
Reactor Setup: Charge a suitably sized, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 1-chlorooctane and toluene.
-
Aqueous Phase Preparation: In a separate vessel, dissolve sodium cyanide and TBAB in water.
-
Reaction Initiation: Begin vigorous stirring of the reactor contents and add the aqueous solution of sodium cyanide and TBAB.
-
Heating: Heat the reaction mixture to 80-90°C. The rate of heating should be controlled to manage the exotherm.
-
Monitoring: Monitor the reaction progress by taking periodic samples of the organic layer and analyzing by GC for the disappearance of 1-chlorooctane.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual catalyst and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-cyanooctane.
Visualizations
Diagram 1: General Workflow for Scaling Up a 1-Chlorooctane Reaction
Caption: A decision tree to guide troubleshooting efforts for low product yield.
References
-
PubChem. (n.d.). 1-Chlorooctane. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Significance of 1-Chlorooctane: A Deep Dive into its Applications. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Chlorooctane (C8H17Cl), 500 grams. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Wurtz reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 28). Quantifying Heat Transfers in Chemical Reactions. Retrieved from [Link]
-
Shanghai ELE. (2023, December 29). How to evaluate the performance of a mixing reactor? Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Reddit. (2023, February 25). Why are chloro-based Grignard reagents harder to form? Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Fluorotherm. (2024, November 13). Optimizing Heat Transfer in the Chemical Industry. Retrieved from [Link]
-
Reddit. (n.d.). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
ACS Publications. (n.d.). Mixing Efficiency and Residence Time Distributions of a Side-Injection Tubular Reactor Equipped with Static Mixers. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST WebBook. Retrieved from [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Aliphatic Nucleophilic Substitution NS4. Stereochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
Stalwart International. (2024, February 10). Explore the Key Parameters for Chemical Reactor Efficiency. Retrieved from [Link]
-
ACS Publications. (n.d.). Phase-Transfer Catalysis: An Overview. Retrieved from [Link]
-
Sciencemadness.org. (2016, February 19). Grignard successes and failures. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Techniques of Heat and Mass Transfer in Chemical Industry. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). WURTZ REACTION. Retrieved from [Link]
-
ResearchGate. (2020, January 17). (PDF) The Grignard Reaction-Unraveling a Chemical Puzzle. Retrieved from [Link]
-
Idaho National Laboratory. (n.d.). Process Heat for Chemical Industry. INL Research Library Digital Repository. Retrieved from [Link]
-
ResearchGate. (2024, October 12). (PDF) Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. Retrieved from [Link]
-
Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Retrieved from [Link]
-
Little Flower College Guruvayoor. (n.d.). phase transfer catalyst. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from [Link]
-
SpringerLink. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer. Retrieved from [Link]
-
AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 350 Jasperse Ch. 6 Notes. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
University of Calgary. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Retrieved from [Link]
-
YouTube. (2020, April 18). Wurtz reaction:Preparation of alkane. Retrieved from [Link]
Sources
- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. 1-Chlorooctane 99 111-85-3 [sigmaaldrich.com]
- 8. ele-mix.com [ele-mix.com]
- 9. mt.com [mt.com]
- 10. stalwartint.com [stalwartint.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Optimizing Heat Transfer in the Chemical Industry - Fluorotherm™ [fluorotherm.com]
- 13. fiveable.me [fiveable.me]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 21. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chlorooctane and 1-Bromooctane in Nucleophilic Substitution Reactions
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate alkyl halide is a foundational decision that dictates reaction kinetics, yield, and overall efficiency. This guide provides an in-depth, objective comparison of 1-chlorooctane and 1-bromooctane, two structurally similar primary alkyl halides, focusing on their reactivity in bimolecular nucleophilic substitution (Sₙ2) reactions. This analysis is grounded in fundamental chemical principles and supported by established experimental methodologies.
At a Glance: Key Differences in Reactivity
The principal determinant of reactivity between 1-chlorooctane and 1-bromooctane in Sₙ2 reactions is the identity of the halogen atom, which functions as the leaving group. Experimental evidence and theoretical principles consistently affirm that 1-bromooctane is significantly more reactive than 1-chlorooctane . This is a direct consequence of the bromide ion (Br⁻) being a superior leaving group compared to the chloride ion (Cl⁻). The primary reasons for this are the lower carbon-bromine bond strength and the greater stability of the resulting bromide anion.[1]
Theoretical Framework: The Decisive Role of the Leaving Group in Sₙ2 Reactions
The Sₙ2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon atom as the leaving group simultaneously departs.[2] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile (Rate = k[Alkyl Halide][Nucleophile]).[3][4] For 1-chlorooctane and 1-bromooctane, which are both primary alkyl halides, steric hindrance is minimal, making the Sₙ2 pathway highly favorable.[5] The critical factor differentiating their reaction rates is the leaving group's ability to depart.
Several properties determine the efficacy of a leaving group:
-
Bond Strength: The carbon-halogen bond must be broken during the reaction. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[1][6] A weaker bond requires less energy to cleave, resulting in a lower activation energy for the reaction and, consequently, a faster rate for 1-bromooctane.[6]
-
Stability of the Anion: A good leaving group must be stable on its own after detaching from the substrate. The stability of halide anions increases down the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻).[1] This trend is inversely related to basicity; weaker bases are better leaving groups because they can better stabilize the negative charge.[7][8] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, bromide (Br⁻), is a weaker base and thus a more stable leaving group than chloride (Cl⁻).[7]
-
Polarizability: Larger atoms, like bromine, have more diffuse electron clouds that are more polarizable. This increased polarizability helps to stabilize the developing negative charge in the transition state of the Sₙ2 reaction, further lowering the activation energy.[9]
Quantitative Data Comparison
While kinetic studies directly comparing 1-chlorooctane and 1-bromooctane under identical conditions are specialized, the relative reactivity trend is well-established and can be illustrated by data from analogous primary alkyl halides. The difference in reaction rates is not trivial and can be several orders of magnitude.
| Feature | 1-Bromooctane | 1-Chlorooctane | Rationale |
| Relative Reactivity in Sₙ2 | High | Low | Bromide is a better leaving group than chloride.[1][7] |
| C-X Bond Strength | Weaker (~285 kJ/mol for C-Br) | Stronger (~340 kJ/mol for C-Cl) | The C-Br bond requires less energy to break.[10] |
| Leaving Group Stability | High (Br⁻ is a very weak base) | Moderate (Cl⁻ is a weak base, but stronger than Br⁻) | Weaker bases are more stable as leaving groups.[8] |
| Expected Reaction Rate | Significantly Faster | Slower | A lower activation energy results from the weaker C-X bond and more stable leaving group. |
Note: Bond strength values are representative for primary alkyl halides.
Experimental Validation: The Finkelstein Reaction
A classic and elegant method to demonstrate the differential reactivity of alkyl chlorides and bromides is the Finkelstein reaction.[11] This reaction involves the exchange of a halogen using sodium iodide (NaI) in an acetone solvent. It serves as a perfect qualitative and semi-quantitative experiment to compare the rates of 1-chlorooctane and 1-bromooctane.
The reaction's success is driven by Le Châtelier's principle. While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not.[11][12] Their precipitation effectively removes them from the equilibrium, driving the reaction to completion.[12]
Protocol: Comparative Reactivity via Finkelstein Reaction
Objective: To visually compare the rate of Sₙ2 reaction for 1-chlorooctane and 1-bromooctane by observing the formation of a precipitate.
Materials:
-
1-Bromooctane
-
1-Chlorooctane
-
15% (w/v) solution of Sodium Iodide in anhydrous Acetone
-
Two clean, dry test tubes
-
Pipettes or droppers
-
Test tube rack
-
Stopwatch
Procedure:
-
Preparation: Label two test tubes, one "Bromo" and the other "Chloro".
-
Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Substrate Addition: Simultaneously, add 4-5 drops of 1-bromooctane to the "Bromo" tube and 4-5 drops of 1-chlorooctane to the "Chloro" tube.
-
Observation: Gently swirl both tubes to mix the contents. Begin timing and observe the formation of a cloudy precipitate in each tube. Record the time it takes for a precipitate to become clearly visible.
Expected Observations: A white precipitate of sodium bromide (NaBr) will form in the "Bromo" test tube significantly faster than the formation of sodium chloride (NaCl) in the "Chloro" tube.[6] Often, the reaction with 1-bromooctane shows cloudiness within minutes at room temperature, while 1-chlorooctane may require gentle warming or a much longer time to show any significant reaction. This provides a clear, visual confirmation of 1-bromooctane's superior reactivity.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.viu.ca [web.viu.ca]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 12. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
A Comparative Guide to 1-Chlorooctane and Other Alkyl Halides in Synthesis
<_
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Selection of Alkyl Halides in Complex Synthesis
Alkyl halides are foundational pillars in the edifice of organic synthesis, serving as versatile intermediates for constructing the molecular architecture of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their utility stems from the polarized carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to a variety of transformations.[2] Among the diverse array of alkyl halides, 1-chlorooctane (C₈H₁₇Cl) presents a unique combination of reactivity, stability, and physical properties that warrant its careful consideration in synthetic design.[4][5][6] This guide provides a comprehensive comparison of 1-chlorooctane with its bromo- and iodo- counterparts, offering experimental insights to inform the strategic selection of the optimal octyl halide for specific synthetic applications.
Physical and Chemical Properties: A Comparative Overview
The choice of an alkyl halide is often predicated on its physical characteristics, which can significantly influence reaction setup, workup procedures, and overall process efficiency. 1-chlorooctane is a colorless, transparent liquid with a characteristic sweet odor.[4][7] Its physical properties are summarized in the table below, alongside those of its heavier halogen analogs.
| Property | 1-Chlorooctane | 1-Bromooctane | 1-Iodooctane |
| Molecular Formula | C₈H₁₇Cl | C₈H₁₇Br | C₈H₁₇I |
| Molecular Weight ( g/mol ) | 148.67[5] | 193.13 | 240.13 |
| Boiling Point (°C) | ~183-186[4][5] | ~201 | ~225 |
| Melting Point (°C) | ~ -61[5] | ~ -55 | ~ -46 |
| Density (g/mL at 25°C) | ~0.875[5] | ~1.111 | ~1.331 |
| Solubility in Water | Sparingly soluble (0.02 g/L)[5] | Insoluble | Insoluble |
| Solubility in Organic Solvents | Readily soluble in alcohol and ether[5] | Soluble in ethanol, ether, acetone | Soluble in ethanol, ether, acetone |
The trend of increasing boiling point and density from 1-chlorooctane to 1-iodooctane is a direct consequence of the increasing atomic mass and polarizability of the halogen atom, which leads to stronger intermolecular van der Waals forces. The low water solubility and high solubility in common organic solvents are characteristic of these long-chain alkyl halides.[5][6]
Nucleophilic Substitution Reactions (Sₙ2): A Tale of Leaving Group Ability
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and for primary alkyl halides like the octyl series, the Sₙ2 mechanism predominates.[8][9] The rate of an Sₙ2 reaction is critically dependent on the nature of the leaving group.[9] The general reactivity trend for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[10]
This trend is governed by two primary factors:
-
Carbon-Halogen Bond Strength: The C-I bond is the weakest among the halogens (excluding astatine), and the C-Cl bond is the strongest. A weaker bond is more easily broken in the transition state, leading to a lower activation energy and a faster reaction rate.[10]
-
Leaving Group Stability: The stability of the halide anion (X⁻) formed upon departure is crucial. Iodide (I⁻) is the largest and most polarizable of the common halide ions, allowing the negative charge to be dispersed over a larger volume, resulting in a more stable anion.[10]
The following diagram illustrates the workflow for a comparative kinetic analysis of Sₙ2 reactions involving different octyl halides.
Caption: Workflow for the comparative kinetic analysis of Sₙ2 reactions of octyl halides.
While 1-iodooctane is the most reactive, and often the substrate of choice for rapid and high-yielding Sₙ2 reactions, 1-chlorooctane's lower reactivity can be advantageous in scenarios requiring greater selectivity or milder reaction conditions. The significantly lower cost of 1-chlorooctane compared to its bromo and iodo counterparts is also a major consideration in large-scale industrial syntheses.
Grignard Reagent Formation: A Balancing Act of Reactivity and Stability
Grignard reagents are powerful nucleophiles and essential tools for carbon-carbon bond formation.[11][12] They are typically prepared by reacting an alkyl halide with magnesium metal in an ethereal solvent.[13][14] The ease of Grignard reagent formation follows the same reactivity trend as Sₙ2 reactions: R-I > R-Br > R-Cl.[12]
-
1-Iodooctane: Reacts readily with magnesium, often spontaneously, but the resulting Grignard reagent can be less stable and more prone to side reactions like Wurtz coupling.[12]
-
1-Bromooctane: Generally provides a good balance of reactivity and stability, making it a common choice for Grignard synthesis.[12]
-
1-Chlorooctane: Is the least reactive and can be challenging to initiate.[12] Activation of the magnesium surface with iodine or 1,2-dibromoethane is often necessary.[12] However, the resulting Grignard reagent is typically more stable.[12]
The following diagram outlines the decision-making process for selecting the appropriate octyl halide for Grignard reagent synthesis.
Caption: Decision matrix for selecting an octyl halide for Grignard reagent formation.
Applications in Synthesis: Leveraging the Unique Characteristics of 1-Chlorooctane
Despite its lower reactivity in nucleophilic substitutions and Grignard reactions, 1-chlorooctane is a valuable and widely used reagent in organic synthesis.[4][6][15] Its applications often capitalize on its stability and cost-effectiveness.
-
Alkylation Reactions: 1-Chlorooctane is frequently employed as an alkylating agent to introduce the octyl group into various molecules.[5][16] This is particularly useful in the synthesis of surfactants, lubricants, and other specialty chemicals.[4][6]
-
Pharmaceutical and Agrochemical Intermediates: It serves as a key building block in the synthesis of more complex molecules with pharmaceutical or agrochemical applications.[1][6]
-
Synthesis of Other Functional Groups: While less reactive, 1-chlorooctane can be converted to other functional groups under appropriate conditions, often offering a more controlled and selective transformation compared to its more reactive counterparts.
-
Polymer Modification: It is used in the hydrophobic modification of polymers, such as ω-carrageenans, to tailor their properties for specific applications.[16]
Experimental Protocols
General Procedure for a Comparative Sₙ2 Reaction
Objective: To qualitatively compare the reaction rates of 1-chlorooctane, 1-bromooctane, and 1-iodooctane with sodium iodide in acetone.
Materials:
-
1-Chlorooctane
-
1-Bromooctane
-
1-Iodooctane
-
Sodium iodide
-
Acetone (anhydrous)
-
Test tubes and rack
-
Water bath
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In three separate, labeled test tubes, place 1 mL of the sodium iodide solution.
-
To each test tube, add 4-5 drops of the corresponding octyl halide (1-chlorooctane, 1-bromooctane, or 1-iodooctane).
-
Gently shake the test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Note the time it takes for the precipitate to appear in each case.
-
If no reaction is observed at room temperature, gently warm the test tubes in a water bath (around 50 °C) and continue to observe.
Expected Outcome: A precipitate of sodium bromide will form relatively quickly in the test tube containing 1-bromooctane. The formation of a precipitate (sodium chloride) in the test tube with 1-chlorooctane will be significantly slower, likely requiring heating. The test tube with 1-iodooctane will show no precipitate as the halide is the same. This experiment demonstrates the relative leaving group abilities of chloride and bromide ions.
General Procedure for Grignard Reagent Formation from 1-Chlorooctane
Objective: To prepare octylmagnesium chloride.
Materials:
-
1-Chlorooctane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Heating mantle
Procedure:
-
Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-chlorooctane in the anhydrous solvent.
-
Add a small portion of the 1-chlorooctane solution to the magnesium turnings.
-
Gently heat the flask to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining 1-chlorooctane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture under reflux for an additional 30-60 minutes to ensure complete conversion.
-
The resulting greyish solution is the Grignard reagent, octylmagnesium chloride, which can be used in subsequent synthetic steps.
Conclusion: A Strategic Approach to Alkyl Halide Selection
The choice between 1-chlorooctane, 1-bromooctane, and 1-iodooctane is a nuanced decision that requires a thorough understanding of their relative reactivities, stabilities, and economic considerations. While 1-iodooctane offers the highest reactivity for rapid transformations, and 1-bromooctane often provides a convenient balance, 1-chlorooctane's stability, control, and cost-effectiveness make it an indispensable tool in the synthetic chemist's arsenal. By carefully considering the specific demands of a synthetic target, researchers can strategically select the optimal octyl halide to achieve their desired outcomes with efficiency and precision.
References
- Histry Chem. (n.d.). What is 1-Chlorooctane - Properties & Specifications.
- LookChem. (n.d.). 1-Chlorooctane: Comprehensive Overview and Applications.
- Fengchen Group. (n.d.). 1-Chlorooctane (CAS 111-85-3) - Best Quality Supplier for Industrial Use.
- Guidechem. (n.d.). How is 1-Chlorooctane used in chemical synthesis?
- Gál, B., Bucher, C., & Burns, N. Z. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Marine drugs, 14(11), 204.
- Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). Pharmaffiliates.
- Alchemist. (n.d.). 1-Chlorooctane 99%.
- ChemicalBook. (2023). 1-Chlorooctane Chemical Properties,Uses,Production.
- International Journal of Research Publication and Reviews. (n.d.). Recent Advances in the Chemistry of Alkyl halides, Synthesis, Reaction.
- BenchChem. (n.d.). 1-Chlorooctane.
- BenchChem. (n.d.). A Comparative Analysis of 1-Bromooctane and 1-Iodooctane in SN2 Reactions.
- PubChem. (n.d.). 1-Chlorooctane.
- SpecialChem. (n.d.). The Industrial Significance of 1-Chlorooctane: A Deep Dive into its Applications.
- Open Access Pub. (n.d.). Alkyl Halides. Journal of New Developments in Chemistry.
- BenchChem. (n.d.). Navigating Nucleophilic Substitution: A Comparative Guide to 1-Bromododecane and 1-Chlorododecane in SN2 Reactions.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- BenchChem. (n.d.). A Comparative Analysis of Grignard Reagents from 1-Chlorononane, 1-Bromononane, and 1-Iodononane.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Clark, J. (n.d.). Grignard reagents. Chemguide.
Sources
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. ijrpr.com [ijrpr.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. 1-Chlorooctane 99% [qiji-chem.com]
- 8. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. nbinno.com [nbinno.com]
- 16. 1-Chlorooctane | 111-85-3 [chemicalbook.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 1-Chlorooctane Identity
In the realms of organic synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For a compound such as 1-chlorooctane, a versatile alkylating agent and synthetic intermediate, verifying its structure is paramount to ensure the integrity of subsequent reactions and the safety of resulting products.[1][2] This guide provides an in-depth comparison of spectroscopic techniques for the positive identification of 1-chlorooctane, grounded in experimental data and established principles.
The Imperative of Identity Confirmation
1-Chlorooctane (C8H17Cl) is a colorless liquid with a molecular weight of 148.67 g/mol .[2][3][4] Its utility as a precursor in the synthesis of organometallics and other functionalized molecules necessitates a high degree of certainty in its structural integrity.[1] Spectroscopic analysis provides a non-destructive and highly informative approach to achieving this certainty. This guide will focus on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 1-chlorooctane, both ¹H and ¹³C NMR are invaluable.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum of 1-chlorooctane, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), will exhibit distinct signals for each non-equivalent proton in the molecule.
Expected ¹H NMR Spectral Data for 1-Chlorooctane:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.53 | Triplet (t) | 2H | -CH₂-Cl |
| ~1.77 | Quintet (p) | 2H | -CH₂-CH₂-Cl |
| ~1.2-1.4 | Multiplet (m) | 10H | -(CH₂)₅- |
| ~0.89 | Triplet (t) | 3H | -CH₃ |
Causality Behind the Chemical Shifts and Multiplicities: The electronegative chlorine atom deshields the adjacent methylene protons (-CH₂-Cl), causing their signal to appear furthest downfield at approximately 3.53 ppm.[5] The signal is a triplet due to coupling with the two protons on the neighboring carbon. The terminal methyl protons (-CH₃) are the most shielded and thus appear furthest upfield at around 0.89 ppm, presenting as a triplet due to coupling with the adjacent methylene group. The remaining methylene groups overlap in a complex multiplet in the 1.2-1.4 ppm region.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of 1-chlorooctane provides a count of the unique carbon environments.
Expected ¹³C NMR Spectral Data for 1-Chlorooctane:
| Chemical Shift (δ, ppm) | Assignment |
| ~45.1 | -CH₂-Cl |
| ~32.6 | -CH₂-CH₂-Cl |
| ~31.8 | C4 |
| ~29.1 | C5 |
| ~28.8 | C6 |
| ~26.8 | C3 |
| ~22.6 | C7 |
| ~14.1 | -CH₃ |
Expert Interpretation: The carbon directly attached to the chlorine atom is the most deshielded, appearing at approximately 45.1 ppm.[6] The chemical shifts of the other carbons decrease as their distance from the electron-withdrawing chlorine atom increases. This predictable pattern is a key feature in confirming the position of the chloro-substituent.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. While the "fingerprint region" (below 1500 cm⁻¹) is unique for every compound, specific functional groups have characteristic absorption bands.
Expected IR Absorption Bands for 1-Chlorooctane:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1465 | C-H Bend | Alkyl (CH₂) |
| 725-650 | C-Cl Stretch | Chloroalkane |
Trustworthiness of the Data: The prominent C-H stretching and bending vibrations confirm the presence of an alkyl backbone.[7] The key diagnostic peak is the C-Cl stretch, which is expected in the 725-650 cm⁻¹ region.[8] The presence of a strong band in this area is a reliable indicator of a chloroalkane.
Experimental Protocol for IR Spectroscopy (Neat Liquid)
Caption: Workflow for obtaining an IR spectrum of a liquid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern.
Expected Mass Spectrum Features for 1-Chlorooctane:
| m/z | Interpretation |
| 148, 150 | Molecular ion peaks ([M]⁺ and [M+2]⁺) |
| 91, 93 | [C₄H₈Cl]⁺ fragment |
| 57 | [C₄H₉]⁺ fragment (butyl cation) |
| 43 | [C₃H₇]⁺ fragment (propyl cation) |
Authoritative Grounding in Isotopic Abundance: A hallmark of a chlorine-containing compound in mass spectrometry is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio.[9][10] This is due to the natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For 1-chlorooctane, these peaks will appear at m/z 148 and 150. The fragmentation pattern, including the prominent fragments at m/z 91/93 and 57, provides further corroboration of the structure.[11]
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Caption: A simplified workflow for mass spectrometry analysis.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information on the proton environment, connectivity, and stereochemistry. | Unambiguous structure elucidation. | Requires a relatively large sample size; complex spectra can be difficult to interpret. |
| ¹³C NMR | Number of unique carbon environments. | Complements ¹H NMR for a complete structural picture. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and inexpensive. | Does not provide detailed structural information; the fingerprint region can be complex. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; the isotopic pattern of chlorine is highly diagnostic. | Isomers can have similar fragmentation patterns; does not provide stereochemical information. |
Alternative and Complementary Methods
While spectroscopic methods are the gold standard, other techniques can provide supporting evidence. Gas chromatography (GC) can be used to determine the purity of 1-chlorooctane and, when coupled with a mass spectrometer (GC-MS), provides a powerful analytical combination.[1] Simple chemical tests, such as reaction with silver nitrate in ethanol, can confirm the presence of an alkyl halide, though they lack the specificity of spectroscopic methods.[12][13]
Conclusion
The definitive identification of 1-chlorooctane is best achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide the most comprehensive structural information, while mass spectrometry unequivocally confirms the molecular weight and the presence of chlorine. IR spectroscopy serves as a rapid and straightforward method to verify the presence of the chloroalkane functional group. By employing these techniques in a complementary fashion, researchers can be highly confident in the identity and purity of their 1-chlorooctane, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
National Institute of Standards and Technology. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chlorooctane. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2019, January 16). What is the simple test to distinguish between alkyl halide and alkane?. Retrieved from [Link]
-
Sbornik, V. S., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry, 404(8), 2495-2502. Retrieved from [Link]
-
ResearchGate. (2018). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction of Alkyl Halides with Silver Nitrate. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Chlorooctadecane. Retrieved from [Link]
-
SpectraBase. (n.d.). Octane, 1-chloro-. Retrieved from [Link]
-
Chemistry 254 Lab Experiment 1: Qualitative Organic Analysis. (2004). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chloropropane fragmentation pattern. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chlorobutane. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Chlorooctane, 25 mL, Each. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
Vedantu. (n.d.). Preparation of Alkyl Halides: Methods & Key Reactions Explained. Retrieved from [Link]
-
AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical teaching resources. Retrieved from [Link]
Sources
- 1. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Chlorooctane | 111-85-3 [chemicalbook.com]
- 3. synergyanalyticallabs.com [synergyanalyticallabs.com]
- 4. scbt.com [scbt.com]
- 5. compoundchem.com [compoundchem.com]
- 6. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. Octane, 1-chloro- [webbook.nist.gov]
- 9. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.latech.edu [chem.latech.edu]
A Senior Application Scientist's Guide to 1-Chlorooctane Synthesis: A Comparative Analysis
Introduction: The Versatility of 1-Chlorooctane
1-Chlorooctane, a colorless liquid with the chemical formula C₈H₁₇Cl, is a pivotal intermediate in the landscape of organic synthesis.[1] Its eight-carbon alkyl chain coupled with a reactive chlorine atom makes it an excellent reagent for introducing octyl groups into various molecular frameworks.[2] This property is leveraged across numerous sectors, including the synthesis of pharmaceuticals, agrochemicals, and materials science for creating functionalized polymers and hydrophobic coatings.[3] Furthermore, it serves as a precursor for organometallic compounds and as a solvent in specific chemical reactions.[2][4] Given its broad utility, the efficient and reliable synthesis of 1-Chlorooctane is a topic of significant interest to researchers and professionals in drug development and chemical manufacturing.
This guide provides an in-depth comparison of three prevalent methods for synthesizing 1-Chlorooctane from its common precursor, 1-octanol. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to aid researchers in selecting the most suitable approach for their specific needs.
Method 1: The Workhorse - Chlorination with Thionyl Chloride (SOCl₂)
The reaction of 1-octanol with thionyl chloride is a classic and widely adopted method for producing 1-Chlorooctane due to its high efficiency and the straightforward nature of the workup.[3]
Theoretical Background & Mechanistic Insights
This reaction transforms the hydroxyl group of the alcohol into an excellent leaving group. The mechanism can proceed through two main pathways, Sₙ2 and Sₙi (substitution nucleophilic internal), depending on the reaction conditions.[5]
-
Formation of Alkyl Chlorosulfite: The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form an alkyl chlorosulfite intermediate.[3][5]
-
Chloride Attack:
-
In the absence of a base (Sₙi mechanism): The alkyl chlorosulfite can collapse, with the chloride being delivered from the same face as the leaving group, leading to retention of stereochemistry.[5] For a primary alcohol like 1-octanol, this distinction is not stereochemically relevant, but the internal return mechanism is a key feature.
-
In the presence of a base like pyridine (Sₙ2 mechanism): Pyridine reacts with the alkyl chlorosulfite, displacing the chloride and forming a pyridinium intermediate. The liberated chloride ion then acts as a nucleophile, attacking the carbon atom in a classic Sₙ2 fashion, leading to inversion of stereochemistry.[5] The use of pyridine also serves the crucial purpose of neutralizing the HCl gas generated during the reaction, preventing potential side reactions.[3]
-
The primary driving force for this reaction is the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, shifting the equilibrium towards the product according to Le Châtelier's principle.[3]
Caption: Sₙ2 mechanism for the reaction of 1-octanol with thionyl chloride in the presence of pyridine.
Experimental Protocol
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with sodium hydroxide solution to neutralize HCl and SO₂).
-
Reagents: To the flask, add 1-octanol (e.g., 0.1 mol) dissolved in an inert anhydrous solvent such as dichloromethane or toluene.[3]
-
Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 0.12 mol, 1.2 equivalents) dropwise to the alcohol solution with stirring. If using a catalyst/base, pyridine (e.g., 0.12 mol) can be added.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 70-80°C).[3] Monitor the reaction progress by TLC or GC until the starting material is consumed (usually 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into ice-cold water to quench any remaining thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 1-Chlorooctane can be purified by vacuum distillation to yield a colorless liquid.
Method 2: The Mild Approach - The Appel Reaction
The Appel reaction provides a powerful method for converting alcohols to alkyl chlorides under exceptionally mild and neutral conditions, making it ideal for substrates sensitive to acid or high temperatures.[6][7]
Theoretical Background & Mechanistic Insights
The reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to effect the transformation. The high thermodynamic stability of the triphenylphosphine oxide (Ph₃P=O) byproduct is the primary driving force for the reaction.[8][9]
-
Phosphonium Salt Formation: Triphenylphosphine, a strong nucleophile, attacks one of the chlorine atoms on carbon tetrachloride, displacing the trichloromethanide anion (CCl₃⁻) to form a triphenylchlorophosphonium cation. This creates a highly reactive phosphonium salt.
-
Alkoxide Formation & Attack: The alcohol is deprotonated by the trichloromethanide anion to form an alkoxide and chloroform (CHCl₃).
-
Oxyphosphonium Intermediate: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a chloride ion and forming a key alkoxyphosphonium intermediate.[10]
-
Sₙ2 Displacement: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom of the alkoxyphosphonium intermediate via an Sₙ2 mechanism. This results in the formation of 1-Chlorooctane with inversion of stereochemistry and the byproduct triphenylphosphine oxide.[6][8]
The choice of a non-polar aprotic solvent is crucial to facilitate the Sₙ2 step. The neutral conditions are a direct consequence of the reagents used, which do not generate strong acids or bases during the reaction.
Caption: Mechanism of the Appel reaction for the chlorination of 1-octanol.
Experimental Protocol
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagents: Dissolve 1-octanol (e.g., 0.05 mol) and triphenylphosphine (e.g., 0.055 mol, 1.1 equivalents) in a sufficient volume of anhydrous carbon tetrachloride (which acts as both reagent and solvent). Alternatively, an inert solvent like acetonitrile or dichloromethane can be used.[6]
-
Reaction: Stir the solution at room temperature. The reaction is often exothermic, so gentle cooling with a water bath may be necessary. For chlorinations, gentle heating or reflux may be required to drive the reaction to completion.[7] Monitor the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture. The primary challenge in the workup is separating the product from the triphenylphosphine oxide byproduct.[7]
-
Purification:
-
First, concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent like hexane or pentane to the residue. The triphenylphosphine oxide is poorly soluble in these solvents and will precipitate.
-
Filter the mixture to remove the solid triphenylphosphine oxide.
-
Wash the filtrate with water, dry it over anhydrous sodium sulfate, and concentrate it.
-
Further purification can be achieved by column chromatography on silica gel or vacuum distillation.
-
Method 3: The Industrial Approach - Reaction with Hydrochloric Acid (HCl)
Direct conversion of 1-octanol to 1-Chlorooctane using hydrochloric acid is an economically favorable method, often employed in industrial settings.[4][11] However, the reaction of primary alcohols with HCl is slow and requires specific conditions to proceed efficiently.
Theoretical Background & Mechanistic Insights
This reaction follows an Sₙ2 pathway for primary alcohols. The key challenge is that the hydroxide ion (OH⁻) is a very poor leaving group.
-
Protonation of the Hydroxyl Group: The first step is the protonation of the alcohol's hydroxyl group by the strong acid (HCl). This converts the poor leaving group (⁻OH) into a very good leaving group (H₂O).[12]
-
Sₙ2 Attack: The chloride ion (Cl⁻), which is only a moderately good nucleophile, then attacks the carbon atom bearing the protonated hydroxyl group in a concerted Sₙ2 displacement, expelling a molecule of water.[12][13]
Because primary carbocations are highly unstable, the reaction does not proceed via an Sₙ1 mechanism.[13] The slow rate of reaction for primary alcohols with HCl alone necessitates the use of a catalyst. A common choice is zinc chloride (ZnCl₂), which acts as a Lewis acid.[12] The zinc chloride coordinates to the oxygen atom of the alcohol, which greatly enhances the leaving group ability of the hydroxyl group, facilitating the nucleophilic attack by the chloride ion.[12][13] Alternatively, phase-transfer catalysts can be used to improve reaction rates in biphasic systems.[14]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 4. What Is Chlorooctane And Market Analysis [yufenggp.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
- 11. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to 1-Chlorooctane vs. 1-Bromooctane: A Comprehensive Economic and Performance Comparison
For researchers, process chemists, and professionals in drug development, the selection of starting materials is a critical decision that reverberates through the entire workflow, impacting everything from reaction kinetics to the final cost of goods. Among the versatile alkyl halides, 1-chlorooctane and 1-bromooctane are workhorses for introducing an octyl group. While chemically similar, their performance and economic profiles diverge significantly. This guide provides an in-depth, objective comparison of these two reagents, grounded in experimental data and field-proven insights to inform your selection process.
At a Glance: Physicochemical and Economic Overview
A foundational understanding of the key properties of 1-chlorooctane and 1-bromooctane is essential. The following table summarizes their fundamental characteristics and provides a snapshot of their relative market standing.
| Property | 1-Chlorooctane | 1-Bromooctane | Key Implications for Researchers |
| CAS Number | 111-85-3 | 111-83-1[1] | For accurate sourcing and regulatory compliance. |
| Molecular Weight | 148.67 g/mol | 193.12 g/mol [1] | Affects stoichiometry calculations and raw material cost per mole. |
| Boiling Point | 183 °C | 201 °C[2] | Influences reaction temperature control and purification by distillation. |
| Density | 0.875 g/mL at 25 °C | 1.118 g/mL at 25 °C[2] | Important for process design and volumetric dosing. |
| Relative Reactivity | Lower | Higher | 1-Bromooctane is generally more reactive in nucleophilic substitutions and Grignard reactions due to the weaker C-Br bond. |
| Relative Cost | Lower | Higher | 1-Chlorooctane is typically the more economical choice on a per-kilogram basis. |
| Key Applications | Solvent, plasticizer production, fuel additive, and as a chemical intermediate.[3] | Primarily used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and quaternary ammonium compounds.[4] | The choice of reagent is often dictated by the specific synthetic pathway and the value of the final product. |
Synthesis and Production Economics: A Tale of Two Halogens
The manufacturing processes for 1-chlorooctane and 1-bromooctane are analogous, typically involving the reaction of 1-octanol with the corresponding hydrohalic acid. However, the nature of the halogen source significantly influences the overall production cost.
1-Chlorooctane Synthesis: The industrial production of 1-chlorooctane is commonly achieved by reacting 1-octanol with hydrogen chloride (HCl) gas or concentrated hydrochloric acid.[3] Another method involves the use of thionyl chloride (SOCl₂).[5]
1-Bromooctane Synthesis: Similarly, 1-bromooctane is synthesized by reacting 1-octanol with hydrobromic acid (HBr).[6]
The primary driver of the price difference lies in the cost and handling of the halogenating agents. Chlorine is abundant and inexpensive to produce, primarily through the electrolysis of brine.[7] In contrast, bromine is less abundant and its extraction from brine is a more energy-intensive process, leading to a higher cost for HBr compared to HCl. This fundamental difference in raw material cost is the most significant factor contributing to the higher market price of 1-bromooctane.[4]
The following diagram illustrates the generalized production workflow for both halo-octanes.
Reactivity and Performance in Key Synthetic Applications
The choice between 1-chlorooctane and 1-bromooctane often comes down to a trade-off between cost and reactivity. The C-Br bond is weaker than the C-Cl bond, making 1-bromooctane a more reactive electrophile.[8] This has significant implications for common synthetic transformations.
Nucleophilic Substitution (SN2) Reactions
In SN2 reactions, the leaving group's ability is a critical factor. Bromide is a better leaving group than chloride because it is a weaker base. Consequently, 1-bromooctane will generally react faster and under milder conditions than 1-chlorooctane in SN2 reactions.[8]
Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction. The following is a generalized protocol that can be adapted for both 1-chlorooctane and 1-bromooctane.
Objective: To synthesize an octyl ether from 1-octanol and a halo-octane.
Materials:
-
1-Octanol
-
Sodium hydride (NaH)
-
1-Chlorooctane or 1-Bromooctane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-octanol (1.0 eq) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add 1-chlorooctane or 1-bromooctane (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). Note: The reaction with 1-bromooctane is expected to proceed faster.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude ether.
-
Purify the product by column chromatography on silica gel.
Grignard Reagent Formation
The formation of Grignard reagents is another area where the choice of alkyl halide is critical. The reactivity trend for Grignard formation is R-I > R-Br > R-Cl.[10]
-
1-Bromooctane: Generally, Grignard reagent formation from 1-bromooctane proceeds readily, often with gentle warming to initiate the reaction. The reaction is exothermic but typically controllable.[10]
-
1-Chlorooctane: The formation of a Grignard reagent from 1-chlorooctane is more challenging. Initiation often requires activators such as iodine or 1,2-dibromoethane, and higher reaction temperatures (e.g., refluxing in THF) may be necessary.[10]
A significant side reaction in Grignard formation is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. This is more pronounced with more reactive alkyl halides. Therefore, while 1-bromooctane forms the Grignard reagent more easily, it may also be more susceptible to Wurtz coupling than 1-chlorooctane under certain conditions.[10] However, once formed, the Grignard reagent from 1-chlorooctane is often more stable.[10]
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
Objective: To prepare octylmagnesium halide and react it with benzaldehyde to form 1-phenyl-1-nonanol.
Materials:
-
Magnesium turnings
-
1-Chlorooctane or 1-Bromooctane
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation with 1-chlorooctane)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Add magnesium turnings (1.2 eq) to the flask. If using 1-chlorooctane, add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the halo-octane (1.0 eq) in anhydrous ether or THF.
-
Add a small portion of the halo-octane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining halo-octane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (0.9 eq) in anhydrous ether or THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
The following diagram illustrates the decision-making process when choosing between 1-chlorooctane and 1-bromooctane for Grignard reagent formation.
Economic Analysis: A Holistic View
While 1-chlorooctane is undoubtedly the cheaper raw material, a comprehensive economic analysis must consider the total cost of a synthetic transformation.
| Cost Factor | 1-Chlorooctane | 1-Bromooctane | Considerations for Economic Viability |
| Raw Material Cost | Lower | Higher | The price of 1-bromooctane is influenced by the fluctuating cost of bromine.[4] |
| Reaction Time | Longer | Shorter | Shorter reaction times can lead to higher throughput and reduced operational costs (energy, labor). |
| Reaction Conditions | May require harsher conditions (higher temperatures, activators) | Milder conditions | Harsher conditions can increase energy costs and may require more specialized equipment. |
| Yields | Potentially lower yields due to lower reactivity | Potentially higher yields | Higher yields can significantly reduce the cost per kilogram of the final product. |
| Byproduct Formation | May have a different byproduct profile | Wurtz coupling can be more significant in Grignard reactions. | Costs associated with purification and waste disposal of byproducts must be considered. |
| Downstream Processing | May require more extensive purification | May require less extensive purification | Simpler purification protocols can reduce solvent usage and labor costs. |
The Verdict: The most economical choice is highly dependent on the specific application.
-
For large-scale industrial processes where the cost of raw materials is the dominant factor and longer reaction times are acceptable, 1-chlorooctane is often the preferred choice.
-
In research, drug development, and the synthesis of high-value fine chemicals where reaction efficiency, higher yields, and milder conditions are paramount, the higher upfront cost of 1-bromooctane is often justified by the overall process economics.
Conclusion and Recommendations
The choice between 1-chlorooctane and 1-bromooctane is a nuanced decision that requires a careful evaluation of the interplay between cost, reactivity, and process efficiency.
-
1-Chlorooctane is the more cost-effective starting material, making it an attractive option for large-scale manufacturing where raw material costs are a primary concern. However, researchers must be prepared for potentially longer reaction times, harsher conditions, and the need for activation in certain reactions like Grignard formation.
-
1-Bromooctane offers superior reactivity, leading to faster reactions, milder conditions, and often higher yields. For the synthesis of complex, high-value molecules, the increased cost of 1-bromooctane is frequently offset by improved process efficiency and a more favorable overall economic outlook.
Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, and a thorough cost-benefit analysis that extends beyond the price per kilogram of the starting material. It is recommended that for novel synthetic routes, small-scale trials be conducted with both reagents to empirically determine the most efficient and economical option for your specific application.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 1-Bromooctane, 99% (CAS 111-83-1) | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. What Is Chlorooctane And Market Analysis [yufenggp.com]
- 4. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 5. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Environmental Impact Assessment of 1-Chlorooctane and Its Greener Alternatives
For the modern researcher, chemist, and drug development professional, the selection of reagents and solvents extends beyond mere reaction efficiency and yield. As the principles of green and sustainable chemistry become integral to responsible science, a thorough evaluation of the environmental footprint of our chemical choices is imperative. 1-Chlorooctane, a versatile alkylating agent and chemical intermediate, serves as a case in point.[1][2] While effective in various syntheses, its halogenated nature necessitates a critical examination of its environmental fate and toxicity.
This guide provides an in-depth, objective comparison of the environmental impact of 1-Chlorooctane against viable, less hazardous alternatives. By synthesizing experimental data from standardized ecotoxicological and biodegradability studies, we aim to equip scientists with the critical information needed to make more sustainable chemical choices without compromising scientific rigor.
Framework for Environmental Impact Assessment
To objectively compare these chemical compounds, we must first establish a framework based on standardized and internationally recognized metrics. The primary pillars of this assessment are aquatic toxicity, biodegradability, and bioaccumulation potential. These three areas provide a comprehensive overview of a substance's potential harm to ecosystems.
-
Aquatic Toxicity: This measures the adverse effects of a substance on aquatic organisms. It is typically evaluated across different trophic levels: fish (vertebrates), daphnids (invertebrates), and algae (plants). Acute toxicity is assessed over a short term (e.g., 96 hours), while chronic toxicity examines longer-term effects like reproduction and growth.[3][4][5]
-
Biodegradability: This refers to the capacity of microorganisms to break down a chemical into simpler, non-toxic substances like CO₂, water, and biomass.[6] A substance deemed "readily biodegradable" is expected to undergo rapid and ultimate degradation in the environment.[7][8]
-
Bioaccumulation Potential: This is the tendency of a chemical to be absorbed by an organism at a rate greater than its loss. The n-octanol-water partition coefficient (Log P or Log Kₒw) is a key indicator, with higher values suggesting a greater likelihood of accumulating in fatty tissues.[9] A Log Kₒw value greater than 5 is a common criterion for identifying substances with bioaccumulation concerns.[9]
Caption: Core pillars of the environmental impact assessment framework.
Environmental Profile: 1-Chlorooctane
1-Chlorooctane (CAS 111-85-3) is an organochlorine compound widely used as a solvent and an intermediate in the synthesis of other chemicals, such as UV absorbers and organometallic compounds.[1][2][10] Its utility is clear, but its environmental properties warrant careful consideration.
Aquatic Toxicity: Experimental data consistently show that 1-Chlorooctane is very toxic to aquatic life.[11][12] The median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates are in the low mg/L range, indicating a high potential for harm even at low concentrations.[12] Long-term studies show chronic toxicity at even lower concentrations (sub-mg/L).
Biodegradability: The data on 1-Chlorooctane's biodegradability present a complex picture. Some screening studies classify it as readily biodegradable, showing 74-81% degradation over 28-day periods.[13] However, other assessments suggest it may persist in the environment and is not readily biodegradable.[11][14] This discrepancy can arise from differences in inoculum source and pre-acclimation in the test systems. The presence of the carbon-chlorine bond can hinder microbial degradation compared to its parent alkane.
Bioaccumulation Potential: With a high octanol-water partition coefficient (Log P) reported between 4.73 and 5.42, 1-Chlorooctane has a significant potential to bioaccumulate in organisms.[11][13] This value surpasses the threshold of concern, suggesting that if released into the environment, it could build up in the food chain.
Analysis of Greener Alternatives
The search for alternatives focuses on reducing the intrinsic hazards associated with 1-Chlorooctane, primarily by eliminating the halogen atom and improving the biodegradability profile. We will evaluate three structurally related, non-halogenated alternatives: 1-Octanol, Octyl Acetate, and Di-n-octyl Ether.
1-Octanol (CAS 111-87-5)
The parent alcohol for 1-Chlorooctane synthesis, 1-Octanol is a logical first alternative. It is a straight-chain fatty alcohol used as a solvent and a standard for measuring lipophilicity.[15]
-
Aquatic Toxicity: While still classified as harmful to aquatic organisms, its toxicity is generally lower than its chlorinated counterpart.[16]
-
Biodegradability: As a primary alcohol, 1-Octanol is readily biodegradable.
-
Bioaccumulation Potential: Its Log P is approximately 3.0.[16] This value is significantly lower than that of 1-Chlorooctane, indicating a much lower potential for bioaccumulation.
Octyl Acetate (CAS 112-14-1)
This ester is found naturally in citrus fruits and is used as a flavoring and fragrance agent.[17] Its ester linkage makes it susceptible to hydrolysis and microbial degradation.
-
Aquatic Toxicity: Data indicates it is harmful to aquatic life, but generally less toxic than 1-Chlorooctane.[18]
-
Biodegradability: Octyl acetate is considered biodegradable and does not persist in the environment.[19]
-
Bioaccumulation Potential: It has a lower Log P than 1-Chlorooctane, suggesting a reduced risk of bioaccumulation.
Di-n-octyl Ether (CAS 629-82-3)
Ethers are often considered as alternative solvents. While generally stable, their environmental profile must be assessed.
-
Aquatic Toxicity: Specific, comprehensive ecotoxicity data for Di-n-octyl ether is less readily available in public databases compared to the other compounds. Ethers as a class can have varying levels of toxicity.[20]
-
Biodegradability: Data is limited, but its structural stability suggests it may be less readily biodegradable than an alcohol or ester.
-
Bioaccumulation Potential: Its high molecular weight and lipophilicity suggest a potential for bioaccumulation, though specific Log P data is needed for a direct comparison.
Quantitative Comparison and Data Summary
The following table summarizes the available experimental data for a direct comparison of the key environmental impact parameters.
| Parameter | 1-Chlorooctane | 1-Octanol | Octyl Acetate | Di-n-octyl Ether |
| Chemical Class | Organohalogen | Alcohol | Ester | Ether |
| Log P (Kₒw) | 4.73 - 5.42[11][13] | ~3.0[16] | ~4.2 | Data not readily available |
| Biodegradability | Conflicting Data: Readily Biodegradable to Persistent[11][13] | Readily Biodegradable | Readily Biodegradable[19] | Data not readily available |
| Acute Fish Toxicity (96h LC50) | 0.62 mg/L (Oryzias latipes) | 13-17.3 mg/L (Pimephales promelas) | ~14 mg/L (Pimephales promelas) | Data not readily available |
| Acute Daphnia Toxicity (48h EC50) | 0.21 mg/L (Daphnia magna)[12] | 19 mg/L (Daphnia magna) | 3.7 mg/L (Daphnia magna) | Data not readily available |
| Chronic Daphnia Toxicity (21d NOEC) | 0.073 mg/L (Daphnia magna) | 1 mg/L (Daphnia magna) | Data not readily available | Data not readily available |
| Environmental Hazard Classification | Very toxic to aquatic life with long lasting effects[11] | Harmful to aquatic organisms[16] | Harmful to aquatic life[18] | Data not readily available |
Analysis: The data clearly demonstrates that 1-Chlorooctane poses a significantly higher environmental risk than 1-Octanol and Octyl Acetate. Its aquatic toxicity is an order of magnitude higher (lower LC50/EC50 values are more toxic), and its bioaccumulation potential is substantially greater. Both 1-Octanol and Octyl Acetate present as much less hazardous alternatives from an ecotoxicological perspective. The lack of comprehensive data for Di-n-octyl ether makes it a less certain choice and highlights the importance of data availability in chemical selection.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of environmental impact data, standardized testing methodologies are crucial. Below are outlines of two key protocols published by the Organisation for Economic Co-operation and Development (OECD).
Protocol 1: OECD 301F - Ready Biodegradability (Manometric Respirometry)
This test measures the oxygen consumed by microorganisms as they degrade a test substance, allowing for the calculation of percent biodegradation.[8][21]
Methodology:
-
Preparation: A defined mineral medium, the test substance (as the sole carbon source), and a microbial inoculum (typically from activated sludge) are added to sealed test flasks.
-
Incubation: Flasks are incubated at a constant temperature (20-24°C) in the dark for 28 days. Oxygen consumption is continuously measured by a respirometer.
-
Controls:
-
Blank Control: Inoculum and mineral medium only, to measure background respiration.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to confirm the viability of the inoculum.
-
-
Data Analysis: The oxygen uptake in the test flasks (corrected for the blank) is compared to the Theoretical Oxygen Demand (ThOD) to calculate the percentage of biodegradation.
-
Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve ≥60% of its ThOD within a 10-day window during the 28-day test.[7]
Caption: Workflow for the OECD 301F Manometric Respirometry test.
Protocol 2: OECD 203 - Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
Methodology:
-
Test Organisms: A recommended fish species (e.g., Zebrafish, Fathead Minnow, or Rainbow Trout) is acclimated to laboratory conditions.
-
Test Solutions: A series of test concentrations are prepared by dissolving the chemical in dilution water. A control group (dilution water only) is mandatory.
-
Exposure: Groups of fish are exposed to each test concentration and the control for 96 hours under controlled conditions (temperature, light, pH, oxygen).
-
Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: Statistical methods (e.g., Probit analysis) are used to calculate the LC50 value and its 95% confidence limits. This provides a robust measure of the substance's acute toxicity.
Caption: Workflow for the OECD 203 Fish Acute Toxicity test.
Conclusion and Recommendations
The scientific evidence strongly indicates that 1-Chlorooctane presents a significant environmental hazard, characterized by high aquatic toxicity and a substantial potential for bioaccumulation. While its utility as a chemical intermediate is not , its environmental profile is misaligned with the principles of modern, sustainable chemistry.
For researchers, scientists, and drug development professionals, the following recommendations are proposed:
-
Prioritize Alternatives: Where chemically and economically feasible, 1-Octanol and Octyl Acetate should be prioritized over 1-Chlorooctane. They offer a markedly improved environmental profile, particularly regarding aquatic toxicity and bioaccumulation risk.
-
Exercise the Precautionary Principle: Given the conflicting data on its biodegradability and its confirmed high toxicity, 1-Chlorooctane should be handled with stringent engineering controls to prevent any release to the environment.[1]
-
Demand Data Transparency: The case of Di-n-octyl ether highlights a common challenge: data gaps for less common chemicals. We encourage scientists to select reagents for which comprehensive environmental data is available and to advocate for greater transparency from chemical suppliers.
-
Embrace Green Chemistry: This analysis serves as a practical application of the Principles of Green Chemistry, specifically "Designing Safer Chemicals" and "Inherently Safer Chemistry for Accident Prevention."[22] Integrating this mindset into the early stages of project design—from solvent selection to synthetic route planning—is the most effective way to minimize environmental impact.
By making informed, data-driven decisions, the scientific community can continue to innovate while simultaneously protecting our shared environment.
References
-
1-Chlorooctane | C8H17Cl | CID 8142 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Overview of Freshwater and Marine Toxicity Tests: A tool for ecological risk assessment. (n.d.). OEHHA. Retrieved from [Link]
-
SAFETY DATA SHEET - 1-Chlorooctane. (2011, January 27). Thermo Fisher Scientific. Retrieved from [Link]
-
OECD GUIDELINE FOR TESTING OF CHEMICALS - Inherent Biodegradability: CO2 Headspace Test. (n.d.). OECD. Retrieved from [Link]
-
Octyl Acetate: Properties, Uses, and Benefits. (2023, April 5). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (2025, August 1). Situ Biosciences. Retrieved from [Link]
-
Technical Memorandum 42 - Laboratory procedures for assessing effects of chemicals on aquatic animals. (n.d.). DCCEEW. Retrieved from [Link]
-
Aquatic Toxicity Testing (WET) Methods. (n.d.). Marinco Bioassay Laboratory. Retrieved from [Link]
-
Test No. 301: Ready Biodegradability. (n.d.). OECD. Retrieved from [Link]
-
Test No. 301: Ready Biodegradability. (n.d.). OECD. Retrieved from [Link]
-
AQUATIC TOXICITY TESTING. (n.d.). NC.gov. Retrieved from [Link]
-
1-octanol. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
-
N-Octanol. (n.d.). Area of Interest. Retrieved from [Link]
-
Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (n.d.). Concawe. Retrieved from [Link]
-
Aquatic Toxicology. (2024, September 5). Eurofins USA. Retrieved from [Link]
-
What is OCTYL ACETATE. (n.d.). EWG Skin Deep. Retrieved from [Link]
-
Applications of the octanol–air partitioning ratio: a critical review. (2023, June 7). RSC Publishing. Retrieved from [Link]
-
1-CHLOROOCTANE. (n.d.). Pharos. Retrieved from [Link]
-
Alternative Solvents: Shades of Green. (n.d.). Organic Process Research & Development. Retrieved from [Link]
-
Octyl acetate. (n.d.). The Ingredient Directory - The Fragrance Conservatory. Retrieved from [Link]
-
ICSC 1030 - 1-OCTANOL. (n.d.). Inchem.org. Retrieved from [Link]
-
Octanol-water partition coefficient. (n.d.). Wikipedia. Retrieved from [Link]
-
Green solvent. (n.d.). Wikipedia. Retrieved from [Link]
-
GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. (n.d.). JETIR. Retrieved from [Link]
-
Toxicity of 1-octanol, octyl acetate, and octyl glucoside. (n.d.). ResearchGate. Retrieved from [Link]
-
What Are Some Alternatives to Traditional Solvents? (2025, February 1). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
What Is Chlorooctane And Market Analysis. (2023, February 10). Yufeng. Retrieved from [Link]
-
Safety Data Sheet - NATURAL OCTYL ACETATE. (n.d.). Axxence Aromatic GmbH. Retrieved from [Link]
- A kind of synthetic method of 1-chlorooctane. (n.d.). Google Patents.
-
Di-n-octyl phthalate Chemical Substances Control Law Reference No. (n.d.). National Institute of Technology and Evaluation, Japan. Retrieved from [Link]
-
Priority Substances List Assessment Report for Di-n-Octyl Phthalate. (2017, May 4). Canada.ca. Retrieved from [Link]
-
ATSDR Di-n-Octyl Phthalate (DNOP) Tox Profile. (n.d.). ATSDR. Retrieved from [Link]
-
Canadian Env Protection Act-Priority Substances List-Supporting Doc DI-n-Octyle Phthalate. (n.d.). . Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. What Is Chlorooctane And Market Analysis [yufenggp.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. dcceew.gov.au [dcceew.gov.au]
- 5. Aquatic Toxicology - Eurofins USA [eurofinsus.com]
- 6. oecd.org [oecd.org]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. concawe.eu [concawe.eu]
- 9. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 1-Chlorooctane (111-85-3) for sale [vulcanchem.com]
- 13. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. N-Octanol → Area → Sustainability [lifestyle.sustainability-directory.com]
- 16. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]
- 17. Octyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 18. axxence.de [axxence.de]
- 19. nbinno.com [nbinno.com]
- 20. DI-N-OCTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. oecd.org [oecd.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Chlorooctane
As a Senior Application Scientist, my primary focus extends beyond the successful application of our products to encompass the entire lifecycle of a chemical within the laboratory, including its safe and compliant disposal. 1-Chlorooctane, a valuable alkylating agent and solvent in organic synthesis, requires meticulous handling not only during use but, critically, at the end of its life as a waste product.[1][2] Improper disposal poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of 1-chlorooctane waste, grounded in regulatory compliance and best laboratory practices.
Understanding the Hazard Profile of 1-Chlorooctane
The "why" behind stringent disposal protocols begins with a clear understanding of the chemical's intrinsic hazards. 1-Chlorooctane is not a benign substance; its physical, health, and environmental properties necessitate its classification as a regulated hazardous waste.
-
Health Hazards: Direct contact with liquid 1-chlorooctane can irritate the skin and eyes.[3][4] Inhalation of its vapors may cause respiratory tract irritation and dizziness.[3][4] A significant concern is its classification as an aspiration hazard, meaning it can be fatal if swallowed and subsequently enters the lungs.
-
Physical Hazards: It is a combustible liquid with a flash point of approximately 65-70°C (150-158°F), meaning it can ignite when exposed to a source of ignition.[1][5][6] Its vapors can form explosive mixtures with air, especially in enclosed spaces.[5]
-
Environmental Hazards: 1-Chlorooctane is classified as very toxic to aquatic life with long-lasting effects.[2][7][8] Its release into the environment must be strictly avoided to prevent contamination of waterways and harm to ecosystems.[7]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 111-85-3 | [1][2] |
| Molecular Formula | C8H17Cl | [1][2][3] |
| Physical State | Colorless Liquid | [3][5] |
| Flash Point | ~65 - 70 °C (150 - 158 °F) | [1][5][6][7] |
| Density | ~0.87 g/cm³ at 20°C | [3][6] |
| Water Solubility | Insoluble / Sparingly Soluble | [1][2][3] |
| GHS Hazard Statements | H227 (Combustible liquid), H304 (May be fatal if swallowed and enters airways), H410 (Very toxic to aquatic life with long lasting effects) | [7] |
Regulatory Framework: Classification as Hazardous Waste
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, 1-chlorooctane waste falls squarely into this regulatory framework.
Waste streams are generally classified in two ways: "listed" wastes and "characteristic" wastes.
-
Listed Wastes: The EPA maintains lists of wastes from specific industrial processes (K-list) and from non-specific sources (F-list). Spent halogenated solvents are specifically regulated under F-codes such as F001 and F002.[9][10] These lists typically apply to solvent mixtures containing 10% or more of certain halogenated solvents.[10][11] While 1-chlorooctane is not individually named in the most common lists, it belongs to the chemical class of chlorinated hydrocarbons that are heavily regulated.[12][13][14]
-
Characteristic Wastes: Even if not explicitly listed, a waste is considered hazardous if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[15] 1-Chlorooctane waste would be classified as hazardous due to its Ignitability (flash point below 140°F/60°C is the threshold, and 1-chlorooctane is close enough to warrant caution and verification) and its Toxicity (due to its profound effects on aquatic life).[12][15]
The core directive is unambiguous: all waste containing 1-chlorooctane must be managed as regulated hazardous waste.[6]
Standard Operating Procedure: Waste Collection and Storage
Proper disposal begins at the point of generation. Adherence to a strict, self-validating protocol is essential for safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling waste, always wear appropriate PPE. This includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Lab Coat: A standard lab coat to protect from splashes.[4]
Step 2: Waste Segregation (The Critical Step)
This is the most crucial part of the process. Never mix halogenated waste with non-halogenated waste.
-
Causality: Halogenated solvents require specific, high-cost disposal methods, often involving high-temperature incineration to ensure the complete destruction of the halogenated compounds and prevent the formation of toxic byproducts like dioxins. Non-halogenated solvents can often be recycled or disposed of through less intensive means.[14] Mixing a small amount of 1-chlorooctane waste into a large drum of non-halogenated solvent waste (like acetone or ethanol) contaminates the entire drum, forcing it to be treated as halogenated waste and dramatically increasing disposal costs.[14]
-
Procedure: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste."
Step 3: Containerization
-
Container Type: Use a chemically compatible container. While the original container can be used, dedicated high-density polyethylene (HDPE) or glass containers are preferred.[15][16] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof cap.[16][17]
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[16]
Step 4: Labeling
Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.[17]
-
Content: The label must clearly state "Hazardous Waste" and list all chemical constituents by name (e.g., "Waste 1-Chlorooctane," "Methylene Chloride," etc.).
-
Hazards: Indicate the relevant hazards (e.g., "Ignitable," "Toxic").
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[15] Do not move waste between different labs for consolidation.[15]
-
Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat sources, open flames, or sparks.[3][4][6]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[16][18]
The Disposal Workflow
Once the waste container is full or has been accumulating for a period defined by your institution's policy (often 6-12 months), it must be transferred for final disposal.[15] This process should follow a clear, logical path coordinated with your institution's Environmental Health & Safety (EHS) office.
Caption: Decision workflow for 1-chlorooctane waste management.
Emergency Procedures: Spill Management
Accidents happen, and a prepared response is critical. It is vital to distinguish between a minor spill that can be handled by trained lab personnel and a major spill requiring an emergency response.[19]
A spill is minor only if it meets ALL the following criteria:
-
The quantity is small (< 1 liter).
-
It is not highly toxic.
-
There is no immediate fire or respiratory hazard.
-
You are trained and comfortable with the cleanup procedure.[19]
Protocol for a Minor 1-Chlorooctane Spill
-
Alert & Secure: Immediately alert personnel in the area. Restrict access.[20]
-
Eliminate Ignition Sources: Turn off all nearby hot plates, burners, and other potential sources of ignition.[5][19]
-
Ventilate: Ensure the area is well-ventilated. Open a fume hood sash if the spill is contained within it.[4][19]
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. If vapor concentrations are high, a respirator may be necessary.[4][5]
-
Contain: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[5][19][21] DO NOT use paper towels, as they can increase the rate of evaporation and are combustible.[19]
-
Absorb: Working from the outside in, apply the absorbent material to the spill.[20]
-
Collect: Once absorbed, carefully scoop the material using non-sparking tools into a designated, leak-proof container.[19][20]
-
Label and Dispose: Seal the container, label it as "Hazardous Waste: 1-Chlorooctane Spill Debris," and manage it through your EHS office for proper disposal.[19][20]
-
Decontaminate: Clean the spill surface with soap and water, and collect the cleaning materials as hazardous waste.[19]
-
Report: Report the incident to your supervisor and EHS office.[20]
For any spill that does not meet the "minor" criteria, evacuate the area immediately and call emergency services and your EHS office.
Waste Minimization: The First Line of Defense
The most effective disposal procedure is to minimize the creation of waste in the first place.[18][22] This principle, often called "source reduction," is both environmentally responsible and cost-effective.
-
Prudent Purchasing: Order only the quantity of 1-chlorooctane required for your experiments.[15]
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[15][22]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to identify surplus chemicals that can be shared with other labs.[15][16]
By integrating these principles of hazard awareness, regulatory compliance, and meticulous procedure, you can ensure that the disposal of 1-chlorooctane is handled safely and responsibly, protecting yourself, your colleagues, and the environment.
References
- What is 1-Chlorooctane - Properties & Specific
- Properly Managing Chemical Waste in Labor
- Effective Lab Chemical Waste Management. Environmental Marketing Services.
- SAFETY DATA SHEET - 1-Chlorooctane. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Chlorooctane. Chem Service.
- 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport. Chemical Book.
- Management of Waste - Prudent Practices in the Laboratory.
- 1-Chlorooctane 99%. Alchemist-chem.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Best Practices for Labor
- 1-Chlorooctane MSDS/SDS | Supplier & Distributor. Sysem Chem.
- Safety d
- 1-Chlorooctane | C8H17Cl | CID 8142.
- 1-Chlorooctane: Comprehensive Overview and Applic
- SAFETY DATA SHEET - 1-Chlorooctane. Thermo Fisher Scientific.
- EPA Hazardous Waste Codes. UGA Environmental Safety Division.
- Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 1-Chlorooctane. TCI Chemicals.
- 1-CHLOROOCTANE. Pharos.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR, U.S. Government Publishing Office.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- RO 13579. U.S. Environmental Protection Agency.
- Chemical spill cleanup procedures. J&K Scientific LLC.
- Chemical Spill Cleanup Guidelines. Rowan University.
- SAFETY DATA SHEET - 1-Chlorooctane. Fisher Scientific.
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- EPA HAZARDOUS WASTE CODES. NMSU.
- Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
- Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
Sources
- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]
- 4. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. 1-Chlorooctane 99% [qiji-chem.com]
- 7. cpachem.com [cpachem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. epa.gov [epa.gov]
- 10. wku.edu [wku.edu]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Effective Lab Chemical Waste Management [emsllcusa.com]
- 18. actenviro.com [actenviro.com]
- 19. jk-sci.com [jk-sci.com]
- 20. sites.rowan.edu [sites.rowan.edu]
- 21. ccny.cuny.edu [ccny.cuny.edu]
- 22. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 1-Chlorooctane: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, experience-driven perspective on the safe and effective use of 1-Chlorooctane, moving beyond rudimentary safety data sheet (SDS) recommendations to offer practical, procedural insights. Our aim is to empower you with the knowledge to not only mitigate risks but also to handle this compound with the confidence that comes from a deep understanding of its properties and the causality behind each safety protocol.
Understanding the Hazard Profile of 1-Chlorooctane
1-Chlorooctane is a combustible liquid that presents a significant aspiration hazard, meaning it can be fatal if swallowed and enters the airways. It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2][3][4] While not classified as a severe skin or eye irritant in all contexts, direct contact can cause irritation, and prolonged exposure may lead to dermatitis.[5][6] Inhalation of vapors or mists may cause respiratory tract irritation, and at high concentrations, can lead to symptoms such as headache, dizziness, and nausea.[5][7]
A critical aspect of its hazard profile is its nature as a halogenated hydrocarbon. While generally stable, these compounds can decompose under certain conditions, such as in a fire, to produce toxic and corrosive gases like hydrogen chloride.[5]
| Hazard | Description | Primary Routes of Exposure |
| Combustible Liquid | Can ignite on heating or in the presence of an ignition source. | - |
| Aspiration Hazard | May be fatal if swallowed and enters the lungs. | Ingestion |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2][3][4] | Environmental Release |
| Irritation | May cause skin, eye, and respiratory tract irritation.[5][6] | Skin Contact, Eye Contact, Inhalation |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not a mere box-ticking exercise; it is a scientifically informed decision based on the specific tasks being performed and the potential for exposure.
Eye and Face Protection
Due to the risk of splashes, chemical safety goggles are the minimum requirement when handling 1-Chlorooctane.[5][7] For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield worn over safety goggles is mandated. This provides a crucial extra layer of protection for the entire face.
Skin Protection: Beyond the Standard Lab Coat
A standard cotton lab coat is insufficient for handling significant quantities of 1-Chlorooctane. A chemically resistant lab coat or apron should be worn. For tasks with a high potential for splashes, chemically resistant coveralls are recommended.
Gloves: The choice of glove material is critical. While generic recommendations for "protective gloves" are common, a deeper analysis is necessary. 1-Chlorooctane, as a halogenated hydrocarbon, requires gloves with proven resistance.
-
Recommended: Nitrile gloves are a suitable choice for incidental contact and splash protection. They offer good resistance to a range of chemicals, including some chlorinated solvents.
-
For Prolonged Contact: For tasks involving immersion or prolonged contact, heavier-duty gloves are necessary. Viton® or laminate film (e.g., Silver Shield®) gloves offer superior protection against chlorinated hydrocarbons. It is often best practice to double-glove, wearing a lighter nitrile glove underneath a more robust glove to provide a warning layer in case of a breach in the outer glove.
Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. If any of these signs are observed, or if contamination occurs, remove the gloves immediately and wash your hands thoroughly.
Respiratory Protection
Respiratory protection is essential when there is a potential for the generation of vapors or aerosols, particularly when working outside of a certified chemical fume hood, during spill clean-up, or when heating the substance.
-
For Low Vapor Concentrations: An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is suitable. A combination cartridge, such as an ABEK type, can also be used, offering broader protection against various chemical classes.
-
For Higher or Unknown Concentrations: In situations where vapor concentrations are high or unknown, or in the event of a large spill, a self-contained breathing apparatus (SCBA) is required.[5]
All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).[5]
PPE Selection Workflow
Caption: A workflow for selecting the appropriate PPE for handling 1-Chlorooctane.
Operational Plan: From Receipt to Reaction
A robust operational plan ensures that 1-Chlorooctane is handled safely and efficiently at every stage of its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store 1-Chlorooctane in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, and open flames.
-
Segregation: Store it separately from incompatible materials, particularly strong oxidizing agents.[5]
-
Container Integrity: Ensure the container is tightly sealed when not in use to prevent the escape of vapors.
Handling and Use
-
Ventilation: All work with 1-Chlorooctane should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Transfer: When transferring the liquid, use a funnel and work over a secondary containment tray to catch any potential spills.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid the use of open flames.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling 1-Chlorooctane, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
Spill Response: A Calm and Calculated Approach
In the event of a spill, a pre-planned and methodical response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. If the spill is large, involves other hazardous materials, or if you are not trained to handle it, contact your institution's emergency response team.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Don PPE: Before attempting to clean up a small spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.
-
Containment and Absorption: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Plan: Responsible Stewardship
The proper disposal of 1-Chlorooctane and its associated waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
-
Waste Segregation: Collect all 1-Chlorooctane waste, including contaminated absorbent materials and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "1-Chlorooctane."
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, which should be located at or near the point of generation and under the control of the operator.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not pour 1-Chlorooctane down the drain.
Disposal Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpachem.com [cpachem.com]
- 4. 1-Chlorooctane | 111-85-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
